molecular formula C12H15NO3 B1668357 Carbofuran CAS No. 1563-66-2

Carbofuran

Numéro de catalogue: B1668357
Numéro CAS: 1563-66-2
Poids moléculaire: 221.25 g/mol
Clé InChI: DUEPRVBVGDRKAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Carbofuran is an odorless white crystalline solid. Contact with skin may burn skin and eyes. When exposed to heat or flames it may emit toxic oxides of nitrogen. It is toxic by inhalation, skin contact, and/ or ingestion. It is used as a pesticide.
This compound is a carbamate ester and a member of 1-benzofurans. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide, an agrochemical, an avicide and a nematicide.
This compound is a natural product found in Daucus carota with data available.
This compound is a synthetic carbamate pesticide that is an odorless, white crystalline solid, and exposure occurs by inhalation, ingestion, and contact, and it is an acetylcholinesterase inhibitor, and endocrine disruptor, and a probable reproduction/development intoxicant.
This compound is a carbamate pesticide. It is used as systemic agricultural insecticide, acaricide and nematocide. This compound has been shown to exhibit neuroprotectant and neuroprotective functions (A7790, A7790). This compound belongs to the family of Benzofurans. These are organic compounds containing a benzene ring fused to a furan.
A cholinesterase inhibitor that is used as a systemic insecticide, an acaricide, and nematocide. (From Merck Index, 11th ed)

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate
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InChI

InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14)
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InChI Key

DUEPRVBVGDRKAG-UHFFFAOYSA-N
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Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C
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Molecular Formula

C12H15NO3
Record name CARBOFURAN
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DSSTOX Substance ID

DTXSID9020249
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Molecular Weight

221.25 g/mol
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Physical Description

Carbofuran is an odorless white crystalline solid. Contact with skin may burn skin and eyes. When exposed to heat or flames it may emit toxic oxides of nitrogen. It is toxic by inhalation, skin contact, and/ or ingestion. It is used as a pesticide., Odorless, white or grayish, crystalline solid. [insecticide] [Note: May be dissolved in a liquid carrier.]; [NIOSH], Solid, COLOURLESS CRYSTALS., Odorless, white or grayish, crystalline solid., Odorless, white or grayish, crystalline solid. [insecticide] [Note: May be dissolved in a liquid carrier.]
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Solubility

0.07 % at 77 °F (NIOSH, 2023), In water, 351 mg/L at 25 °C, In dichloromethane >200, isopropanol 20-50, toluene 10-20 (all in g/L, 20 °C), Unstable in alkaline media. Stable in acidic and neutral media., Highly soluble in N-methyl-2-pyrrolidone, dimethylformamide, dimethyl sulfoxide, acetone, acetonitrile, methylene chloride, cyclohexanone, benzene, xylene, 150 g/kg acetone, 140 g/kg acetonitrile, 120 g/kg dichloromethane, 90 g/kg cyclohexanone, 40 g/kg benzene, 0.32 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.07, (77 °F): 0.07%
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Density

1.18 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.180 g/cu cm, 1.2 g/cm³, 1.18
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Vapor Pressure

2e-05 mmHg at 91.4 °F (EPA, 1998), 0.00000054 [mmHg], 0.072 mPa /5.4X10-7 mm Hg/ at 25 °C, Vapor pressure, Pa at 33 °C: 0.0027, (77 °F): 0.000003 mmHg
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Color/Form

White, crystalline solid, White or grayish, crystalline solid [Note: May be dissolved in a liquid carrier]., Colorless crystals

CAS No.

1563-66-2
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Melting Point

302 to 307 °F (EPA, 1998), 153.2 °C, Melting point = 153-154 °C (pure); 150-152 °C (technical), 150 - 152 °C, 153 °C, 304 °F
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Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Carbofuran: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbofuran, a broad-spectrum N-methylcarbamate pesticide, is recognized for its potent insecticidal, nematicidal, and acaricidal properties. Its efficacy is, however, juxtaposed with significant toxicity, necessitating a thorough understanding of its physicochemical characteristics to predict its environmental fate, design effective analytical methods, and develop safer formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a specific focus on its solubility in various solvents and its stability under different environmental conditions, including pH, temperature, and light. This document summarizes key quantitative data in structured tables, presents detailed experimental methodologies for crucial analyses, and utilizes visualizations to elucidate degradation pathways and analytical workflows.

Physicochemical Properties of this compound

This compound is a white crystalline solid with the chemical formula C₁₂H₁₅NO₃.[1] Its fundamental physical and chemical properties are pivotal in determining its behavior in biological and environmental systems.

General Properties

A compilation of the general physicochemical properties of this compound is presented in Table 1.

Table 1: General Physicochemical Properties of this compound

PropertyValueReferences
Chemical Name 2,3-dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate[2]
CAS Number 1563-66-2[2]
Molecular Weight 221.26 g/mol [3]
Appearance Odorless, white crystalline solid[1][2]
Melting Point 153-154 °C[2]
Vapor Pressure 2.7 mPa at 33 °C[2]
Log P (Octanol-Water Partition Coefficient) 2.32[3]
Solubility

The solubility of this compound is a critical parameter influencing its environmental mobility and bioavailability. It exhibits moderate solubility in water and is soluble in a range of organic solvents.[2][3]

Table 2: Solubility of this compound in Water and Organic Solvents

SolventSolubilityTemperature (°C)References
Water 320 - 700 mg/L25[2][4]
Acetone Very soluble (15% w/w)25[2][4]
Acetonitrile Very soluble (14% w/w)25[4][5]
Benzene Very soluble-[2]
Cyclohexanone Very soluble (9% w/w)25[2][5]
Dimethylformamide (DMF) Highly soluble (27% w/w)25[3][4]
Dimethyl sulfoxide (DMSO) Highly soluble (25% w/w)25[3][5]
Methylene Chloride 12% w/w25[5]
Xylene Insoluble-[4]
Petroleum Ether Insoluble-[4]
Kerosene Insoluble-[4]
Stability

This compound's stability is significantly influenced by environmental factors such as pH, temperature, and exposure to light. Understanding its degradation kinetics is crucial for predicting its persistence in various matrices.

This compound is stable under neutral or acidic conditions but is unstable and degrades rapidly in alkaline media.[1] The primary degradation pathway is hydrolysis, which involves the cleavage of the carbamate bond to form this compound phenol.[6] The rate of hydrolysis is highly dependent on pH.

Table 3: Hydrolytic Stability of this compound at 25 °C

pHHalf-lifeReferences
5.0Stable over 28 days[7]
6.0690 weeks[8]
7.026 days - 8.2 weeks[7][8]
8.01.0 week[8]
9.012 hours[7]

This compound degrades at temperatures above 130°C.[6] For pesticide formulation stability testing, accelerated studies are often conducted at elevated temperatures, such as 54°C for 14 days, to predict long-term stability.

This compound is susceptible to degradation upon exposure to sunlight. Photolysis is a significant degradation pathway in aqueous environments. The half-life of this compound in a pH 7.0 buffered aqueous solution at 25°C when subjected to 300-400 nm radiation is approximately 150 hours.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the determination of this compound's solubility and stability.

Determination of Water Solubility (Flask Method - based on OECD Guideline 105)

This protocol describes a method for determining the water solubility of this compound using the flask method, which is suitable for substances with solubility above 10⁻² g/L.[2]

Materials:

  • This compound, analytical standard

  • Distilled or deionized water

  • Constant-temperature water bath with shaker

  • Centrifuge

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatograph (HPLC) with UV detector or equivalent analytical instrument

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass-stoppered flask containing a known volume of water. The excess amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

    • Place the flask in a constant-temperature water bath set at 25 ± 0.5 °C.

    • Agitate the flask for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). A preliminary test can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, stop the agitation and allow the undissolved this compound to settle.

    • Centrifuge an aliquot of the supernatant at a controlled temperature to remove any suspended particles.

  • Analysis:

    • Carefully withdraw a known volume of the clear supernatant for analysis.

    • Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.

    • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., acetonitrile).

    • Analyze the standards and the sample under the same conditions.

    • Calculate the water solubility of this compound from the calibration curve.

HPLC Conditions for Analysis:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 280 nm

  • Column Temperature: 30 °C

Determination of Hydrolytic Stability (based on EPA OPPTS 830.6317)

This protocol outlines a procedure to determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.[9]

Materials:

  • This compound, analytical standard

  • Sterile, buffered aqueous solutions at pH 5, 7, and 9.

  • Constant-temperature incubator or water bath

  • Volumetric flasks, pipettes, and vials

  • HPLC-UV or equivalent analytical instrument

Procedure:

  • Preparation of Test Solutions:

    • Prepare sterile buffer solutions at pH 5, 7, and 9.

    • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

    • Spike the buffer solutions with the this compound stock solution to a known initial concentration (e.g., 1-10 mg/L). The volume of the organic solvent should be minimal (typically <1%) to avoid affecting the hydrolysis rate.

  • Incubation:

    • Dispense the test solutions into sterile, sealed vials.

    • Incubate the vials in the dark at a constant temperature (e.g., 25 °C).

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw an aliquot from each vial. The sampling frequency should be adjusted based on the expected degradation rate at each pH.

    • Immediately analyze the samples for the concentration of this compound using a validated HPLC-UV method (see section 2.1 for example conditions).

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each pH.

    • Determine the first-order rate constant (k) from the slope of the regression line.

    • Calculate the half-life (t₁/₂) for each pH using the equation: t₁/₂ = ln(2) / k.

Photostability Testing (based on ICH Q1B Guideline)

This protocol describes a method for assessing the photostability of this compound in an aqueous solution.[10]

Materials:

  • This compound, analytical standard

  • Solvent (e.g., water or a mixture of water and a water-miscible solvent)

  • Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Calibrated radiometer and lux meter

  • Chemically inert and transparent containers (e.g., quartz cells)

  • Dark control samples wrapped in aluminum foil

  • HPLC-UV or equivalent analytical instrument

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound of known concentration in a suitable solvent.

    • Place the solution in transparent containers.

    • Prepare identical samples to be used as dark controls by wrapping them in aluminum foil.

  • Light Exposure:

    • Place the test and dark control samples in the photostability chamber.

    • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Monitor the temperature during the exposure to ensure it does not cause thermal degradation.

  • Analysis:

    • At the end of the exposure period, analyze the exposed and dark control samples for the concentration of this compound using a validated HPLC-UV method.

    • Compare the results to determine the extent of photodegradation. The difference in degradation between the exposed and dark control samples represents the degradation due to light.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

Chemical Degradation Pathway of this compound

This diagram illustrates the primary hydrolytic degradation pathway of this compound in an alkaline medium.

This compound This compound Hydrolysis Hydrolysis (Alkaline Conditions) This compound->Hydrolysis Carbofuran_Phenol This compound Phenol Hydrolysis->Carbofuran_Phenol Methylcarbamic_Acid Methylcarbamic Acid Hydrolysis->Methylcarbamic_Acid

Caption: Hydrolytic degradation of this compound.

Simplified Metabolic Pathway of this compound in Mammals

This diagram shows the main metabolic transformations of this compound in mammals, primarily through oxidation.

This compound This compound Oxidation1 Oxidation (CYP450) This compound->Oxidation1 Hydroxythis compound 3-Hydroxythis compound Oxidation1->Hydroxythis compound Oxidation2 Oxidation Hydroxythis compound->Oxidation2 Ketothis compound 3-Ketothis compound Oxidation2->Ketothis compound

Caption: Simplified metabolic pathway of this compound.

Experimental Workflow for this compound Residue Analysis (QuEChERS Method)

This diagram outlines the key steps in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of this compound residues in a food matrix.

cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Extraction Extraction with Acetonitrile and Salts Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Add Supernatant to dSPE Tube (PSA, C18) Centrifugation1->dSPE Take Aliquot of Supernatant Vortex Vortex/Shake dSPE->Vortex Centrifugation2 Centrifugation Vortex->Centrifugation2 Analysis LC-MS/MS or GC-MS/MS Analysis Centrifugation2->Analysis Take Aliquot of Supernatant

Caption: QuEChERS workflow for this compound analysis.

Conclusion

The physicochemical properties of this compound, particularly its solubility and stability, are fundamental to understanding its environmental behavior, toxicological profile, and for the development of robust analytical methodologies. This compound's moderate water solubility contributes to its potential for environmental mobility, while its rapid degradation in alkaline conditions and susceptibility to photolysis are key factors in its environmental persistence. The detailed experimental protocols provided in this guide offer a foundation for consistent and reliable determination of these critical parameters. The visualizations of its degradation and metabolic pathways, along with the analytical workflow, serve to clarify complex processes for researchers and professionals in the field. A comprehensive grasp of these core properties is essential for the safe and effective management of this compound and the development of next-generation crop protection agents.

References

An In-depth Technical Guide on the Mechanism of Action of Carbofuran on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbofuran is a broad-spectrum N-methylcarbamate pesticide, widely utilized as an insecticide, nematicide, and acaricide in agricultural settings.[1][2][3] Its potent biological activity stems from its targeted action on the nervous system of insects and other organisms. The primary molecular target of this compound is the enzyme acetylcholinesterase (AChE), a critical component in the regulation of synaptic transmission.[4][5][6] This guide provides a detailed examination of the molecular mechanism by which this compound inhibits acetylcholinesterase, supported by quantitative data, experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

Acetylcholinesterase is a serine hydrolase enzyme responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses and neuromuscular junctions.[4][7] This hydrolytic action terminates the nerve signal, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next impulse.

This compound exerts its neurotoxic effects by disrupting this process. The mechanism involves the following key steps:

  • Binding to the AChE Active Site : this compound binds with high affinity to the active site of acetylcholinesterase.[4]

  • Carbamylation of the Serine Residue : Like other N-methylcarbamate compounds, this compound acts as a substrate for AChE. During the catalytic process, the carbamoyl moiety of this compound is transferred to the hydroxyl group of a critical serine residue within the enzyme's active site. This process is known as carbamylation.[4][5][8]

  • Formation of a Stable, Inactive Complex : The formation of the carbamylated enzyme results in a stable, but inactive, AChE-carbofuran complex.[5] This complex is significantly more resistant to hydrolysis than the acetylated enzyme intermediate formed during the normal breakdown of acetylcholine.

  • Accumulation of Acetylcholine : With the enzyme inhibited, acetylcholine cannot be effectively hydrolyzed and accumulates in the synaptic cleft.[4][7] This leads to the continuous and excessive stimulation of muscarinic and nicotinic acetylcholine receptors on postsynaptic cells, resulting in cholinergic crisis and, ultimately, respiratory failure.[2][8]

Unlike organophosphates, which cause irreversible phosphorylation of AChE, the carbamylation by this compound is reversible .[5][7][8] The carbamylated enzyme can be slowly hydrolyzed, eventually regenerating the active enzyme. This reversibility means that the duration of toxicity is typically less than 24 hours, provided the exposure is not lethal.[8]

cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) (Active) ACh->AChE Binds to active site Receptor Postsynaptic Receptors ACh->Receptor Normal Signal Transmission Products Choline + Acetate AChE->Products Hydrolysis AChE_Inhibited Carbamylated AChE (Inactive) ACh_Accum ACh Accumulation AChE->ACh_Accum Hydrolysis Blocked This compound This compound This compound->AChE Carbamylation of Serine Residue Receptor_Overstim Receptor Overstimulation ACh_Accum->Receptor_Overstim Leads to

Figure 1. Mechanism of Acetylcholinesterase Inhibition by this compound.

Quantitative Data Presentation

The inhibitory potency of this compound against acetylcholinesterase can be quantified using various metrics, most notably the half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data from scientific literature.

ParameterSpecies/SourceValueNotesReference(s)
IC50Not Specified (General)3.3 x 10⁻⁸ M (33 nM)Represents the concentration of this compound required to inhibit 50% of AChE activity.[3]
InhibitionAphelenchus avenae (Nematode)>97%AChE activity was suppressed by over 97% after treatment. The inhibition was reversible.[9]
InhibitionCyprinus carpio (Carp) Brain73.5%Maximum inhibition observed after 30 days of exposure to the highest concentration (100 µg/L).[10]
InhibitionCyprinus carpio (Carp) Muscle67.1%Maximum inhibition observed after 30 days of exposure to the highest concentration (100 µg/L).[10]

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining AChE inhibition by compounds like this compound is the spectrophotometric assay developed by Ellman et al.[11] This assay uses a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to quantify enzyme activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATChI) to produce thiocholine and acetic acid. The liberated thiocholine is a thiol that reacts with DTNB, cleaving the disulfide bond to yield 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB). TNB is a yellow-colored anion with a maximum absorbance at 405-412 nm. The rate of TNB formation is directly proportional to AChE activity. In the presence of an inhibitor like this compound, the rate of this colorimetric reaction decreases.

Detailed Methodology (Adapted for 96-well plate format):

  • Reagent Preparation :

    • Assay Buffer : 0.1 M Potassium Phosphate Buffer, pH 8.0.

    • AChE Solution : Prepare a working solution of purified acetylcholinesterase (e.g., from Electrophorus electricus) in the assay buffer to a final concentration of approximately 0.05-0.1 U/mL.[11][12]

    • DTNB Solution : Prepare a 3 mM solution of DTNB in the assay buffer.[11]

    • Substrate Solution : Prepare a 15 mM solution of acetylthiocholine iodide (AChI) in deionized water.[11]

    • Inhibitor (this compound) Solutions : Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not exceed 1%) and then dilute further in the assay buffer.

  • Assay Procedure :

    • Blank Control : To a well, add 100 µL of DTNB solution, 275 µL of buffer, and 100 µL of substrate solution. This controls for non-enzymatic hydrolysis.[11]

    • Positive Control (100% Activity) : To a well, add 50 µL of buffer, 25 µL of AChE solution, and 25 µL of the solvent used for the inhibitor (e.g., 1% DMSO).

    • Test Samples : To separate wells, add 50 µL of buffer, 25 µL of AChE solution, and 25 µL of the various this compound dilutions.

    • Incubation : Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to interact with the enzyme.[12][13]

    • Reaction Initiation : Initiate the enzymatic reaction by adding 150 µL of a reaction mix (containing the substrate and DTNB) to all wells. Alternatively, add the substrate solution to start the reaction.[11][13]

    • Measurement : Immediately begin monitoring the change in absorbance at 405-412 nm every minute for 5-10 minutes using a spectrophotometric multiwell plate reader.[11][13]

  • Data Analysis :

    • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-Well Plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis P1 Prepare Reagents: - Assay Buffer (pH 8.0) - AChE Solution - this compound Dilutions - DTNB Solution - ATChI Substrate A1 Add AChE, Buffer, and This compound (or solvent for control) to wells P1->A1 A2 Incubate for 15-30 min at Room Temperature A1->A2 R1 Initiate Reaction: Add ATChI Substrate and DTNB A2->R1 R2 Measure Absorbance at 405-412 nm (Kinetic Read, 5-10 min) R1->R2 D1 Calculate Reaction Rates (ΔAbs/min) R2->D1 D2 Determine % Inhibition for each concentration D1->D2 D3 Plot Dose-Response Curve and Calculate IC50 D2->D3

Figure 2. Experimental Workflow for the Ellman Assay to Measure AChE Inhibition.

References

Environmental Fate and Transport of Carbofuran in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl N-methylcarbamate) is a broad-spectrum carbamate pesticide that has been widely used as an insecticide, nematicide, and acaricide.[1] Due to its high toxicity and potential for environmental contamination, understanding its fate and transport in the soil compartment is of paramount importance for environmental risk assessment and the development of remediation strategies.[1][2] This technical guide provides an in-depth overview of the key processes governing the environmental behavior of this compound in soil, including its degradation, adsorption, and transport mechanisms. The information is supplemented with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Data Presentation: Quantitative Overview of this compound's Behavior in Soil

The persistence and mobility of this compound in soil are dictated by a combination of its physicochemical properties and the characteristics of the soil environment. The following tables summarize key quantitative data from various studies, providing a comparative look at its behavior under different conditions.

Table 1: Soil Half-Life (DT50) of this compound

Soil TypepHOrganic Matter (%)Temperature (°C)Moisture ContentHalf-Life (days)Reference(s)
Sandy Loam6.50.4--Not specified[3]
Silt Loam7.11.2--Not specified[3]
Clay-High--115.52 - 203.87[4]
Loamy Sand----<3 in pre-treated soil[5]
Various4.3 - 7.9---21 - >350[6]
Moroccan Soil---Field Conditions~148[6]
Tropical Soils----66 - 115.5[4]
General----11 - 75[7]

Table 2: Soil Sorption Coefficients (Kd and Koc) of this compound

Soil TypepHOrganic Carbon (%)Kd (L/kg)Koc (L/kg)Reference(s)
Silt Loam7.11.20.24620.5[3]
Sandy Loam6.50.40.11528.9[3]
Sandy Loam--0.11 - 4.1-[8]
Loam----[9]
General---7.3 - 123[7]
General---22[10]

Core Processes Governing this compound's Fate in Soil

The environmental fate of this compound in soil is primarily governed by three interconnected processes: degradation, adsorption/desorption, and transport (leaching and volatilization).

Degradation of this compound

This compound degradation in soil occurs through a combination of chemical and biological pathways. The primary mechanisms are hydrolysis, photolysis, and microbial degradation.[1][2]

  • Hydrolysis: This is a major degradation pathway, particularly in alkaline soils.[1] The carbamate ester linkage is cleaved, leading to the formation of this compound-7-phenol, which is less toxic than the parent compound.[11] The rate of hydrolysis is significantly influenced by soil pH, with faster degradation observed under alkaline conditions.[12]

  • Microbial Degradation: Soil microorganisms play a crucial role in the breakdown of this compound.[11] Various bacterial and fungal species have been identified that can utilize this compound as a source of carbon and nitrogen.[11] This process can lead to the formation of metabolites such as 3-hydroxythis compound and 3-ketothis compound, which can be as toxic as the parent compound.[1][2] Repeated applications of this compound can lead to enhanced microbial degradation due to the acclimation of the microbial population.[13]

  • Photolysis: On the soil surface, this compound can be degraded by sunlight.[12] This process involves the cleavage of the carbamate group and subsequent reactions.[12] The extent of photolysis is generally limited to the top few millimeters of the soil.

The major degradation products of this compound in soil are this compound-7-phenol, 3-hydroxythis compound, and 3-ketothis compound.[11]

Carbofuran_Degradation_Pathway This compound This compound Metabolite1 3-Hydroxythis compound This compound->Metabolite1 Microbial Oxidation Metabolite3 This compound-7-phenol This compound->Metabolite3 Hydrolysis Metabolite2 3-Ketothis compound Metabolite1->Metabolite2 Microbial Oxidation Environmental_Fate_of_Carbofuran_in_Soil cluster_soil Soil Compartment cluster_environment Environmental Compartments Carbofuran_Soil This compound in Soil Solution Adsorbed_this compound Adsorbed this compound Carbofuran_Soil->Adsorbed_this compound Adsorption Degradation_Products Degradation Products Carbofuran_Soil->Degradation_Products Degradation (Microbial, Hydrolysis) Groundwater Groundwater Carbofuran_Soil->Groundwater Leaching Atmosphere Atmosphere Carbofuran_Soil->Atmosphere Volatilization (minor) Adsorbed_this compound->Carbofuran_Soil Desorption Adsorbed_this compound->Degradation_Products Degradation Application This compound Application Application->Carbofuran_Soil Experimental_Workflow cluster_adsorption Adsorption/Desorption Study cluster_degradation Degradation Kinetics Study cluster_leaching Leaching Study A1 Soil Preparation (Sieving, Characterization) A2 Batch Equilibrium (Soil + this compound Solution) A1->A2 A3 Shaking & Centrifugation A2->A3 A4 Supernatant Analysis (HPLC-UV) A3->A4 A5 Isotherm Modeling (Kd, Koc) A4->A5 D1 Soil Treatment & Microcosm Setup D2 Incubation (Controlled Conditions) D1->D2 D3 Time-course Sampling & Solvent Extraction D2->D3 D4 Extract Analysis (HPLC/LC-MS) D3->D4 D5 Kinetic Modeling (DT50) D4->D5 L1 Soil Column Packing & Saturation L2 This compound Application L1->L2 L3 Simulated Rainfall & Leachate Collection L2->L3 L4 Analysis of Leachate & Soil Sections L3->L4 L5 Breakthrough Curve & Mass Balance L4->L5

References

Carbofuran Degradation: A Technical Guide to Pathways and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of carbofuran, a broad-spectrum carbamate insecticide. It details the major metabolites formed through biotic and abiotic processes and offers structured quantitative data for comparative analysis. Furthermore, this guide includes detailed experimental protocols for key analytical methods and visualizes the complex degradation pathways to facilitate a deeper understanding of the involved mechanisms.

Core Concepts in this compound Degradation

This compound is subject to degradation in the environment through three primary pathways: hydrolysis, photolysis, and microbial degradation.[1] These processes can occur individually or concurrently, influencing the persistence and potential toxicity of this compound in soil and water systems. The rate and extent of degradation are significantly affected by environmental factors such as pH, temperature, moisture, and the presence of microbial populations.[2][3]

Major Metabolites:

The degradation of this compound leads to the formation of several key metabolites. The most frequently reported are:

  • This compound phenol: Formed through the hydrolysis of the carbamate ester linkage.[4] It is considered less toxic than the parent compound.[1]

  • 3-Hydroxythis compound: A product of oxidative metabolism, often mediated by microbial enzymes.[5] This metabolite is considered to be as toxic as this compound itself.[1]

  • 3-Ketothis compound: Formed by the oxidation of 3-hydroxythis compound.[6] Similar to 3-hydroxythis compound, it exhibits toxicity comparable to the parent compound.[1]

Other reported metabolites include 3-hydroxy-7-phenolthis compound and N-methylcarbamic acid.[1]

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is often expressed in terms of its half-life (t½), which can vary significantly depending on the environmental matrix and conditions.

Table 1: Half-life of this compound under Various Conditions
Environmental MatrixConditionHalf-life (t½)Reference
WaterpH 6.0, 25 °C690 weeks[7]
WaterpH 7.0, 25 °C8.2 weeks[7]
WaterpH 8.0, 25 °C1.0 week[7]
Water (Paddy)Sunlight Exposure0.04/day degradation rate[8]
Water (Paddy)Dark0.0186/day degradation rate[8]
SoilField studies26–110 days[9]
Soil (Natural)10 °C> 90 days[3]
Soil (Natural)25 °C39 days[3]
Soil (Natural)35 °C26 days[3]
Soil (Autoclaved)25 °C142 days[3]
SoilHumid tropical climate1.24 days[10]
Liquid Mineral MediumWith Pseudomonas sp.12.7 days[11]
Liquid Mineral MediumWith Pleurotus sp.16.9 days[11]
Liquid Mineral MediumWith Phanerochaete chrysosporium17.7 days[11]
Table 2: Efficacy of Different Degradation Methods
Degradation MethodInitial ConcentrationDegradation (%)TimeReference
Photocatalysis (ZnO)88.4 mg/L~100%2 hours[12]
Photocatalysis (laser-treated TiO2)15 mg/L90.3%150 minutes[13]
Immobilized Enterobacter sp.50 mg/L100%9 hours[14]
Free Enterobacter sp.50 mg/L100%12 hours[14]
Immobilized Enterobacter sp.100 mg/L100%38 hours[14]
Free Enterobacter sp.100 mg/L100%68 hours[14]
Immobilized Laccase-86%48 hours
Syncephalastrum racemosum15 µg/mL93.02%168 hours[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound degradation.

Isolation and Identification of this compound-Degrading Bacteria from Soil

This protocol outlines the steps for isolating and identifying bacteria capable of utilizing this compound as a source of carbon and nitrogen.

Materials:

  • Soil samples from a this compound-treated site.

  • Sterile Mineral Salts Medium (MSM). A typical formulation includes (g/L): Na2SO4, 10; (NH4)2SO4, 13.5; NH4Cl, 2.5; KHPO4, 70; NaH2PO4, 18.[16]

  • Technical grade this compound (98% purity).

  • Nutrient agar plates.

  • Sterile water or saline solution (0.85% NaCl).

  • Incubator, shaker, centrifuge.

  • Microscope and materials for Gram staining.

  • Kits for biochemical characterization (e.g., BBL Crystal System ID Kit).

  • Materials for 16S rRNA gene sequencing (primers, PCR reagents, sequencing service).

Procedure:

  • Enrichment Culture:

    • Suspend 1 g of soil in 10 mL of sterile MSM in a flask.

    • Add this compound to the medium to a final concentration of 15 mg/L as the sole carbon source.[16]

    • Incubate the flask at 37 °C on a rotary shaker at 150 rpm for 7 days.[16]

    • After incubation, transfer an aliquot of the culture to fresh MSM with this compound and incubate under the same conditions. Repeat this subculturing step at least three times to enrich for this compound-degrading bacteria.[17]

  • Isolation of Pure Cultures:

    • Perform serial dilutions of the final enrichment culture in sterile water or saline.

    • Spread 0.1 mL of each dilution onto nutrient agar plates.

    • Incubate the plates at 37 °C for 24-48 hours until distinct colonies appear.[16]

    • Select individual colonies and re-streak them onto fresh nutrient agar plates to obtain pure cultures.

  • Screening for Degradation Ability:

    • Inoculate each pure isolate into a flask containing MSM with this compound (15 mg/L) as the sole carbon source.

    • Incubate the flasks at 30 °C for 7 days.[16]

    • Monitor bacterial growth by measuring the optical density at 600 nm (OD600) using a spectrophotometer at regular intervals.[16] An increase in OD600 indicates bacterial growth and potential this compound degradation.

  • Identification of Isolates:

    • Morphological and Biochemical Characterization: Perform Gram staining and observe the cell morphology under a microscope. Conduct a series of biochemical tests to characterize the metabolic properties of the isolates.

    • Molecular Identification (16S rRNA Sequencing): Extract genomic DNA from the isolates. Amplify the 16S rRNA gene using universal primers such as 27F (5′-AGAGTTTGATCCTGGCTCAG-3′) and 1492R (5′-TACGGYTACCTTGTTACGACTT-3′).[16] Sequence the PCR product and compare the sequence with databases like GenBank to identify the bacterial species.

Extraction and Quantification of this compound and its Metabolites from Soil

This protocol describes the extraction of this compound and its metabolites from soil samples and their subsequent quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Soil samples.

  • Ethyl acetate.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • Mechanical shaker.

  • Centrifuge.

  • Rotary evaporator or nitrogen evaporator.

  • HPLC system with a UV detector.

  • This compound standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen orthophosphate.

Procedure:

  • Extraction:

    • Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube.

    • Add a suitable volume of ethyl acetate (e.g., 20 mL).

    • Shake the mixture vigorously using a mechanical shaker for a specified time (e.g., 30 minutes).

    • Centrifuge the sample to separate the soil particles from the solvent.

    • Carefully collect the supernatant (the ethyl acetate extract).

  • Clean-up (Solid Phase Extraction):

    • Condition a C18 SPE cartridge by passing a small volume of methanol followed by water.

    • Load the ethyl acetate extract onto the conditioned cartridge.

    • Wash the cartridge with a small volume of a weak solvent to remove interferences.

    • Elute the this compound and its metabolites from the cartridge with a suitable solvent (e.g., acetonitrile).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness using a rotary evaporator or a stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the HPLC mobile phase (e.g., 1 mL).

  • HPLC Analysis:

    • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 60:40 v/v), with the pH adjusted to 5.8.[18]

    • Chromatographic Conditions:

      • Column: C18 column.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 282 nm.[18]

      • Injection Volume: 20 µL.

    • Quantification: Inject the prepared sample extract into the HPLC system. Identify and quantify the this compound peak by comparing its retention time and peak area to those of a known concentration of a this compound standard.

Analysis of this compound and Metabolites in Water by GC-MS

This protocol details a method for the analysis of this compound and its metabolites in water samples using Gas Chromatography-Mass Spectrometry (GC-MS), which often requires a derivatization step to improve the volatility of the analytes.

Materials:

  • Water samples.

  • Dichloromethane.

  • Anhydrous sodium sulfate.

  • Derivatization agent (e.g., trifluoroacetic acid anhydride - TFAA).

  • GC-MS system.

  • Standards for this compound and its metabolites.

Procedure:

  • Extraction:

    • Take a measured volume of the water sample (e.g., 100 mL).

    • Perform a liquid-liquid extraction by shaking the water sample with dichloromethane in a separatory funnel. Repeat the extraction twice.

    • Combine the dichloromethane extracts and dry them by passing through a column of anhydrous sodium sulfate.

  • Concentration:

    • Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Derivatization:

    • Transfer the concentrated extract to a reaction vial.

    • Add the derivatization agent (e.g., TFAA) and heat the mixture at a specific temperature and time (e.g., 60 °C for 30 minutes) to convert the analytes into their volatile derivatives.

  • GC-MS Analysis:

    • GC Conditions:

      • Column: A capillary column suitable for pesticide analysis (e.g., SH-Rxi-5Sil MS).[19]

      • Carrier Gas: Helium at a constant flow rate.

      • Temperature Program: An optimized temperature program to separate the derivatized analytes. For example, start at 90 °C, ramp to 240 °C, then to 290 °C, and finally to 300 °C.[19]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: A mass range appropriate for the target analytes and their derivatives (e.g., m/z 30-600).[19]

    • Identification and Quantification: Identify the compounds based on their retention times and mass spectra by comparing them to those of the derivatized standards. Quantify the analytes using a calibration curve prepared from the standards.

Visualizing Degradation Pathways

The following diagrams, created using the DOT language, illustrate the primary degradation pathways of this compound.

Abiotic and Biotic Degradation Pathways of this compound

Carbofuran_Degradation This compound This compound Metabolite1 This compound Phenol This compound->Metabolite1 Hydrolysis Metabolite2 3-Hydroxythis compound This compound->Metabolite2 Microbial Oxidation (Hydroxylation) EndProducts Further Degradation (CO2, H2O, etc.) Metabolite1->EndProducts Metabolite3 3-Ketothis compound Metabolite2->Metabolite3 Oxidation Metabolite3->EndProducts

Caption: Primary degradation pathways of this compound.

Microbial Degradation Pathway of this compound

Microbial_Carbofuran_Degradation This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation1 Hydroxylation This compound->Oxidation1 CarbofuranPhenol This compound Phenol Hydrolysis->CarbofuranPhenol Hydroxythis compound 3-Hydroxythis compound Oxidation1->Hydroxythis compound RingCleavage Ring Cleavage & Further Degradation CarbofuranPhenol->RingCleavage Oxidation2 Oxidation Hydroxythis compound->Oxidation2 Ketothis compound 3-Ketothis compound Oxidation2->Ketothis compound Ketothis compound->RingCleavage Mineralization Mineralization (CO2, H2O, Biomass) RingCleavage->Mineralization Enzyme1 This compound Hydrolase Enzyme1->Hydrolysis Enzyme2 Hydroxylase Enzyme2->Oxidation1

Caption: Microbial degradation pathway of this compound with key enzymes.

Experimental Workflow for this compound Degradation Analysis

Experimental_Workflow Start Sample Collection (Soil/Water) Extraction Extraction (e.g., LLE, QuEChERS) Start->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization optional Analysis Instrumental Analysis Cleanup->Analysis Derivatization->Analysis HPLC HPLC-UV/DAD Analysis->HPLC Liquid Chromatography GCMS GC-MS/MS Analysis->GCMS Gas Chromatography Data Data Acquisition & Processing HPLC->Data GCMS->Data Quantification Quantification & Metabolite ID Data->Quantification Report Reporting Results Quantification->Report

Caption: General workflow for analysis of this compound and its metabolites.

References

Toxicological Profile of Carbofuran in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbofuran, a broad-spectrum carbamate pesticide, has been widely utilized in agriculture for its efficacy against insects, mites, and nematodes.[1] However, its high toxicity and non-selective nature pose a significant threat to a wide range of non-target organisms, including mammals, birds, fish, and invertebrates. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its effects on non-target species. It summarizes key quantitative toxicity data, details experimental methodologies for assessing its impact, and visualizes the primary mechanism of action through its signaling pathway. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental toxicology.

Introduction

This compound (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate) exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] This mode of action, while effective for pest control, leads to a cascade of adverse effects in non-target organisms, ranging from acute mortality to sublethal impacts on reproduction, development, and behavior.[1][3] Despite restrictions on its use in many countries, this compound's persistence in certain environments and its continued application in others necessitate a thorough understanding of its ecotoxicological implications.[4]

Acute Toxicity Profile

This compound is highly toxic to a wide array of non-target organisms. The following tables summarize the acute toxicity data (LD50 and LC50 values) for various species.

Table 1: Acute Oral Toxicity (LD50) of this compound in Avian Species
SpeciesLD50 (mg/kg body weight)Reference
Fulvous Whistling-Duck (Dendrocygna bicolor)0.238[1]
Mallard (Anas platyrhynchos)0.48 - 0.51[1]
Bobwhite Quail (Colinus virginianus)12[1]
Pheasant (Phasianus colchicus)4.15[1]
Chickens (Gallus gallus domesticus)25 - 39[1][5]
Range of various bird species1.65 (median)[5]
Table 2: Acute Toxicity (LC50) of this compound in Aquatic Organisms
SpeciesLC50 ValueExposure TimeReference
Rainbow Trout (Oncorhynchus mykiss)0.38 mg/L96 hours[1]
Bluegill Sunfish (Lepomis macrochirus)0.24 mg/L96 hours[1]
Guppy (Poecilia reticulata)0.3468 mg/L48 hours[6]
Guppy (Poecilia reticulata)0.2245 mg/L96 hours[6]
Daphnia magna0.0447 mg/L24 hours[6]
Daphnia magna0.0187 mg/L48 hours[6]
Green Alga (Raphidocelis subcapitata)0.1582 mg/L (IC50)72 hours[6]
Table 3: Acute Oral Toxicity (LD50) of this compound in Mammalian Species

| Species | LD50 (mg/kg body weight) | Reference | | :--- | :--- | :--- | :--- | | Rat | 6.4 - 14.1 |[5] | | Dog | 18.5 |[5] | | Mouse | 2 (oral), 250-500 (median lethal dose) |[1][5] |

Sublethal Effects

Beyond acute mortality, this compound induces a range of sublethal effects at lower concentrations, impacting the health and fitness of non-target populations.

Neurotoxicity

The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE).[2] This leads to the accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in continuous nerve stimulation, paralysis, and ultimately, death due to respiratory failure.[5][7] Sublethal exposure can lead to behavioral changes, impaired motor function, and cognitive deficits.[8][9]

Genotoxicity

This compound has been shown to induce DNA damage in various non-target organisms. Studies using the comet assay have demonstrated that this compound can cause strand breaks in the DNA of amphibians and fish.[3][10] This genotoxic potential raises concerns about the long-term consequences of chronic exposure, including an increased risk of cancer and developmental abnormalities.

Reproductive and Developmental Toxicity

This compound exposure can have significant adverse effects on the reproductive systems of non-target organisms. In female mice, it has been shown to disrupt the estrous cycle and decrease the number of healthy ovarian follicles.[11][12] In fish, this compound can cross the placental barrier and negatively impact the maternal-placental-fetal unit.[6]

Histopathological Effects

Histopathological examinations of tissues from this compound-exposed organisms have revealed significant damage to vital organs. In fish, exposure has been linked to alterations in the gills, including epithelial cell dislocation and hyperplasia, as well as liver and kidney damage characterized by hepatocyte hypertrophy and necrosis.[5][13][14] In mammals, liver damage has also been observed following subchronic exposure.[15]

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of this compound.

Acetylcholinesterase (AChE) Activity Assay in Fish Brain Tissue

Objective: To quantify the inhibition of AChE activity in fish brain tissue following exposure to this compound.

Protocol:

  • Tissue Preparation:

    • Excise the whole brain from the fish and place it in an ice-cold phosphate buffer (0.1 M, pH 7.5).[16]

    • Homogenize the brain tissue in the buffer (e.g., 1 g of tissue in 10 mL of buffer) using a glass/Teflon homogenizer.[16]

    • Centrifuge the homogenate at 5,000 x g for 30 minutes at 5°C.[16]

    • Discard the supernatant. Resuspend the pellet in the same volume of buffer containing 0.1% Triton X-100 and re-homogenize.[16]

    • Centrifuge again at 15,000 x g for 90 minutes at 5°C.[16] The resulting supernatant contains the solubilized AChE and is used for the assay.[16]

  • Enzymatic Assay (Ellman's Method):

    • The assay is performed in a 96-well microplate.

    • Add 20 µL of the prepared brain supernatant (enzyme source) to each well.[17]

    • Add 170 µL of a chromogenic agent working solution containing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[17]

    • Initiate the reaction by adding 10 µL of the substrate, acetylthiocholine (ATCh).[17]

    • The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoic acid).

    • Measure the change in absorbance at 412 nm over a 5-minute period using a microplate reader.[17]

    • AChE activity is calculated based on the rate of color change and is typically expressed as µmol of substrate hydrolyzed per minute per milligram of protein.

Acute Avian Oral LD50 Determination

Objective: To determine the median lethal dose (LD50) of this compound in an avian species.

Protocol:

  • Animal Selection and Acclimation:

    • Use a representative avian species (e.g., Bobwhite quail or Mallard ducks) of a specific age and weight range.

    • Acclimate the birds to the laboratory conditions for at least one week prior to the study.

  • Dose Preparation and Administration:

    • Prepare a series of graded doses of this compound, typically dissolved in a suitable vehicle like corn oil.

    • Administer a single oral dose to each bird via gavage.[1] A control group receives the vehicle only.

  • Observation:

    • Observe the birds for signs of toxicity and mortality at regular intervals for at least 14 days post-dosing.[18]

    • Record clinical signs of poisoning, which for this compound often include salivation, tremors, and convulsions.[1]

  • Data Analysis:

    • The LD50 value, the dose estimated to be lethal to 50% of the test population, is calculated using appropriate statistical methods, such as probit analysis.

Genotoxicity Assessment using the Comet Assay in Amphibian Erythrocytes

Objective: To evaluate the DNA-damaging potential of this compound in amphibian erythrocytes.

Protocol:

  • Cell Preparation:

    • Collect a small blood sample from the amphibian (e.g., from a cardiac puncture or tail clip).

    • Dilute the whole blood in a phosphate-buffered saline (PBS) solution.[19]

  • Comet Assay Procedure:

    • Mix a small volume of the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

    • Lyse the cells by immersing the slides in a high-salt, detergent solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

    • Place the slides in an electrophoresis chamber filled with an alkaline buffer (pH > 13) to unwind the DNA.

    • Apply an electric field. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring parameters such as the length of the comet tail, the percentage of DNA in the tail, and the tail moment using specialized image analysis software.[19]

Histopathological Examination of Fish Gills

Objective: To assess the structural damage to fish gills following this compound exposure.

Protocol:

  • Exposure and Tissue Sampling:

    • Expose fish to sublethal concentrations of this compound for a specified duration (e.g., 24 hours or 7 days).[5][13]

    • At the end of the exposure period, euthanize the fish and carefully dissect the second gill arch.[13]

  • Tissue Fixation and Processing:

    • Fix the gill tissue in a suitable fixative, such as Bouin's fluid, for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol concentrations.

    • Clear the tissue with a clearing agent like xylene and embed it in paraffin wax.

  • Sectioning and Staining:

    • Cut thin sections (e.g., 5 µm) of the embedded tissue using a microtome.

    • Mount the sections on microscope slides and stain them with hematoxylin and eosin (H&E) for general morphological examination.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • Look for histopathological alterations such as epithelial lifting, lamellar fusion, hyperplasia, necrosis, and aneurysms.[13]

Evaluation of Reproductive Toxicity in Female Mammals

Objective: To assess the effects of this compound on the female reproductive system in a mammalian model (e.g., mice).

Protocol:

  • Animal Dosing:

    • Administer daily oral doses of this compound to female mice for a specified period (e.g., 30 days).[11] Include a control group receiving the vehicle only.

  • Estrous Cycle Monitoring:

    • Perform daily vaginal smears to monitor the stages of the estrous cycle (proestrus, estrus, metestrus, and diestrus).[11]

    • Record the length and frequency of the cycles.

  • Necropsy and Organ Weight:

    • At the end of the study, euthanize the animals and perform a necropsy.

    • Weigh the ovaries, uterus, and other relevant organs.[11]

  • Histological Examination of Ovaries:

    • Fix the ovaries in a suitable fixative, process, and embed them in paraffin.

    • Section the ovaries and stain them with H&E.

    • Count the number of healthy and atretic (degenerating) follicles at different developmental stages (primordial, primary, secondary, and antral).[11][12]

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Pathway

The primary mechanism of this compound toxicity involves the disruption of cholinergic neurotransmission through the inhibition of acetylcholinesterase.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition This compound Interference ACh_release Acetylcholine (ACh) Release ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh released from receptor is hydrolyzed by AChE nerve_impulse Normal Nerve Impulse Transmission ACh_receptor->nerve_impulse Initiates Nerve Impulse ACh_accumulation ACh Accumulation in Synapse This compound This compound This compound->AChE Inhibits continuous_stimulation Continuous Receptor Stimulation ACh_accumulation->continuous_stimulation toxic_effects Toxic Effects: - Tremors - Convulsions - Paralysis - Respiratory Failure continuous_stimulation->toxic_effects

Acetylcholinesterase Inhibition by this compound.
Experimental Workflow for Sublethal Toxicity Assessment

The following workflow illustrates a logical sequence for investigating the sublethal effects of this compound on a non-target organism.

Sublethal_Toxicity_Workflow cluster_endpoints Assessment of Toxicological Endpoints start Exposure of Non-Target Organism to Sublethal This compound Concentrations behavioral Behavioral Assays (e.g., swimming performance, locomotor activity) start->behavioral biochemical Biochemical Assays (e.g., AChE inhibition, oxidative stress markers) start->biochemical genotoxicity Genotoxicity Assays (e.g., Comet assay, micronucleus test) start->genotoxicity histopathology Histopathological Examination (e.g., gills, liver, kidney) start->histopathology reproductive Reproductive Toxicity Assessment (e.g., estrous cycle, follicle counts) start->reproductive data_analysis Data Analysis and Statistical Evaluation behavioral->data_analysis biochemical->data_analysis genotoxicity->data_analysis histopathology->data_analysis reproductive->data_analysis risk_assessment Risk Assessment and Conclusion data_analysis->risk_assessment

Workflow for Assessing Sublethal this compound Toxicity.

Conclusion

The data presented in this technical guide unequivocally demonstrate that this compound is a highly toxic pesticide with significant adverse effects on a wide range of non-target organisms. Its primary mode of action, the inhibition of acetylcholinesterase, leads to severe neurotoxic effects, while sublethal exposures can result in genotoxicity, reproductive impairment, and histopathological damage. The detailed experimental protocols provided herein offer a standardized approach for researchers to further investigate the toxicological properties of this compound and other similar compounds. A thorough understanding of these toxicological endpoints is crucial for conducting accurate environmental risk assessments and for the development of safer alternatives in pest management. The continued monitoring of this compound residues in the environment and their impact on wildlife populations remains a critical area of research.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Carbofuran Hydrolysis Rates at Different pH Levels

Introduction

This compound (2,3-dihydro-2,2-dimethyl-7-benzofuranyl-N-methylcarbamate) is a broad-spectrum carbamate pesticide widely used as an insecticide, nematicide, and acaricide.[1][2] Its environmental persistence and potential toxicity are of significant concern, making the study of its degradation pathways crucial. One of the primary mechanisms of this compound degradation in the environment is hydrolysis, a chemical reaction in which a water molecule cleaves the carbamate bond.[1][3] The rate of this hydrolysis is profoundly influenced by the pH of the surrounding medium, a critical factor for predicting its environmental fate and developing effective remediation strategies. This guide provides a comprehensive overview of this compound's hydrolysis kinetics at various pH levels, details common experimental protocols, and visualizes the degradation process.

Data on this compound Hydrolysis Rates

The stability of this compound is highly dependent on pH. It is generally stable under acidic and neutral conditions but degrades rapidly in alkaline media.[1][4][5] The rate of hydrolysis increases significantly as the pH becomes more alkaline. The primary product of this hydrolysis is this compound phenol, which is significantly less toxic than the parent compound.[2][3]

The following table summarizes quantitative data on the hydrolysis and degradation rates of this compound at various pH levels as reported in scientific literature.

pHTemperature (°C)MediumParameterValueReference(s)
2Not SpecifiedSterilized Soil% Degradation68%[6]
528Aqueous BufferStabilityStable over 28 days[4]
5.2Not SpecifiedWaterAverage Lifetime1,700 days[1]
6.0Not SpecifiedNot SpecifiedHalf-life (t½)350 days[1]
7.028Aqueous BufferHalf-life (t½)26 days[4]
7.0Not SpecifiedNot SpecifiedHalf-life (t½)35 days[1]
7.020Aqueous BufferHalf-life (t½)37 days[7]
8.025Not Specified% Recovery (1 hr)80% - 95%[1]
8.025Not Specified% Recovery (3 hr)80% - 95%[1]
8.025Not Specified% Recovery (6 hr)80% - 95%[1]
9.026Aqueous BufferHalf-life (t½)12 hours[4]
9.05Aqueous BufferHalf-life (t½)1.5 days[4]
9.5Not SpecifiedWaterAverage Lifetime2 days[1]
10.025Not Specified% Recovery (1 hr)65%[1]
10.025Not Specified% Recovery (3 hr)35%[1]
10.025Not Specified% Recovery (6 hr)10%[1]
12.0Not SpecifiedSterilized Soil% Degradation98%[6]

Experimental Protocols

The determination of this compound hydrolysis rates involves controlled laboratory experiments. Below are detailed methodologies synthesized from cited studies.

Protocol 1: Aqueous Hydrolysis Study Using Radiolabeled this compound

This protocol is adapted from studies investigating hydrolysis in controlled aqueous environments.[4]

  • Preparation of Solutions:

    • Prepare aqueous buffer solutions at desired pH levels (e.g., pH 5, 7, and 9).

    • Prepare a stock solution of radiolabeled this compound (e.g., [phenyl-14C]this compound) in a suitable solvent like acetone.

  • Incubation:

    • Spike the buffer solutions with the radiolabeled this compound stock solution to achieve a target concentration (e.g., 2 mg/L).

    • Dispense the solutions into sterile vials and seal them to prevent volatilization.

    • Incubate the vials at a constant temperature (e.g., 28°C) in the dark to prevent photolysis.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw replicate samples from each pH condition.

    • Extract the this compound and its degradation products from the aqueous samples using an appropriate organic solvent (e.g., dichloromethane).

    • Analyze the extracts using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

    • Quantify the amount of parent this compound remaining at each time point to calculate the hydrolysis rate and half-life.

Protocol 2: Soil Degradation Study

This protocol is designed to assess hydrolysis in a soil matrix, where pH is a controlling factor.[6]

  • Soil Preparation:

    • Collect and sterilize soil samples to eliminate microbial degradation as a variable.

    • Adjust the soil pH to the desired levels (e.g., 2, 4, 7, 10, 12) using acids (e.g., HNO₃) and bases (e.g., NaOH). Verify the final pH with a pH meter.

  • Incubation:

    • Spike the pH-adjusted soil samples with a known concentration of this compound.

    • Incubate the samples under controlled temperature and moisture conditions for a set duration.

  • Extraction and Analysis:

    • After incubation, extract the this compound residue from the soil samples. A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solvent extraction with a mixture like acetone and dichloromethane.

    • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS/MS) or HPLC to determine the concentration of remaining this compound.[6][8]

    • Calculate the percentage of degradation by comparing the final concentration to the initial spiked concentration.

Protocol 3: Accelerated Hydrolysis for Analytical Detection

This method is used in analytical chemistry to rapidly hydrolyze this compound to its electrochemically active phenol for detection.[9]

  • Sample Preparation:

    • Prepare a solution of this compound in a strong alkaline medium (e.g., 0.1 M NaOH).

  • Accelerated Hydrolysis:

    • Heat the alkaline solution in a water bath at an elevated temperature (e.g., 60-70°C) for a specific duration (e.g., 1 hour) to ensure complete hydrolysis of this compound to this compound phenol.

  • Electrochemical Analysis:

    • After cooling, analyze the resulting solution containing this compound phenol using techniques like differential pulse voltammetry. The phenol group provides a distinct electrochemical response that allows for the indirect quantification of the original this compound concentration.

Visualizations

This compound Hydrolysis Pathway

The hydrolysis of this compound primarily involves the cleavage of the carbamate ester linkage, catalyzed by hydroxide ions under alkaline conditions.

G This compound This compound H2O H₂O / OH⁻ (Alkaline pH) This compound->H2O Products Hydrolysis Products H2O->Products Phenol This compound Phenol Products->Phenol Major Product Acid N-methylcarbamic acid Products->Acid

Caption: Simplified pathway of this compound hydrolysis under alkaline conditions.

Experimental Workflow for Hydrolysis Rate Determination

The following diagram illustrates a typical workflow for studying the hydrolysis of this compound in an aqueous medium.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare Buffer Solutions (Varying pH) B Spike with this compound Stock Solution A->B C Incubate Samples (Constant Temperature, Dark) B->C D Collect Samples at Time Intervals C->D E Solvent Extraction of This compound & Metabolites D->E F Analyze via HPLC or GC-MS E->F G Quantify Remaining This compound F->G H Calculate Degradation Rate & Half-Life (t½) G->H

References

Spectroscopic Characterization of Carbofuran and Its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl N-methylcarbamate) is a broad-spectrum carbamate pesticide widely used in agriculture to control insects, nematodes, and mites on a variety of crops.[1][2][3] However, its high toxicity to mammals, birds, and aquatic organisms, primarily through the inhibition of acetylcholinesterase, has raised significant environmental and health concerns.[2][4][5] this compound and its degradation products, such as 3-hydroxythis compound and this compound phenol, are often found as residues in soil, water, and food products.[1][6] Therefore, sensitive and accurate analytical methods are crucial for monitoring their presence and ensuring environmental and food safety.

Spectroscopic techniques, including UV-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for the identification, quantification, and structural elucidation of this compound and its analogs. This guide provides a comprehensive overview of the spectroscopic characterization of these compounds, including detailed experimental protocols and data interpretation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of this compound, often employed after a colorimetric reaction. The method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, direct measurement is possible, but sensitivity is often enhanced by forming a colored azo dye through diazotization and coupling reactions.[3][7]

Data Presentation: UV-Vis Spectroscopic Data for this compound
CompoundMediumλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Reference
This compoundDeionized Water2795.5 x 10⁴[8]
This compoundAlkaline (Na₂CO₃)2901.5 x 10⁴[8]
This compound Azo Dye (with 4-bromoaniline)Aqueous478Not Reported[7]
This compound Azo Dye (with 4-methylaniline)Aqueous465Not Reported[7]
This compound Azo Dye (with 4-aminobenzaldehyde)Aqueous472Not Reported[7]
This compound Azo Dye (with diazotized benzidine)Aqueous429Not Reported[9]
Experimental Protocol: Spectrophotometric Determination of this compound

This protocol is adapted from a method involving diazotization and coupling for colorimetric analysis.[7]

1. Reagents and Solutions:

  • Standard this compound solution (50 µg/mL in methanol).

  • Sodium Hydroxide (NaOH), 2% (w/v) aqueous solution.

  • Sodium Nitrite (NaNO₂), 0.5% (w/v) aqueous solution.

  • 4-bromoaniline, 0.2% solution (dissolved in methanol and diluted with distilled water).

  • Hydrochloric Acid (HCl), concentrated.

2. Procedure:

  • Pipette aliquots of the standard this compound solution (e.g., 0.5, 1.0, 2.0, 3.0, 4.0, 5.0, 6.0 mL) into a series of 25 mL volumetric flasks.

  • To each flask, add 2.5 mL of 2% NaOH solution to hydrolyze this compound to this compound phenol.

  • Add 2.4 mL of 0.5% NaNO₂ and a few drops of concentrated HCl to facilitate diazotization.

  • Add 2.0 mL of the 0.2% 4-bromoaniline solution.

  • Dilute the solutions to the 25 mL mark with distilled water.

  • Allow the color to develop. The resulting orange-red derivative is stable for more than 48 hours.[7]

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax = 478 nm) against a reagent blank prepared in the same manner but without this compound.

  • Plot a calibration curve of absorbance versus concentration to determine the concentration of this compound in unknown samples.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. The resulting IR spectrum is a unique fingerprint of the molecule. For this compound, characteristic peaks for the C=O, N-H, C-O, and aromatic C=C bonds can be observed.

Data Presentation: Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeWavenumber (cm⁻¹)Reference
N-HStretching3323[10]
C-H (aromatic)Stretching~3000-3100General
C-H (aliphatic)Stretching~2850-2960General
C=O (carbamate)Stretching1725[10]
C=C (aromatic)Stretching1606[10]
C-N-HRocking1477[10]
CH₂Wagging1362[10]
C-O (ether)Stretching~1200-1300General
C-NStretching887[10]
Experimental Protocol: IR Analysis using KBr Pellet Technique

This is a standard procedure for preparing solid samples for IR analysis.[11]

1. Materials:

  • This compound sample (analytical grade).

  • Potassium Bromide (KBr), spectroscopic grade, dried in an oven.

  • Agate mortar and pestle.

  • Pellet press.

2. Procedure:

  • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

  • Transfer the sample and KBr to the agate mortar.

  • Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize light scattering.

  • Transfer a portion of the powdered mixture into the pellet-forming die.

  • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to characterize this compound and its analogs, revealing the number of different types of protons and carbons, their chemical environments, and their connectivity.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. The following are representative values.

¹H NMR (in CDCl₃):

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
N-H~4.8-5.0Broad singlet
Aromatic-H~6.7-7.2Multiplet
O-CH-~4.6Quartet
N-CH₃~2.8Doublet
C(CH₃)₂~1.4Singlet
Ring-CH₂~3.0-3.3Multiplet

¹³C NMR (in CDCl₃):

Carbon AssignmentChemical Shift (δ, ppm)
C=O (carbamate)~155
Aromatic-C~110-150
O-C (furan ring)~90
C(CH₃)₂~45
N-CH₃~27
C(CH₃)₂~20, 28
Experimental Protocol: NMR Sample Preparation and Data Acquisition

This protocol outlines the general steps for obtaining an NMR spectrum.[12][13][14]

1. Materials:

  • This compound sample (high purity).

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • NMR tube (5 mm).

  • Pipette.

2. Procedure:

  • Weigh approximately 5-10 mg of the this compound sample directly into the NMR tube.

  • Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Cap the tube and gently invert it several times to dissolve the sample completely.

  • Place the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity. This is a critical step for obtaining high-resolution spectra.

  • Set the acquisition parameters for the desired experiment (e.g., ¹H or ¹³C). This includes setting the pulse width (e.g., 90° pulse), acquisition time, and relaxation delay.[15]

  • Acquire the Free Induction Decay (FID) signal.

  • Perform a Fourier Transform (FT) on the FID to obtain the NMR spectrum.

  • Phase the spectrum and perform baseline correction.

  • Integrate the signals (for ¹H NMR) to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for the unambiguous identification and quantification of this compound in complex matrices.[2][16][17][18]

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.[2][16] A prominent fragmentation pathway involves a McLafferty rearrangement, leading to the loss of methyl isocyanate (CH₃NCO).[2][16]

Data Presentation: Key Mass Fragments of this compound and this compound Phenol (EI-MS)
Compoundm/zIon/FragmentNotesReference
This compound221[M]⁺•Molecular Ion[16]
This compound164[M - CH₃NCO]⁺•Base Peak, from McLafferty rearrangement[2][5][16]
This compound Phenol164[M]⁺•Molecular Ion, more stable than this compound's[2][5][16]
This compound Phenol149[M - CH₃]⁺Loss of a methyl group[2][5][16]
Experimental Protocol: GC-MS Analysis of this compound

This protocol is a generalized procedure based on common practices for pesticide residue analysis.[16][19][20]

1. Sample Preparation (Extraction):

  • Homogenize the sample matrix (e.g., soil, vegetable).

  • Extract the sample with an appropriate organic solvent, such as n-hexane or acetonitrile.[16]

  • The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.[21]

2. GC-MS Conditions:

  • Gas Chromatograph:

    • Column: A non-polar or semi-polar capillary column, such as a TG-5MS (5% phenyl methylpolysiloxane).[19]

    • Injector Temperature: 250 °C.[19]

    • Oven Temperature Program: Start at an initial temperature (e.g., 65 °C for 2 min), then ramp up at a specific rate (e.g., 6 °C/min to 230 °C, then 10 °C/min to 290 °C, hold for 20 min).[19]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[16][19]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[16][19]

    • Ion Source Temperature: 220 °C.[19]

    • Mass Scan Range: m/z 45-600.[19]

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times with those of a known this compound standard.

  • Confirm the identity of the peaks by comparing their mass spectra with a reference library spectrum or the spectrum of the standard.

  • For quantification, create a calibration curve using standards of known concentrations and integrate the peak area of a characteristic ion.

Visualizations

Degradation Pathway of this compound

The degradation of this compound in the environment can occur through several pathways, including hydrolysis, photolysis, and microbial degradation, leading to various metabolites.[1][22]

Carbofuran_Degradation This compound This compound Metabolite1 3-Hydroxythis compound This compound->Metabolite1 Hydroxylation Metabolite3 This compound-7-phenol This compound->Metabolite3 Hydrolysis Metabolite4 Methylamine This compound->Metabolite4 Hydrolysis Metabolite2 3-Ketothis compound Metabolite1->Metabolite2 Oxidation

Caption: Major degradation pathways of this compound.

General Workflow for Spectroscopic Analysis of Pesticides

The analysis of pesticides like this compound in environmental or food samples follows a systematic workflow to ensure accurate and reliable results.[17][18][23]

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Sampling Homogenization Homogenization Sampling->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup Extraction->Cleanup Analysis Spectroscopic Measurement (UV, IR, NMR, MS) Cleanup->Analysis Identification Identification Analysis->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for pesticide residue analysis.

Characterization of this compound Analogs

The spectroscopic techniques described for this compound are directly applicable to its analogs. Analogs of this compound typically involve modifications to the benzofuran ring, the carbamate side chain, or the substituents on the ring. These structural modifications will lead to predictable changes in the spectra:

  • UV-Vis: Changes in the aromatic system or the introduction of new chromophores will shift the λmax.

  • IR: Alterations to functional groups (e.g., replacing N-methyl with N-ethyl) will result in shifts in the corresponding absorption bands.

  • NMR: Each structural change will alter the chemical environment of nearby protons and carbons, leading to different chemical shifts and coupling patterns.

  • MS: The molecular weight will change, and new fragmentation pathways may emerge depending on the nature and location of the modification.

By comparing the spectra of an unknown analog to that of this compound, the nature and location of the structural modification can be determined.

Conclusion

The spectroscopic characterization of this compound and its analogs is essential for monitoring their environmental fate and ensuring public health. UV-Vis, IR, NMR, and Mass Spectrometry each provide unique and complementary information. UV-Vis spectroscopy is well-suited for quantitative analysis, while IR spectroscopy provides a rapid means of identifying key functional groups. NMR spectroscopy offers unparalleled detail for complete structural elucidation, and mass spectrometry provides high sensitivity and specificity for identification and quantification, especially when coupled with chromatographic separation. The integrated application of these techniques, guided by the protocols and data presented in this guide, enables a robust and comprehensive analysis of this important class of pesticides.

References

The Rise and Fall of a Potent Pesticide: A Technical Guide to Carbofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the History, Chemistry, and Biological Impact of a Broad-Spectrum Carbamate Insecticide

Abstract

Carbofuran, a carbamate pesticide first introduced in the 1960s, represents a significant chapter in the history of crop protection. Its development was driven by the need for effective alternatives to persistent organochlorine insecticides. As a systemic insecticide, nematicide, and acaricide, this compound offered broad-spectrum control of pests in a variety of agricultural settings. Its efficacy, however, was matched by its high acute toxicity to vertebrates, a characteristic that would ultimately lead to stringent regulations and bans in many parts of the world. This technical guide provides a comprehensive overview of the history, chemical synthesis, mode of action, efficacy, and environmental fate of this compound, intended for researchers, scientists, and professionals in drug development and environmental science.

History and Development

The development of this compound can be traced back to the mid-20th century, a period of intense research into synthetic organic pesticides. The Geigy Chemical Company's work on carbamates in the mid-1940s, initially aimed at creating insect repellents, revealed their potent insecticidal properties. Subsequently, in 1953, Union Carbide Corporation synthesized a new family of aryl N-methylcarbamate compounds, which demonstrated superior insecticidal activity compared to their dimethyl carbamate predecessors. This line of research led to the development of this compound by the FMC Corporation in the 1960s, marketed under the trade name Furadan. It was first registered for use in the United States in 1969.

This compound's systemic nature, allowing it to be absorbed by the plant and translocated to various tissues, made it particularly effective against a wide range of soil-dwelling and foliar pests. However, its high acute toxicity, especially to avian species, became a significant concern. A single granule of the formulated product could be lethal to a bird. These concerns, coupled with risks to human health and the environment, led to increased scrutiny from regulatory agencies. The U.S. Environmental Protection Agency (EPA) banned the granular formulation in 1991 and eventually revoked all food tolerances for this compound in 2009. The European Union and Canada have also banned its use.

Chemical Properties and Synthesis

This compound is the common name for 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₂H₁₅NO₃
Molecular Weight 221.26 g/mol
Appearance White crystalline solid
Melting Point 153-154 °C
Water Solubility 320 - 700 ppm
Vapor Pressure 2 x 10⁻⁵ mm Hg at 33°C
Octanol-Water Partition Coefficient (log Kow) 2.32
Synthesis of this compound

The industrial synthesis of this compound typically involves a two-step process: the synthesis of the key intermediate, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran (this compound phenol), followed by its reaction with methyl isocyanate. Two primary routes for the synthesis of this compound phenol have been developed, starting from either catechol or 1,2-cyclohexanedione.

Diagram: Synthesis Pathway of this compound from Catechol

G catechol Catechol intermediate1 2-Methallyloxyphenol catechol->intermediate1 Etherification methallyl_chloride Methallyl Chloride methallyl_chloride->intermediate1 carbofuran_phenol 2,3-Dihydro-2,2-dimethyl- 7-hydroxybenzofuran (this compound Phenol) intermediate1->carbofuran_phenol Claisen Rearrangement & Cyclization This compound This compound carbofuran_phenol->this compound Carbamoylation mic Methyl Isocyanate mic->this compound

Caption: Synthesis of this compound from Catechol.

Experimental Protocol: Synthesis of this compound from Catechol

Step 1: Synthesis of 2-Methallyloxyphenol

  • Materials: Catechol, methallyl chloride, potassium carbonate, acetone.

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1 mole) and potassium carbonate (1.1 moles) in acetone. b. Heat the mixture to reflux. c. Slowly add methallyl chloride (1 mole) to the refluxing mixture. d. Continue refluxing for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture and filter to remove the inorganic salts. f. Evaporate the acetone under reduced pressure. g. Purify the crude product by vacuum distillation to obtain 2-methallyloxyphenol.

Step 2: Claisen Rearrangement and Cyclization to this compound Phenol

  • Materials: 2-Methallyloxyphenol.

  • Procedure: a. Heat 2-methallyloxyphenol neat or in a high-boiling inert solvent (e.g., N,N-diethylaniline) to 180-220°C under a nitrogen atmosphere. b. Maintain this temperature for 4-6 hours. The Claisen rearrangement followed by intramolecular cyclization occurs. c. Monitor the formation of this compound phenol by TLC or Gas Chromatography (GC). d. After the reaction is complete, cool the mixture and purify the this compound phenol by vacuum distillation or recrystallization from a suitable solvent like toluene.

Step 3: Synthesis of this compound

  • Materials: this compound phenol, methyl isocyanate (MIC), triethylamine (catalyst), dry toluene.

  • Procedure: a. Caution: Methyl isocyanate is extremely toxic and volatile. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment. b. Dissolve this compound phenol (1 mole) in dry toluene in a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet. c. Add a catalytic amount of triethylamine (e.g., 0.01 mole). d. Cool the mixture in an ice bath. e. Slowly add methyl isocyanate (1.05 moles) dropwise from the dropping funnel, maintaining the temperature below 10°C. f. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. g. Monitor the reaction by TLC. h. Upon completion, the product, this compound, will precipitate out of the solution. i. Filter the solid, wash with cold toluene, and dry under vacuum to obtain pure this compound.

Diagram: Synthesis Pathway of this compound Phenol from 1,2-Cyclohexanedione

G cyclohexanedione 1,2-Cyclohexanedione intermediate2 2-(β-Methallyloxy)- 2-cyclohexen-1-one cyclohexanedione->intermediate2 Alkylation methallyl_compound β-Methallyl Compound methallyl_compound->intermediate2 carbofuran_phenol 2,3-Dihydro-2,2-dimethyl- 7-hydroxybenzofuran (this compound Phenol) intermediate2->carbofuran_phenol Claisen Rearrangement & Aromatization

Caption: Synthesis of this compound Phenol from 1,2-Cyclohexanedione.

Experimental Protocol: Synthesis of this compound Phenol from 1,2-Cyclohexanedione
  • Materials: 1,2-Cyclohexanedione, β-methallyl chloride, potassium carbonate, potassium iodide, acetone.

  • Procedure: a. To a round-bottom flask, add 1,2-cyclohexanedione (1 mole), potassium carbonate (3 moles), and potassium iodide (0.3 moles) in acetone. b. Heat the mixture to reflux with stirring. c. Add β-methallyl chloride (1.1 moles) dropwise. d. Continue refluxing for 24 hours. e. Cool the reaction mixture, filter off the salts, and concentrate the filtrate under reduced pressure. f. The resulting crude 2-(β-methallyloxy)-2-cyclohexen-1-one is then subjected to thermal rearrangement and aromatization by heating at 150-200°C, optionally with a catalyst such as palladium on alumina, to yield this compound phenol. g. The this compound phenol is then purified by vacuum distillation.

Mode of Action

This compound, like other carbamate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of both insects and vertebrates. Its primary function is to hydrolyze the neurotransmitter acetylcholine (ACh) at the synaptic cleft, terminating the nerve signal.

By binding to the active site of AChE, this compound prevents the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synapses, resulting in continuous nerve stimulation. This overstimulation of the nervous system leads to a range of symptoms, including tremors, convulsions, paralysis, and ultimately, death due to respiratory failure. The inhibition of AChE by this compound is reversible, as the carbamoylated enzyme can undergo hydrolysis to regenerate the active enzyme.

Diagram: Signaling Pathway of Acetylcholinesterase Inhibition by this compound

G cluster_0 Normal Synaptic Transmission cluster_1 This compound Intoxication ACh Acetylcholine (ACh) Released AChR Acetylcholine Receptor (Postsynaptic Neuron) ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Nerve_Impulse Nerve Impulse Terminated AChR->Nerve_Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound AChE_inhibited Inhibited AChE This compound->AChE_inhibited Inhibits ACh_accum Acetylcholine (ACh) Accumulates AChR_overstim Continuous Receptor Stimulation ACh_accum->AChR_overstim Leads to Toxicity Neurotoxicity (Paralysis, Death) AChR_overstim->Toxicity

Caption: Acetylcholinesterase Inhibition by this compound.

Efficacy as a Pesticide

This compound has demonstrated high efficacy against a broad range of insect pests and nematodes across various crops. Its systemic action makes it particularly effective against sucking and boring insects.

Table 1: Efficacy of this compound Against Selected Agricultural Pests

CropPestEfficacy DataReference
RiceYellow Stem Borer (Scirpophaga incertulas)This compound 3% CG @ 100kg/ha resulted in 0.00% white earheads (100% reduction over control).
RiceRice Leaf Folder (Cnaphalocrosis medinalis)This compound 3% CG @ 100kg/ha resulted in a significant reduction in larval population.
TomatoWhitefly (Bemisia tabaci)This compound 3% CG @ 30-50 kg/ha significantly reduced whitefly populations (2.58 to 2.80 per three leaves) compared to untreated control.
CornBlack Cutworm (Agrotis ipsilon)Seed treatment with this compound was effective in reducing cutting damage by larvae.

Toxicity to Non-Target Organisms

The high acute toxicity of this compound to non-target organisms, particularly birds and mammals, has been a major factor in its regulatory restrictions.

Table 2: Acute Oral Toxicity (LD₅₀) of this compound to Selected Non-Target Organisms

OrganismSpeciesLD₅₀ (mg/kg body weight)Reference
Avian Fulvous Whistling-Duck (Dendrocygna bicolor)0.238
Mallard (Anas platyrhynchos)0.48 - 0.51
Bobwhite Quail (Colinus virginianus)12
Chicken (Gallus gallus domesticus)25 - 39
Mammalian Rat (Rattus norvegicus)5 - 13
Mouse (Mus musculus)2
Dog (Canis lupus familiaris)19
Aquatic Rainbow Trout (Oncorhynchus mykiss)0.38 mg/L (96-hr LC₅₀)
Bluegill Sunfish (Lepomis macrochirus)0.24 mg/L (96-hr LC₅₀)

Environmental Fate

The persistence and mobility of this compound in the environment are influenced by various factors, including soil type, pH, temperature, and microbial activity.

Table 3: Environmental Fate of this compound

Environmental CompartmentParameterValue/DescriptionReference
Soil Half-life30 - 120 days. More persistent in acidic and neutral soils.
MobilityHighly mobile in sandy soils, with potential for groundwater contamination.
Degradation PathwaysHydrolysis, microbial degradation. Hydrolysis is faster in alkaline soils.
Water Half-lifeHighly dependent on pH. Stable in acidic water, but hydrolysis increases with alkalinity.
Degradation PathwaysChemical hydrolysis, photolysis, and microbial degradation.
Major Degradation Products 3-hydroxythis compound, 3-ketothis compound, this compound phenol.

Analytical Methodology

The detection and quantification of this compound residues in environmental and biological samples are crucial for monitoring and risk assessment. Various analytical techniques have been developed for this purpose.

Experimental Protocol: Determination of this compound Residues in Soil by HPLC-UV

This protocol provides a general workflow for the analysis of this compound in soil samples.

Diagram: Experimental Workflow for this compound Residue Analysis in Soil

G sample_collection 1. Soil Sample Collection & Preparation extraction 2. Solvent Extraction (e.g., Acetonitrile) sample_collection->extraction cleanup 3. Solid Phase Extraction (SPE) Cleanup extraction->cleanup concentration 4. Solvent Evaporation & Reconstitution cleanup->concentration hplc_analysis 5. HPLC-UV Analysis concentration->hplc_analysis data_analysis 6. Data Analysis & Quantification hplc_analysis->data_analysis

Caption: Workflow for this compound Residue Analysis in Soil.

  • Sample Preparation: a. Collect soil samples from the area of interest. b. Air-dry the samples and sieve them to remove large debris. c. Homogenize the sieved soil.

  • Extraction: a. Weigh 10 g of the prepared soil into a centrifuge tube. b. Add 20 mL of acetonitrile. c. Shake vigorously for 1 hour on a mechanical shaker. d. Centrifuge the mixture at 4000 rpm for 10 minutes. e. Collect the supernatant (the acetonitrile extract).

  • Cleanup (Solid Phase Extraction - SPE): a. Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. b. Load 5 mL of the soil extract onto the cartridge. c. Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove interferences. d. Elute the this compound from the cartridge with 5 mL of acetonitrile.

  • Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 1 mL of the HPLC mobile phase.

  • HPLC-UV Analysis: a. Instrument: High-Performance Liquid Chromatograph with a UV detector. b. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). c. Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). d. Flow Rate: 1.0 mL/min. e. Injection Volume: 20 µL. f. Detection Wavelength: 280 nm.

  • Quantification: a. Prepare a series of standard solutions of this compound in the mobile phase. b. Inject the standards to create a calibration curve. c. Inject the prepared sample extract. d. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound stands as a case study in the evolution of pesticide development and regulation. Its high efficacy made it a valuable tool for farmers for several decades. However, a growing understanding of its significant acute toxicity to non-target organisms and potential risks to human health ultimately led to its widespread restriction and prohibition. The history of this compound underscores the critical importance of a comprehensive risk assessment framework in the registration and continued use of pesticides, balancing agricultural productivity with the protection of human health and the environment. For researchers and scientists, the study of this compound's chemistry, mode of action, and environmental fate continues to provide valuable insights into the design of safer and more sustainable crop protection solutions.

Determining the Octanol-Water Partition Coefficient of Carbofuran: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the octanol-water partition coefficient (Kow), a critical parameter in assessing the environmental fate and biological activity of the pesticide carbofuran. This document details established experimental protocols, presents collated quantitative data, and offers visual representations of the workflows involved.

Introduction to the Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient (Kow) is a measure of the differential solubility of a compound between two immiscible phases: n-octanol and water. It is a key physicochemical property used to predict the environmental distribution and biological fate of chemical substances. A high Kow value indicates a preference for the lipid-rich environment of n-octanol, suggesting a higher potential for bioaccumulation in fatty tissues and greater membrane permeability. Conversely, a low Kow value signifies hydrophilicity and a preference for aqueous environments. For pesticides like this compound, the Kow value is instrumental in predicting its soil adsorption, potential for groundwater contamination, and its toxicological profile. The logarithm of Kow, known as Log P, is commonly used for its convenience in expressing this property over a wide range of values.

Quantitative Data for this compound's Octanol-Water Partition Coefficient

The experimentally determined octanol-water partition coefficient for this compound varies across different studies, which can be attributed to slight variations in experimental conditions such as temperature and pH. A summary of reported values is presented in the table below.

ParameterReported Value(s)Reference(s)
Log Kow (Log P)1.6 - 2.3[1][2]
Log Kow (Log P)2.32

Experimental Protocols for Kow Determination

The two primary methods for the experimental determination of the octanol-water partition coefficient are the Shake-Flask Method (OECD Guideline 107) and the High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)[3][4].

Shake-Flask Method (Based on OECD Guideline 107)

The shake-flask method is the traditional and most reliable technique for determining the Log P value for compounds with expected values between -2 and 4[3][5]. It directly measures the concentration of the analyte in both the n-octanol and water phases after they have reached equilibrium.

Detailed Methodology:

  • Preparation of Solvents:

    • n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period to allow the phases to fully separate. This ensures that the partitioning of the test substance is the only process occurring during the experiment.

  • Preparation of this compound Stock Solution:

    • A stock solution of this compound is prepared in n-octanol. The concentration should be carefully chosen to be within the linear range of the analytical method and not to exceed 0.01 mol/L in either phase to avoid the formation of aggregates.

  • Partitioning:

    • A known volume of the this compound stock solution in n-octanol and a known volume of water are added to a glass vessel with a screw cap.

    • The vessel is then agitated in a mechanical shaker at a constant temperature (typically 25 °C) for a sufficient period to reach equilibrium. For this compound, a shaking time of 2 hours at 125 rpm has been shown to be effective[6].

    • To ensure equilibrium has been reached, preliminary experiments to determine the time to equilibrium are recommended.

  • Phase Separation:

    • After shaking, the mixture is centrifuged to ensure complete separation of the n-octanol and water phases. This step is crucial to prevent the formation of emulsions which can lead to inaccurate results.

  • Analysis of this compound Concentration:

    • Aliquots are carefully taken from both the n-octanol and the aqueous phases.

    • The concentration of this compound in each phase is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection[6][7].

      • HPLC Conditions for this compound Analysis:

        • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) is commonly used[7]. The pH may be adjusted to ensure the stability of this compound.

        • Column: A C18 reversed-phase column is typically employed.

        • Detection: UV detection at a wavelength of approximately 280 nm is suitable for this compound[7].

        • Flow Rate: A flow rate of 1.0 mL/min is a common setting[7].

  • Calculation of Kow:

    • The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration of this compound in the n-octanol phase (Coctanol) to its concentration in the aqueous phase (Cwater):

      • Kow = Coctanol / Cwater

    • The final result is expressed as the common logarithm (Log P).

HPLC Method (Based on OECD Guideline 117)

The HPLC method offers a faster, indirect determination of Log P. It is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its octanol-water partition coefficient. This method is suitable for Log P values in the range of 0 to 6[8].

Detailed Methodology:

  • Preparation of Standard Solutions:

    • A series of reference compounds with accurately known Log P values are selected. These standards should bracket the expected Log P of this compound.

    • Standard solutions of these reference compounds and a solution of this compound are prepared in the mobile phase.

  • HPLC Analysis:

    • The HPLC system is equipped with a reversed-phase column (e.g., C18) and a UV detector.

    • The mobile phase is typically a mixture of an organic solvent (like methanol or acetonitrile) and water. The composition is kept constant throughout the analysis (isocratic elution).

    • Each standard solution and the this compound solution are injected into the HPLC system, and their retention times (tR) are recorded.

    • The dead time (t0), which is the time it takes for an unretained compound to pass through the column, is also determined.

  • Calculation of the Capacity Factor (k):

    • The capacity factor for each reference compound and for this compound is calculated using the following equation:

      • k = (tR - t0) / t0

  • Creation of a Calibration Curve:

    • A calibration curve is constructed by plotting the logarithm of the capacity factor (log k) of the reference compounds against their known Log P values. A linear relationship is expected.

  • Determination of this compound's Log P:

    • The Log P of this compound is determined by interpolating its calculated log k value onto the calibration curve.

Visualizing the Experimental Workflow

To further elucidate the experimental process, the following diagrams, generated using Graphviz, illustrate the key steps in the shake-flask and HPLC methods for determining the octanol-water partition coefficient of this compound.

Shake_Flask_Method_Workflow prep Solvent Preparation (n-Octanol & Water Saturation) partition Partitioning (Shake this compound with n-Octanol and Water) prep->partition stock Prepare this compound Stock Solution in n-Octanol stock->partition separate Phase Separation (Centrifugation) partition->separate analyze_oct Analyze this compound Concentration in n-Octanol Phase (HPLC) separate->analyze_oct analyze_wat Analyze this compound Concentration in Aqueous Phase (HPLC) separate->analyze_wat calculate Calculate Kow and Log P analyze_oct->calculate analyze_wat->calculate

Caption: Workflow of the Shake-Flask Method for Kow Determination.

HPLC_Method_Workflow prep_std Prepare Standard Solutions (Known Log P Values) hplc_analysis HPLC Analysis (Measure Retention Times) prep_std->hplc_analysis prep_carb Prepare this compound Solution prep_carb->hplc_analysis calc_k Calculate Capacity Factors (k) hplc_analysis->calc_k calibration Create Calibration Curve (log k vs. Log P) calc_k->calibration determine_logp Determine this compound Log P (Interpolation) calc_k->determine_logp calibration->determine_logp

Caption: Workflow of the HPLC Method for Kow Determination.

References

Methodological & Application

Application Note: Analysis of Carbofuran in Water Samples by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbofuran is a broad-spectrum carbamate pesticide and is one of the most toxic.[1] Due to its high toxicity and potential for water contamination, monitoring its presence in various water sources is crucial for environmental and public health protection. This application note details a robust and reliable method for the quantitative analysis of this compound in water samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The method incorporates a solid-phase extraction (SPE) step for sample cleanup and pre-concentration, ensuring high sensitivity and accuracy.

Principle

This method involves the extraction and concentration of this compound from water samples using a C18 solid-phase extraction cartridge. The analyte is then eluted, and the eluate is analyzed by reversed-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (≥99% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Potassium dihydrogen orthophosphate

  • Deionized water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges: C18, 500 mg, 6 mL

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system equipped with a UV detector

  • Analytical column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonicator

3. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (e.g., 60:40, v/v), with the pH adjusted to 5.8, is a commonly used mobile phase.[2] Another option is a mixture of acetonitrile and water (e.g., 40:60, v/v).[3] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.05 to 5.0 µg/mL).[4]

4. Sample Preparation (Solid-Phase Extraction)

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent does not run dry.

  • Sample Loading: Pass 100-500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile or methanol into a clean collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

5. HPLC-UV Analysis

  • Injection Volume: 20 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • UV Detection Wavelength: this compound can be detected at various wavelengths, with common choices being 272 nm[3], 275 nm[5], and 282 nm.[2]

  • Data Acquisition: Record the chromatograms and integrate the peak area for this compound.

6. Quality Control

  • Method Blank: A sample of deionized water processed through the entire analytical procedure to check for contamination.

  • Spiked Sample: A water sample fortified with a known concentration of this compound to assess method accuracy and recovery.

  • Calibration Check: A standard solution from the calibration curve should be run periodically to verify the stability of the instrument's response.

Data Presentation

Table 1: HPLC-UV Method Parameters

ParameterCondition 1Condition 2Condition 3
Mobile Phase Acetonitrile:Water (40:60)[3]Acetonitrile:KH2PO4 buffer (60:40), pH 5.8[2]Acetonitrile:Water (25:75)
Flow Rate 1.4 mL/min[3]1.0 mL/min[2]0.8 mL/min
UV Wavelength 272 nm[3]282 nm[2]205 nm
Retention Time Not specified4.052 min[2]Not specified

Table 2: Method Validation Data

ParameterResult 1Result 2Result 3
Linearity Range 7.5 - 75 µg/mL[2]0.05 - 5.0 ng/mL[4]0.47 - 2.36 mg/kg[6]
Correlation Coefficient (r²) 0.999[2]0.997[4]>0.9811[7]
Limit of Detection (LOD) 38.0 ng/mL[3]0.09 ng/mL[4]0.045 mg/kg[6]
Limit of Quantification (LOQ) 127.0 ng/mL[3]Not specified0.149 mg/kg[6]
Recovery ≥95%[3]81 - 95%[5]98.25 ± 3.97%[6]

Mandatory Visualization

experimental_workflow Filtration Filtration HPLC_Injection HPLC_Injection Filtration->HPLC_Injection

References

GC-MS method for carbofuran detection in soil matrix

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Determination of Carbofuran in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound is a broad-spectrum carbamate pesticide extensively used in agriculture to control insects, nematodes, and mites on a variety of crops.[1][2] Due to its high toxicity and potential for environmental contamination, particularly in soil and water systems, robust and sensitive analytical methods are required for its detection and quantification.[1][3] This application note details a validated method for the determination of this compound and its primary metabolites in soil matrices using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The methodology is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, which provides high recovery and reliable results.[4]

Principle

The method involves the extraction of this compound from a soil sample using an acidified acetonitrile solvent.[4] After extraction, the sample undergoes a cleanup step to remove interfering matrix components. The final extract is then analyzed by GC-MS. The gas chromatograph separates this compound from other components in the sample, and the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the resulting fragments.[2][5] Electron impact (EI) ionization is typically used, which generates a characteristic fragmentation pattern for this compound.[5]

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (HPLC or LC-MS grade), Acetone, n-Hexane.[4][5]

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).[4]

  • Acids: Acetic Acid.[4]

  • Sorbents: Deactivated Florisil for cleanup.[4]

  • Standards: Certified reference standards of this compound, 3-hydroxy-carbofuran, and 3-keto-carbofuran.

  • Gases: Helium (carrier gas, 99.999% purity).[5]

  • Apparatus:

    • 50 mL centrifuge tubes

    • Vortex mixer

    • Centrifuge (capable of 2500 g or higher)

    • Pasteur pipettes

    • Nitrogen evaporator

    • GC vials with inserts

Sample Preparation: Modified QuEChERS Method

This protocol is adapted from a modified QuEChERS method for pesticide residue analysis in soil.[4]

  • Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[4][6]

  • Extraction:

    • Add 20 mL of acidified acetonitrile (containing 1% acetic acid) to the tube.[4]

    • Shake the tube vigorously and vortex for 1 minute to ensure thorough mixing.[4]

  • Salting Out:

    • Add 1.5 g of NaCl and 6.0 g of anhydrous MgSO₄ to the mixture.[4]

    • Immediately vortex the tube again for 1 minute to prevent the formation of salt agglomerates.[4]

  • Centrifugation: Centrifuge the sample at 2500 g for 1 minute.[4]

  • Cleanup:

    • Take a 2 mL aliquot of the supernatant (the upper acetonitrile layer).[4]

    • Pass the supernatant through a Pasteur pipette packed with 0.2 g of deactivated florisil for cleanup.[4]

  • Final Preparation:

    • Collect the eluent and allow it to dry.[4]

    • Reconstitute the residue in 2 mL of acetone and transfer it to a GC vial for analysis.[4]

Instrumental Analysis: GC-MS

The following tables summarize the instrumental conditions for GC-MS analysis, compiled from various established methods.[1][4][5]

Table 1: Gas Chromatography (GC) Conditions

ParameterValue
Column SH-Rxi-5Sil MS (30m x 0.25mm i.d., 0.25µm film thickness) or equivalent[5]
Carrier Gas Helium at a constant flow rate of 1.1 mL/min[1]
Injector Temp. 250 °C[1]
Injection Mode Splitless (1 µL injection volume)[1]
Oven Program Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 25°C/min to 200°C, and finally ramp at 65°C/min to 280°C, hold for 2 min.[4]

Table 2: Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electron Impact (EI) at 70 eV[1][5]
Ion Source Temp. 220 °C[1]
Transfer Line Temp. 290 °C[1]
Scan Range m/z 45-600[1]
Solvent Delay 6 min[1]
Key Ions (m/z) This compound: 221 (Molecular Ion), 164 (Base Peak)[2][5]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh 10g Soil Sample Extraction 2. Add Acidified Acetonitrile & Vortex Sample->Extraction Salting 3. Add NaCl & MgSO4, Vortex Extraction->Salting Centrifuge1 4. Centrifuge at 2500g Salting->Centrifuge1 Cleanup 5. Pass Supernatant Through Florisil Centrifuge1->Cleanup FinalPrep 6. Dry & Reconstitute in Acetone Cleanup->FinalPrep GC_Injection 7. Inject 1µL into GC-MS FinalPrep->GC_Injection Separation 8. GC Separation GC_Injection->Separation Detection 9. MS Detection (EI) Separation->Detection Identification 10. Identify by Retention Time & Mass Spectra Detection->Identification Quantification 11. Quantify using Calibration Curve Identification->Quantification Report 12. Report Results (mg/kg) Quantification->Report

Caption: Workflow for this compound Analysis in Soil.

Method Validation and Performance

Method validation is crucial to ensure the reliability of the results. Key parameters include linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ).

Table 3: Method Performance Data

ParameterResultReference
Linearity (R²) > 0.99[6]
Recovery 88.75% – 100.25%[7]
Precision (RSD) < 15%[6][7]
LOD 0.05 µg/L (in water, indicative for soil after extraction)[7]
LOQ 1 µg/kg to 10 µg/kg (for this compound and metabolites)[7]
  • Linearity: The method demonstrates good linearity over a range of concentrations, typically with a correlation coefficient (R²) greater than 0.99.[6]

  • Recovery: Studies show excellent recovery rates for this compound and its metabolites from soil matrices, generally falling within the range of 88% to 100%.[7] For instance, recoveries for this compound, 3-keto this compound, and 3-hydroxy this compound were reported in the ranges of 88.75 ± 2.58–100.25 ± 2.38%, 90.38 ± 2.61–98.24 ± 4.78%, and 89.25 ± 3.11–98.10 ± 3.19%, respectively.[7]

  • Precision: The method is highly precise, with relative standard deviations (RSDs) typically below 15% for replicate analyses.[7]

  • Sensitivity: The limits of quantification (LOQs) are low enough to detect this compound at levels relevant for environmental monitoring, often in the low µg/kg range.[7]

Conclusion

The described GC-MS method, incorporating a modified QuEChERS sample preparation protocol, provides a robust, sensitive, and reliable approach for the quantification of this compound and its key metabolites in soil. The method exhibits excellent performance in terms of recovery, precision, and linearity, making it suitable for routine environmental monitoring, food safety analysis, and ecotoxicological studies.[1] The use of mass spectrometric detection ensures high selectivity and confirmatory identification of the target analytes.[2][5]

References

Application Note and Protocol for Carbofuran Residue Extraction from Vegetable and Fruit Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbofuran is a broad-spectrum carbamate pesticide and nematicide widely utilized in agriculture to protect a variety of crops.[1][2] However, due to its high toxicity and potential risks to human health, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for this compound in food products.[1][3] Consequently, the development of sensitive and reliable analytical methods for the determination of this compound residues in fruits and vegetables is of paramount importance to ensure food safety.

This document provides detailed application notes and protocols for the extraction of this compound residues from vegetable and fruit samples, with a primary focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][4] Alternative extraction techniques such as Solid-Phase Extraction (SPE) are also discussed. The subsequent analysis of the extracted residues is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1]

Analytical Strategy for this compound and Related Compounds

The analysis of this compound residues often includes not only the parent compound but also its metabolites and pro-pesticides, such as 3-hydroxythis compound, carbosulfan, benfuracarb, and furathiocarb.[3][5] A common strategy involves the conversion of the pro-pesticides (carbosulfan, benfuracarb, and furathiocarb) to this compound under acidic conditions.[3][5][6] This approach simplifies the analysis by reducing the number of target analytes to this compound and 3-hydroxythis compound.[5][6]

Experimental Protocols

Method 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined and efficient sample preparation technique that has become the standard for pesticide residue analysis in food matrices.[1][4][7] The procedure involves two main stages: extraction with an organic solvent and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.[1]

1. Sample Preparation and Homogenization

  • Chop the vegetable or fruit sample into small pieces.

  • Freeze the chopped sample, ideally using liquid nitrogen or in a freezer at -20°C.[1]

  • Homogenize the frozen sample into a fine powder using a high-speed blender or grinder to ensure a representative sample.[1]

  • Store the homogenized sample in a sealed container at -20°C until analysis.[1]

2. QuEChERS Extraction (Based on EN 15662) [1][5]

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[1][5]

  • Add 10 mL of acetonitrile.[5][7]

  • If an internal standard is used, add it at this stage (e.g., this compound-D3).[5]

  • Shake the tube vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS salt mixture: 4 g of anhydrous magnesium sulfate (MgSO4), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.[5]

  • Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube.[1]

  • The dSPE tube should contain 150 mg of anhydrous magnesium sulfate (MgSO4) and 50 mg of primary secondary amine (PSA).[4] For pigmented fruits and vegetables, 50 mg of graphitized carbon black (GCB) or 7.5 mg of GCB can be added to remove pigments, though it may also retain planar pesticides.[1]

  • Vortex the tube for 30 seconds.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

4. Acidic Hydrolysis for Pro-pesticide Conversion (Optional but Recommended)

  • To convert carbosulfan, benfuracarb, and furathiocarb to this compound, transfer 1 mL of the cleaned-up extract into a vial.

  • Add 10 µL of 5N sulfuric acid (H2SO4).[6]

  • Heat the vial at 80°C for 3 hours to achieve nearly quantitative transformation.[5][6]

5. Final Extract Preparation

  • Transfer the final extract into an autosampler vial.

  • The extract is now ready for analysis by LC-MS/MS or GC-MS/MS.[1]

Method 2: Solid-Phase Extraction (SPE)

Solid-phase extraction is another common technique for sample cleanup in pesticide residue analysis.

1. Sample Extraction

  • Extract the homogenized sample with a suitable solvent such as ethyl acetate.[8]

2. SPE Cleanup

  • Condition an SPE cartridge (e.g., Florisil or C18) according to the manufacturer's instructions.[8]

  • Load the sample extract onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the target analytes (this compound and its metabolites) with a stronger solvent (e.g., 70% acetonitrile/water).[8]

  • Concentrate the eluate to a smaller volume, if necessary, before analysis.

Data Presentation

The following tables summarize the performance data for this compound extraction methods from various studies.

Table 1: Recovery and Precision Data for this compound Extraction

MatrixExtraction MethodSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GrapesQuEChERS with Hydrolysis0.001--[6]
PotatoesQuEChERS with Hydrolysis0.001--[6]
CabbageSPE-94.7 ± 0.7-[8]
GuavaMSPE-71.5 - 122.8< 10.7[9]
PineappleMSPE-71.5 - 122.8< 10.7[9]
OrangesMSPE-71.5 - 122.8< 10.7[9]
GrapesMSPE-71.5 - 122.8< 10.7[9]
Long BeansMSPE-71.5 - 122.8< 10.7[9]
Fruit & Vegetable JuiceLLE-77.1 - 94.51.3 - 9.0[10]
Coconut WaterSPE0.01 - 2.5 µg/mL81 - 951.6 - 12.5[11]

Note: "-" indicates data not specified in the cited source.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Analysis

MatrixAnalytical MethodLODLOQReference
CabbageHPLC-UV0.02 - 0.06 µg/mL-[8]
Duck LiverUPLC-MS/MS0.2 ng/g-[12]
VegetablesLC-PDA12.3 mg/kg-[13]
Fruits & VegetablesHPLC0.002 mg/kg-[10]
Coconut WaterLC-UV0.008 - 0.01 µg/mL-[11]
SoilHPLC-MS0.02 mg/kg0.10 mg/kg[14]

Note: "-" indicates data not specified in the cited source.

Visualizations

Diagram 1: General Workflow for this compound Residue Analysis

Carbofuran_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Vegetable/Fruit Sample Homogenization Chopping & Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (MgSO4 + PSA) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Hydrolysis Acidic Hydrolysis (Optional) Centrifugation2->Hydrolysis Cleaned Extract Analysis LC-MS/MS or GC-MS/MS Analysis Centrifugation2->Analysis Direct Analysis Hydrolysis->Analysis

Caption: Workflow of this compound residue analysis in produce.

References

Application Note: Solid-Phase Extraction (SPE) Cleanup for Carbofuran Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbofuran is a broad-spectrum N-methylcarbamate pesticide and one of the most toxic carbamates. Its widespread use in agriculture has led to concerns about residues in food and environmental samples. Regulatory bodies have set stringent maximum residue limits (MRLs) for this compound, necessitating sensitive and reliable analytical methods for its detection and quantification.[1] Sample preparation is a critical step in the analytical workflow, aimed at removing interfering matrix components to enhance the accuracy and sensitivity of subsequent analysis. Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of this compound from various matrices, including water, soil, and food products.[2] This application note provides detailed protocols for SPE cleanup of this compound in different matrices, a comparison with other cleanup techniques, and quantitative data to assist researchers in method development and validation.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to isolate analytes of interest from a complex sample matrix. The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analytes. Interfering substances are washed away, and the purified analytes are then eluted with a suitable solvent. The choice of SPE sorbent and elution solvents is critical and depends on the physicochemical properties of the analyte and the sample matrix.

Commonly used SPE sorbents for this compound analysis include:

  • C18 (Octadecylsilyl-silica): A nonpolar sorbent that retains this compound through hydrophobic interactions. It is effective for cleaning up aqueous samples and extracts from various food matrices.

  • Florisil® (Magnesium Silicate): A polar sorbent used in normal-phase SPE. It is particularly effective for the cleanup of extracts from fatty matrices.[3]

  • Polymeric Sorbents (e.g., Oasis HLB): These sorbents have both hydrophilic and lipophilic retention characteristics, allowing for the extraction of a broader range of analytes, including more polar metabolites of this compound.

  • Primary Secondary Amine (PSA): An anion-exchange sorbent effective at removing organic acids, fatty acids, and sugars from sample extracts.[4]

  • Graphitized Carbon Black (GCB): Used to remove pigments and sterols from complex matrices like fruits and vegetables. Caution is advised as it can also retain planar pesticides like this compound.[1]

Experimental Protocols

SPE Cleanup of this compound in Water Samples

This protocol is suitable for the analysis of this compound in drinking water, groundwater, and surface water.

a. Materials and Reagents

  • SPE Cartridges: C18 (500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Reagent Water (HPLC grade)

  • Nitrogen gas for drying

  • Vacuum manifold for SPE

b. Protocol

  • Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the C18 cartridge.

    • Follow with 5 mL of methanol.

    • Finally, wash with 5 mL of reagent water, ensuring the sorbent does not go dry.[5]

  • Sample Loading:

    • Pass 1 L of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of reagent water to remove any remaining polar impurities.

  • Drying:

    • Dry the cartridge under a stream of nitrogen for 10 minutes to remove residual water.[5]

  • Elution:

    • Elute the retained this compound with two 5 mL aliquots of dichloromethane.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile or mobile phase) for analysis by HPLC or GC.

SPE Cleanup of this compound in Soil Samples

This protocol is designed for the extraction and cleanup of this compound residues from soil.

a. Materials and Reagents

  • SPE Cartridges: C18 (500 mg, 6 mL)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium sulfate, anhydrous

  • Shaker

  • Centrifuge

b. Protocol

  • Sample Extraction:

    • Weigh 5 g of the soil sample into a centrifuge tube.

    • Add 10 mL of acetonitrile and shake for 2 hours.[6]

    • Centrifuge the mixture and collect the supernatant.

  • Cartridge Conditioning:

    • Condition the C18 cartridge with 5 mL of methanol followed by 5 mL of acetonitrile.

  • Sample Loading:

    • Load the supernatant from the extraction step onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution:

    • Elute the this compound with 5 mL of methanol.[6]

  • Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for analysis.

SPE Cleanup of this compound in Cabbage

This protocol is optimized for the analysis of this compound in a complex vegetable matrix like cabbage.[2]

a. Materials and Reagents

  • SPE Cartridges: Florisil (500 mg, 6 mL)

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Homogenizer

  • Centrifuge

b. Protocol

  • Sample Extraction:

    • Homogenize 10 g of cabbage sample with 20 mL of ethyl acetate.

    • Centrifuge the mixture and collect the supernatant.[7]

  • Cartridge Conditioning:

    • Condition the Florisil cartridge with 5 mL of methanol followed by 5 mL of 70% acetonitrile in water.[7]

  • Sample Loading:

    • Evaporate the ethyl acetate extract and reconstitute the residue in a small volume of the conditioning solvent before loading it onto the cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of 10% acetonitrile in water.[7]

  • Elution:

    • Elute the this compound with 3 mL of 70% acetonitrile in water.[2][7]

  • Reconstitution:

    • The eluate can be directly injected for HPLC analysis or evaporated and reconstituted if further concentration is needed.

Data Presentation

The following tables summarize quantitative data from various studies on this compound analysis using SPE cleanup.

Table 1: Recovery of this compound using Different SPE Sorbents in Cabbage

SorbentFortification Level (ppm)Recovery (%) ± SD
Florisil0.5101.8 ± 2.0
1.099.6 ± 2.3
2.057.4 ± 1.6
C180.597.8 ± 0.9
1.071.2 ± 3.3
2.036.4 ± 1.3

Data sourced from a study on this compound and carboxin residues in cabbages.[2]

Table 2: Method Performance for this compound Analysis in Different Matrices

MatrixCleanup MethodAnalytical TechniqueLODLOQRecovery (%)
CabbageFlorisil SPEHPLC-UV0.06 µg/mL0.18 µg/mL94.7 ± 0.7
Drinking WaterC18 SPEHPLC-FLD0.066 ng-80-110
SoilC18 SPERP-HPLC--80.5 - 82.1
HoneyFlorisil SPEHPLC-FLD4-5 ng/g-72.0 - 92.0

Data compiled from multiple sources.[2][3][5][6]

Comparison with QuEChERS Method

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another popular sample preparation technique for pesticide residue analysis.[1][8]

Table 3: Comparison of Traditional SPE and QuEChERS

FeatureTraditional SPEQuEChERS
Time 100-120 min< 25 min
Solvent Consumption 60-90 mL< 15 mL
Steps Activation, loading, rinsing, elution (more complex)Extraction, purification (simpler)
Purification Effect Generally betterGood
Application Range WidePrimarily pesticide residue analysis

Information adapted from Hawach Scientific.[9]

While QuEChERS is faster and uses less solvent, traditional cartridge SPE can sometimes provide a cleaner extract, which is beneficial for reducing matrix effects in sensitive analytical instruments.[9] For some complex matrices, a combination of QuEChERS extraction followed by a cartridge SPE cleanup (cSPE) can provide superior results.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample (Water, Soil, Food) Homogenization Homogenization (for solid samples) Sample->Homogenization Solid Matrix Loading 2. Sample Loading Sample->Loading Liquid Matrix Extraction Solvent Extraction (for solid samples) Homogenization->Extraction Extraction->Loading Conditioning 1. Cartridge Conditioning (e.g., Methanol, Water) Conditioning->Loading Washing 3. Washing (Remove Interferences) Loading->Washing Drying 4. Drying (Optional) Washing->Drying Elution 5. Elution (Collect this compound) Drying->Elution Reconstitution Reconstitution Elution->Reconstitution Analysis Instrumental Analysis (HPLC, GC, LC-MS/MS) Reconstitution->Analysis

Caption: General workflow for solid-phase extraction (SPE) cleanup.

SPE_vs_QuEChERS cluster_spe Traditional SPE cluster_quechers QuEChERS SPE_Start Sample SPE_Condition Condition Cartridge SPE_Start->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Analyze Analyze SPE_Elute->SPE_Analyze Q_Start Sample Q_Extract Acetonitrile Extraction + Salting Out Q_Start->Q_Extract Q_dSPE Dispersive SPE Cleanup Q_Extract->Q_dSPE Q_Analyze Analyze Q_dSPE->Q_Analyze

Caption: Comparison of SPE and QuEChERS workflows.

References

QuEChERS Method: A Comprehensive Protocol for Multiresidue Pesticide Analysis, Including Carbofuran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a leading sample preparation technique for the analysis of pesticide residues in a wide variety of food matrices.[1] Its simplicity, speed, and minimal solvent usage have led to its widespread adoption in regulatory monitoring and food safety testing.[2] This application note provides a detailed protocol for the QuEChERS method, with a specific focus on its application for the multiresidue analysis of pesticides, including the highly toxic carbamate insecticide, carbofuran.[3]

This compound and its metabolites are of significant concern due to their potential adverse health effects.[4] Therefore, sensitive and reliable analytical methods are crucial for their detection and quantification in food products to ensure consumer safety.[3] The QuEChERS method, coupled with advanced analytical instrumentation such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), offers a robust solution for this analytical challenge.[3]

This document outlines two common variations of the QuEChERS protocol: the Association of Official Agricultural Chemists (AOAC) Official Method 2007.01, which utilizes an acetate buffer, and the European Committee for Standardization (CEN) Standard EN 15662, which employs a citrate buffer.[5][6] Both methods are effective for the extraction of a broad range of pesticides, including this compound.

Principle

The QuEChERS method is a two-step process:

  • Extraction: The homogenized sample is first extracted with acetonitrile, a water-miscible solvent. The addition of salts, primarily magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate-based buffer, induces phase separation between the aqueous and organic layers. This salting-out effect partitions the pesticides into the acetonitrile layer.[1][3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step to remove interfering matrix components such as organic acids, sugars, lipids, and pigments. This is achieved by mixing the extract with a combination of sorbents. Primary secondary amine (PSA) is commonly used to remove organic acids and sugars, C18 is used for non-polar interferences, and graphitized carbon black (GCB) can be added to remove pigments, though it may also retain planar pesticides.[3][7]

For the analysis of this compound, the residue definition may also include its metabolites (e.g., 3-hydroxythis compound) and pro-pesticides (e.g., carbosulfan, benfuracarb, furathiocarb).[8] In such cases, an acidic hydrolysis step may be incorporated into the procedure to convert these related compounds to this compound, simplifying the analysis to two key compounds: this compound and 3-hydroxythis compound.[4][8]

Experimental Protocols

Materials and Reagents
  • Acetonitrile (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Sodium acetate (NaOAc)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) (optional)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes (for d-SPE)

  • High-speed blender or homogenizer

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

Sample Preparation
  • Homogenize a representative portion of the sample (e.g., fruits, vegetables) using a high-speed blender to achieve a uniform consistency.

  • For samples with low water content (<80%), add an appropriate amount of deionized water to facilitate extraction.[3]

Extraction Protocol: AOAC Official Method 2007.01 (Acetate Buffering)
  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Add an appropriate internal standard solution if used.

  • Cap the tube and shake vigorously for 1 minute.

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

Extraction Protocol: EN 15662 Method (Citrate Buffering)
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[3]

  • Add 10 mL of acetonitrile.[3]

  • Add an appropriate internal standard solution if used (e.g., this compound-d3).[8]

  • Cap the tube and shake vigorously for 1 minute.[3]

  • Add the EN 15662 salt mixture: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.[3]

  • Immediately cap and shake vigorously for 1 minute.[3]

  • Centrifuge at ≥ 4000 rpm for 5 minutes.[3]

Dispersive SPE (d-SPE) Cleanup
  • Transfer an aliquot (e.g., 1 mL or 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE centrifuge tube containing the appropriate sorbents. The choice of sorbents depends on the matrix:

    • General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA per mL of extract.

    • Pigmented Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg GCB per mL of extract.

    • Samples with High Fat Content: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

Final Extract Preparation for Analysis
  • For LC-MS/MS analysis: Take an aliquot of the final cleaned-up extract, filter it through a 0.22 µm syringe filter, and dilute with an appropriate mobile phase if necessary.[3]

  • For GC-MS/MS analysis: Take an aliquot of the final extract. A solvent exchange to a more GC-compatible solvent like toluene may be necessary.[3]

Quantitative Data Summary

The following table summarizes typical validation data for the analysis of this compound and other pesticides using the QuEChERS method in various food matrices.

PesticideMatrixFortification Level (µg/kg)Recovery (%)RSD (%)LOQ (µg/kg)Reference
This compoundEdible Insects10, 100, 50070-120< 2010-15[7]
This compoundDate Palm Fruits1088-1061-110.003-0.04[9]
3-hydroxythis compoundMilk1--0.001[8]
BenfuracarbGrapes, Potatoes1--0.001[4]
CarbosulfanGrapes, Potatoes1--0.001[4]
FurathiocarbGrapes, Potatoes1--0.001[4]
Multiple PesticidesTilapia5, 10, 15, 2070-140≤ 20-[10]

RSD: Relative Standard Deviation, LOQ: Limit of Quantification

Experimental Workflow and Signaling Pathways

The logical workflow of the QuEChERS method is depicted in the following diagram.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Sample Sample Homogenization Weigh Weigh Homogenized Sample Sample->Weigh Add_ACN Add Acetonitrile (+/- Internal Standard) Weigh->Add_ACN Shake1 Vigorous Shaking (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (AOAC or EN) Shake1->Add_Salts Shake2 Vigorous Shaking (1 min) Add_Salts->Shake2 Centrifuge1 Centrifugation Shake2->Centrifuge1 Transfer_Supernatant Transfer Acetonitrile Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to d-SPE Tube (PSA, C18, GCB) Transfer_Supernatant->Add_dSPE Vortex Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 Centrifugation Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS GC_MSMS GC-MS/MS Analysis Final_Extract->GC_MSMS

Caption: QuEChERS Experimental Workflow Diagram.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the multiresidue analysis of pesticides, including this compound, in various food matrices. The flexibility to choose between the AOAC and EN buffered methods allows laboratories to select the most appropriate protocol for their specific needs and target analytes. When combined with sensitive analytical techniques like LC-MS/MS or GC-MS/MS, the QuEChERS method is an invaluable tool for ensuring food safety and regulatory compliance. The validation data consistently demonstrates good recoveries and low limits of detection, making it a reliable choice for routine pesticide residue analysis.

References

Application Notes & Protocols for ELISA-Based Carbofuran Screening

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the development of an enzyme-linked immunosorbent assay (ELISA) for the quantitative screening of carbofuran residues in various samples. This guide is intended for researchers, scientists, and professionals in drug development and food safety.

Introduction

This compound is a broad-spectrum carbamate pesticide widely used in agriculture. However, its high toxicity and potential risks to human health and the environment necessitate sensitive and rapid methods for its detection.[1][2] Immunoassays, particularly ELISA, offer a cost-effective and high-throughput alternative to traditional chromatographic methods for screening this compound residues.[3][4][5] This document outlines the key steps for developing a competitive ELISA for this compound, including hapten synthesis, antibody production, and assay validation.

Principle of Competitive ELISA

The developed assay is a competitive immunoassay. In this format, free this compound in the sample competes with a this compound-protein conjugate (coating antigen) or a this compound-enzyme conjugate for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample.

Key Performance Characteristics

The performance of a developed this compound ELISA can be characterized by several key parameters. The following table summarizes representative quantitative data from published studies.

ParameterValueMatrixReference
IC50 Value 18.49 ng/mL-[1][2]
740 ng/LBuffer[3][4][5]
0.18 ng/mL-[6][7]
0.66 ng/mL-[6]
7.27 ng/mL-[8]
Limit of Detection (LOD) 0.11 ng/mL-[1][2]
0.02 ng/mL-[6]
0.65 ng/mL-[8]
Dynamic Range 200 - 3100 ng/LBuffer[3][4][5]
0.02 - 2.09 ng/mL-[6]
1.44 - 30.39 ng/mL-[8]
Mean Recovery 104.6%Water[1][2]
108.3%Soil[1][2]
106.3%Lettuce[1][2]
100.1%Cabbage[1][2]
90.1 - 121.6%Fruits & Vegetables (crude extracts)[3][4][5]
43.9 - 90.7%Fruits & Vegetables (purified extracts)[3][4][5]
83 - 111%Vegetables[7]
Cross-Reactivity Benfuracarb: 18-37%-[9]
Furathiocarb: 18-37%-[9]
Bendiocarb: 18-37%-[9]
3-hydroxy-carbofuran: 18-37%-[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of a this compound ELISA.

Hapten Synthesis and Conjugation

The small size of the this compound molecule necessitates its conjugation to a carrier protein to elicit an immune response. This is achieved by first synthesizing a hapten, a derivative of this compound containing a reactive group.

Protocol: Synthesis of this compound Haptens (e.g., BFNB and BFNH) [1][2]

  • Hapten Design: Design haptens with spacer arms of varying lengths to be introduced at the carbamate group of the this compound structure. Examples include 4-[[(2,3-dihydro-2,2-dimethyl-7-benzofuranyloxy)carbonyl]-amino]butanoic acid (BFNB) and 6-[[(2,3-dihydro-2,2-dimethyl-7-benzofuranyloxy)-carbonylamino]hexanoic acid (BFNH).[1][2]

  • Chemical Synthesis: The synthesis involves reacting 3-hydroxy-carbofuran with an appropriate chemical linker containing a carboxylic acid group.[10]

  • Purification and Characterization: Purify the synthesized hapten using techniques like chromatography and confirm its structure using methods such as NMR and mass spectrometry.

Protocol: Conjugation of Hapten to Carrier Proteins [10]

  • Carrier Proteins: Use carrier proteins such as Bovine Serum Albumin (BSA) for immunization and Ovalbumin (OVA) for coating plates.[6]

  • Activation of Hapten: Activate the carboxylic acid group of the hapten using the N-hydroxysuccinimide (NHS) ester method.[10]

  • Conjugation Reaction: Add the activated hapten dropwise to a solution of the carrier protein in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[10]

  • Dialysis: Remove unconjugated hapten and by-products by dialysis against phosphate-buffered saline (PBS).[10]

Antibody Production

High-affinity and specific antibodies are crucial for a sensitive immunoassay. Both monoclonal and polyclonal antibodies can be produced.

Protocol: Monoclonal Antibody Production [1][2]

  • Immunization: Immunize mice (e.g., BALB/c) with the hapten-carrier protein conjugate (e.g., BFNB-BSA) emulsified with Freund's adjuvant.[10][11]

  • Cell Fusion: After a series of immunizations, fuse spleen cells from the immunized mice with myeloma cells (e.g., Sp2/0) to create hybridomas.[12]

  • Screening: Screen the hybridoma supernatants for the presence of anti-carbofuran antibodies using an indirect ELISA with a different hapten-protein conjugate (e.g., BFNB-OVA) as the coating antigen.[1][12]

  • Cloning and Expansion: Select and clone the hybridoma cell lines producing the desired antibodies by limiting dilution. Expand the selected clones to produce a larger quantity of monoclonal antibodies.[1]

  • Purification: Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid.[12]

ELISA Development and Optimization

Different ELISA formats can be developed. A common and sensitive format is the indirect competitive ELISA.

Protocol: Indirect Competitive ELISA (icELISA) [10]

  • Coating: Coat a 96-well microplate with the hapten-OVA conjugate (e.g., 200 µL/well) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate.[10]

  • Washing: Wash the plate multiple times with a washing buffer (e.g., PBST: PBS with 0.1% Tween-20).[10]

  • Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., non-fat milk in PBS) to prevent non-specific binding.[10]

  • Competitive Reaction: Add a mixture of the this compound standard or sample and the anti-carbofuran monoclonal antibody to the wells and incubate.[10]

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a colored product.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the development of a this compound ELISA.

ELISA_Development_Workflow cluster_Hapten Hapten Synthesis & Conjugation cluster_Antibody Antibody Production cluster_ELISA ELISA Development & Validation Hapten_Design Hapten Design Hapten_Synthesis Chemical Synthesis Hapten_Design->Hapten_Synthesis Hapten_Purification Purification & Characterization Hapten_Synthesis->Hapten_Purification Conjugation Conjugation to Carrier Proteins (BSA/OVA) Hapten_Purification->Conjugation Immunization Immunization of Mice Conjugation->Immunization Cell_Fusion Cell Fusion (Hybridoma) Immunization->Cell_Fusion Screening Screening of Hybridomas Cell_Fusion->Screening Cloning Cloning & Expansion Screening->Cloning Antibody_Purification Antibody Purification Cloning->Antibody_Purification Assay_Development Assay Format Development (icELISA) Antibody_Purification->Assay_Development Optimization Optimization of Parameters Assay_Development->Optimization Validation Assay Validation Optimization->Validation Sample_Analysis Sample Analysis Validation->Sample_Analysis

Caption: Workflow for this compound ELISA Development.

Principle of Indirect Competitive ELISA

This diagram illustrates the competitive binding principle of the indirect ELISA for this compound detection.

Competitive_ELISA_Principle cluster_High_this compound High this compound Concentration cluster_Low_this compound Low this compound Concentration Carbofuran_H This compound Antibody_H Antibody Carbofuran_H->Antibody_H Binds Coated_Antigen_H Coated Antigen Antibody_H->Coated_Antigen_H Limited Binding Secondary_Ab_H Enzyme-labeled 2nd Ab Coated_Antigen_H->Secondary_Ab_H No Binding Result_H Low Signal Carbofuran_L This compound Antibody_L Antibody Carbofuran_L->Antibody_L Limited Binding Coated_Antigen_L Coated Antigen Antibody_L->Coated_Antigen_L Binds Secondary_Ab_L Enzyme-labeled 2nd Ab Coated_Antigen_L->Secondary_Ab_L Binds Result_L High Signal Secondary_Ab_L->Result_L

Caption: Principle of Indirect Competitive ELISA.Caption: Principle of Indirect Competitive ELISA.

References

Application Notes and Protocols for Electrochemical Detection of Carbofuran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbofuran is a broad-spectrum carbamate pesticide widely utilized in agriculture to protect crops.[1][2] However, due to its high toxicity and inhibitory effects on the acetylcholinesterase (AChE) enzyme, it poses significant risks to human health and the environment.[1][3] Conventional methods for pesticide detection, such as chromatography, are often time-consuming, require expensive equipment, and involve tedious sample preparation steps, making them unsuitable for rapid, on-site analysis.[4][5] Electrochemical sensors offer a compelling alternative, providing rapid, sensitive, cost-effective, and portable solutions for monitoring this compound residues in food and environmental samples.[3][5][6]

These application notes provide an overview of the primary electrochemical methods for this compound detection, summarize their performance metrics, and offer detailed protocols for the fabrication and application of these sensors.

Principles of Electrochemical this compound Detection

Electrochemical sensors for this compound can be broadly categorized into several types based on their recognition element. The two most prominent approaches are enzyme-based biosensors and non-enzymatic sensors, which include molecularly imprinted polymer (MIP) sensors and immunosensors.

Enzyme-Based (Acetylcholinesterase) Biosensors

This is the most common biosensing strategy for this compound. It leverages the inhibitory effect of this compound on the enzyme acetylcholinesterase (AChE).[1][3]

  • Mechanism: AChE catalyzes the hydrolysis of a substrate, such as acetylthiocholine (ATCh), into thiocholine. Thiocholine is electrochemically active and can be oxidized at an electrode surface, generating a measurable current. When this compound is present, it inhibits AChE activity, leading to a decrease in thiocholine production and a corresponding reduction in the electrochemical signal.[1] The degree of inhibition is proportional to the this compound concentration.

G Enzymatic Detection Pathway for this compound cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (Electroactive) AChE->Thiocholine Catalyzes ATCh Acetylthiocholine (Substrate) ATCh->AChE Binds Electrode1 Electrode Signal (High Current) Thiocholine->Electrode1 Oxidized AChE_Inhibited Inhibited AChE No_Reaction Reduced Hydrolysis AChE_Inhibited->No_Reaction This compound This compound This compound->AChE_Inhibited Inhibits ATCh2 Acetylthiocholine ATCh2->AChE_Inhibited Binding Blocked Electrode2 Electrode Signal (Low Current) No_Reaction->Electrode2 Leads to

Fig 1. Enzymatic inhibition mechanism for this compound detection.
Molecularly Imprinted Polymer (MIP) Sensors

MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a target molecule (the template).[7][8]

  • Mechanism: A functional monomer and a cross-linker are polymerized in the presence of the this compound template molecule. After polymerization, the template is removed, leaving behind specific cavities that can rebind this compound with high selectivity.[5] This binding event can be measured electrochemically, for instance, by observing changes in current or impedance when this compound occupies the recognition sites, obstructing electron transfer.[9] Gold nanoparticles (AuNPs) are often used to amplify the signal.[10]

G MIP Fabrication and Detection Workflow Template This compound (Template) Polymerization Polymerization on Electrode Template->Polymerization Monomer Functional Monomer Monomer->Polymerization MIP_Template MIP with Template Polymerization->MIP_Template Elution Template Removal MIP_Template->Elution MIP_Ready MIP with Recognition Sites Elution->MIP_Ready Binding Rebinding MIP_Ready->Binding Sample Sample with This compound Sample->Binding MIP_Bound MIP with Bound this compound Binding->MIP_Bound Signal Electrochemical Signal Change MIP_Bound->Signal

Fig 2. Principle of a Molecularly Imprinted Polymer (MIP) sensor.
Immunosensors

Immunosensors are based on the specific binding affinity between an antibody and its corresponding antigen (this compound).

  • Mechanism: Anti-carbofuran antibodies are immobilized on an electrode surface.[11] When a sample containing this compound is introduced, the pesticide binds to the antibodies. This binding event alters the electrochemical properties of the electrode interface, which can be detected using techniques like electrochemical impedance spectroscopy (EIS) or voltammetry.[11] The magnitude of the change is proportional to the this compound concentration.

Non-Enzymatic Sensors

These sensors directly detect this compound or its hydrolysis product without using biological recognition elements.

  • Mechanism: this compound itself is not readily electrochemically active.[4][9] Therefore, a common and crucial step is alkaline hydrolysis, which converts this compound into this compound-phenol at an elevated temperature.[12] This phenolic derivative is electrochemically active and can be easily oxidized on the surface of a modified electrode.[12] Various nanomaterials, such as cobalt (II) oxide-reduced graphene oxide (CoO/rGO) or gadolinium sulfide-reduced graphene oxide (Gd₂S₃/RGO), are used to modify the electrode to enhance sensitivity and lower the oxidation potential.[13][14]

Data Presentation: Performance of this compound Electrochemical Sensors

The performance of various electrochemical sensors for this compound detection is summarized below.

Sensor Type & Electrode ModificationDetection PrincipleLinear RangeLimit of Detection (LOD)Reference
Enzyme-Based Biosensor
AChE / Graphene / AuNPs on Carbon Foam (CF)Enzyme Inhibition25–125 µM8.08 µM[1][6]
AChE on DropSens Screen-Printed ElectrodeEnzyme Inhibition5–25 µg/L0.210 µg/L[15]
Immunosensor
Anti-carbofuran Ab / SPA / DMDPSE-MPA-GNPs on Au ElectrodeImmuno-binding0.1 ng/mL–10 µg/mL0.0068 ng/mL[11]
MIP Sensor
MIP / AuNPs on Glassy Carbon Electrode (GCE)Molecular Imprinting5.0 x 10⁻⁸–4.0 x 10⁻⁴ mol/L2.4 x 10⁻⁸ mol/L[5][10]
Non-Enzymatic Sensor
CoO / rGO on GCEDirect Oxidation (of hydrolysate)0.2–70 µM4.2 µg/L (0.019 µM)[14]
Gd₂S₃ / RGO on GCEDirect Oxidation (of hydrolysate)0.001–1381 µM0.0128 µM[2][13]
Heated Screen-Printed Carbon Electrode (HSPCE)Direct Oxidation (of hydrolysate)0.4–400 µmol/L0.05 µmol/L[12]

Experimental Protocols

The following sections provide detailed protocols for the fabrication and use of different types of electrochemical sensors for this compound detection.

G General Experimental Workflow Start Start Prep_Elec 1. Electrode Pre-treatment Start->Prep_Elec Mod_Elec 2. Electrode Surface Modification (e.g., Nanomaterials, Polymer) Prep_Elec->Mod_Elec Immobilize 3. Immobilization of Recognition Element (Enzyme, Antibody, etc.) Mod_Elec->Immobilize Prep_Sample 4. Sample Preparation (Hydrolysis, Extraction, Dilution) Immobilize->Prep_Sample Measurement 5. Electrochemical Measurement (CV, DPV, EIS) Prep_Sample->Measurement Analysis 6. Data Analysis (Calibration Curve, Concentration) Measurement->Analysis End End Analysis->End

Fig 3. General workflow for electrochemical sensor development and use.
Protocol 1: Fabrication of a Non-Enzymatic CoO/rGO Modified GCE

This protocol is adapted from the methodology for creating a non-enzymatic sensor for direct detection of hydrolyzed this compound.[14]

A. Materials and Reagents:

  • Glassy Carbon Electrode (GCE)

  • Cobalt (II) oxide-decorated reduced graphene oxide (CoO/rGO) nanocomposite

  • Nafion solution (e.g., 0.081%)

  • Alumina powder (0.05 µm) for polishing

  • This compound standard

  • Sodium hydroxide (NaOH, e.g., 0.5 M)

  • Phosphate buffer solution (PBS)

  • Ultrapure water

B. Electrode Preparation and Modification:

  • Polishing: Mechanically polish the bare GCE with 0.05 µm alumina slurry on a polishing cloth for 2-3 minutes to obtain a mirror-like surface.

  • Cleaning: Rinse the electrode thoroughly with ultrapure water, then sonicate in ultrapure water and ethanol for 5 minutes each to remove any residual alumina particles.

  • Drying: Dry the cleaned GCE under a stream of nitrogen gas.

  • Ink Preparation: Prepare a uniform ink by dispersing a required amount of the CoO/rGO nanocomposite (e.g., 2 mg/mL) in a Nafion solution via ultrasonication.[14]

  • Modification: Drop-cast a small volume (e.g., 10 µL) of the CoO/rGO ink onto the GCE surface and allow it to dry completely in air. The catalyst loading should be consistent for all experiments (e.g., 80 µg cm⁻²).[14]

C. Electrochemical Measurement (Differential Pulse Voltammetry - DPV):

  • Hydrolysis: Prepare this compound standards of known concentrations. Prior to measurement, hydrolyze the this compound by adding an aliquot of the stock solution to 0.5 M NaOH and heating at 50 °C for 10 minutes.[14]

  • Electrolyte: Transfer a known volume of the electrolyte (e.g., 100 mL of PBS) into the electrochemical cell. Add the hydrolyzed this compound sample.

  • Accumulation: Immerse the modified GCE, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Pt wire) into the cell. Allow the analyte to accumulate on the electrode surface for a set time (e.g., 300 s) at open circuit potential.[14]

  • DPV Scan: Perform the DPV measurement. A typical scan range is from +0.1 V to +1.0 V with parameters such as: amplitude 0.05 V, pulse width 0.05 s, and pulse period 0.2 s.[14]

  • Analysis: Record the peak oxidation current. Plot the current versus the concentration of this compound to generate a calibration curve.

Protocol 2: Fabrication of a Molecularly Imprinted Polymer (MIP) Sensor

This protocol describes the general steps for creating a this compound-imprinted sensor on a GCE.[8]

A. Materials and Reagents:

  • Glassy Carbon Electrode (GCE)

  • This compound (template)

  • Functional monomer (e.g., itaconic acid)

  • Cross-linker

  • Initiator

  • Solvent (e.g., Dimethylformamide - DMF)

  • Elution solvent to remove the template

B. MIP Synthesis and Electrode Fabrication:

  • Electrode Pre-treatment: Polish and clean the GCE as described in Protocol 1 (Steps B1-B3).[8]

  • Polymerization: Synthesize the MIPs via bulk polymerization by mixing the this compound template, functional monomer, cross-linker, and initiator in a suitable solvent.

  • Processing: After polymerization, grind the bulk polymer and wash it to remove unreacted species.

  • Template Removal (Elution): Remove the this compound template from the polymer particles by washing extensively with an appropriate solvent until no template is detected in the washings.

  • Electrode Modification: Disperse the eluted MIP particles in a solvent like DMF (e.g., 3.5 mg/mL).[8] Drop-cast a small aliquot (e.g., 5 µL) of this dispersion onto the pre-treated GCE and allow it to air-dry.[8]

C. Electrochemical Measurement:

  • Rebinding (Adsorption): Immerse the MIP-modified GCE into the sample solution containing this compound for a predetermined adsorption time to allow for rebinding.

  • Measurement: Transfer the electrode to a clean electrochemical cell containing only the supporting electrolyte (e.g., PBS with a redox probe like [Fe(CN)₆]³⁻/⁴⁻).

  • DPV/EIS Scan: Perform the electrochemical measurement using DPV or EIS.[8] In DPV, the binding of this compound will typically cause a decrease in the peak current of the redox probe.

  • Analysis: The change in the electrochemical signal is correlated with the concentration of this compound.

Protocol 3: Sample Preparation from Vegetables

This protocol outlines a general procedure for extracting this compound from vegetable samples for analysis.[14]

A. Materials and Reagents:

  • Vegetable sample (e.g., cabbage, tomato)

  • Extraction solvent (e.g., acetonitrile)

  • Sodium hydroxide (NaOH)

  • Centrifuge

  • Ultrasonicator

  • Syringe filter (e.g., 0.22 µm PTFE)

B. Extraction and Hydrolysis:

  • Homogenization: Weigh a known amount of the vegetable sample (e.g., 50 g), wash it, and homogenize it into a pulp.[14]

  • Extraction: Transfer a portion of the pulp (e.g., 25 g) into a flask and add a suitable volume of extraction solvent.[14]

  • Sonication: Vigorously shake or ultrasonicate the mixture for an extended period (e.g., 60 minutes) to extract the pesticide residues.[14]

  • Centrifugation: Centrifuge the sample (e.g., at 4000 rpm for 15 minutes) to separate the solid matrix from the liquid extract.[14]

  • Filtration: Collect the supernatant and filter it through a syringe filter to remove any remaining particulate matter.[14]

  • Hydrolysis: Take a known volume of the filtered extract and subject it to alkaline hydrolysis as described in Protocol 1 (Step C1).

  • Analysis: The prepared sample is now ready for electrochemical analysis using the fabricated sensor. Use the standard addition method for accurate quantification in complex matrices.[14]

References

Analysis of Carbofuran in Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbofuran is a broad-spectrum N-methyl carbamate pesticide widely used in agriculture as an insecticide, nematicide, and acaricide.[1] Its high toxicity and potential for severe adverse health effects in humans, stemming from the inhibition of acetylcholinesterase, necessitate sensitive and reliable analytical methods for its detection in biological matrices.[2][3] Monitoring this compound and its primary metabolites—3-hydroxythis compound, 3-ketothis compound, and this compound phenol—in blood and urine is crucial for toxicological assessments, pharmacokinetic studies, and forensic investigations.[1][4]

This document provides detailed protocols and application notes for the quantitative analysis of this compound in biological samples, focusing on established methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action: Acetylcholinesterase Inhibition

This compound's primary mode of toxic action is the reversible inhibition of the enzyme acetylcholinesterase (AChE). By carbamylating the serine hydroxyl group at the active site of AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft leads to overstimulation of muscarinic and nicotinic receptors, causing a range of cholinergic symptoms.

cluster_0 Normal Synaptic Transmission cluster_1 This compound Intoxication ACh_presynaptic Acetylcholine (ACh) in Presynaptic Neuron ACh_synapse ACh in Synaptic Cleft ACh_presynaptic->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis by Receptor Postsynaptic Receptor ACh_synapse->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Termination Receptor->Signal This compound This compound AChE_inhibited Inhibited Acetylcholinesterase This compound->AChE_inhibited Inhibits ACh_presynaptic_intox Acetylcholine (ACh) in Presynaptic Neuron ACh_synapse_intox Excess ACh in Synaptic Cleft ACh_presynaptic_intox->ACh_synapse_intox Release ACh_synapse_intox->AChE_inhibited Hydrolysis Blocked Receptor_overstim Overstimulated Postsynaptic Receptor ACh_synapse_intox->Receptor_overstim Continuous Binding Cholinergic_crisis Cholinergic Crisis (Toxic Effects) Receptor_overstim->Cholinergic_crisis

Diagram 1: Mechanism of this compound Toxicity

Analytical Methodologies

The choice of analytical method for this compound determination depends on the required sensitivity, selectivity, and the available instrumentation. GC-MS and LC-MS/MS are the most common and reliable techniques.

Quantitative Data Summary

The following tables summarize the quantitative parameters of various validated methods for this compound analysis in blood and urine.

Table 1: Quantitative Analysis of this compound in Blood

Analytical MethodMatrixLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)Reference
HPLC-DADBlood6.25 - 100--74.29 - 100.1[5]
LC-ESI-MS/MSBlood0.10 - 5.00.020-90 - 102[6]
GC-NPDBlood----[7]
GC-MS/MSPlasma0.0005 - 0.250.000015 - 0.000151-81 - 107[8][9]

Table 2: Quantitative Analysis of this compound in Urine

Analytical MethodMatrixLinearity Range (µg/mL)Inter-day Precision (RSD)SpecificityReference
SpectrophotometryUrine2 - 25< 8%91%[10]
LC-MS/MSUrine---[11]

Experimental Protocols

Protocol 1: Analysis of this compound in Whole Blood by GC-MS

This protocol is based on a liquid-liquid extraction (LLE) method followed by GC-MS analysis.[2]

Materials:

  • Whole blood sample

  • n-hexane

  • Acetonitrile

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • To 1 mL of whole blood in a glass centrifuge tube, add 5 mL of n-hexane.

    • Vortex for 2 minutes to facilitate protein precipitation and initial extraction.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Liquid-Liquid Extraction:

    • Transfer the n-hexane supernatant to a clean tube.

    • To the remaining pellet, add 5 mL of acetonitrile and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Combine the acetonitrile supernatant with the previous n-hexane extract.

    • Add 2 g of sodium chloride to the combined extracts to induce phase separation.

    • Vortex for 1 minute and allow the layers to separate.

  • Drying and Concentration:

    • Transfer the upper organic layer (acetonitrile) to a new tube containing anhydrous sodium sulfate to remove residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Parameters:

  • Column: SH-Rxi-5Sil MS capillary column (or equivalent)

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM)

start Start: 1 mL Whole Blood add_hexane Add 5 mL n-hexane start->add_hexane vortex1 Vortex 2 min add_hexane->vortex1 centrifuge1 Centrifuge 3000 rpm, 10 min vortex1->centrifuge1 transfer_supernatant1 Transfer n-hexane supernatant centrifuge1->transfer_supernatant1 add_acetonitrile Add 5 mL acetonitrile to pellet centrifuge1->add_acetonitrile combine_extracts Combine acetonitrile supernatant with n-hexane extract transfer_supernatant1->combine_extracts vortex2 Vortex 2 min add_acetonitrile->vortex2 centrifuge2 Centrifuge 3000 rpm, 10 min vortex2->centrifuge2 centrifuge2->combine_extracts add_nacl Add NaCl, Vortex 1 min combine_extracts->add_nacl separate_layers Allow layers to separate add_nacl->separate_layers transfer_organic Transfer upper organic layer separate_layers->transfer_organic dry_extract Dry with anhydrous Na2SO4 transfer_organic->dry_extract evaporate Evaporate to dryness under N2 dry_extract->evaporate reconstitute Reconstitute in 100 µL Ethyl Acetate evaporate->reconstitute gcms_analysis GC-MS Analysis reconstitute->gcms_analysis

Diagram 2: LLE Workflow for this compound in Blood
Protocol 2: Analysis of this compound in Urine by LC-MS/MS

This protocol utilizes solid-phase extraction (SPE) for sample clean-up, followed by sensitive quantification using LC-MS/MS.[11][12]

Materials:

  • Urine sample

  • β-glucuronidase/arylsulfatase

  • Ammonium acetate buffer (pH 5.0)

  • SPE cartridges (e.g., C18)

  • Methanol

  • Water (LC-MS grade)

  • Formic acid

  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Enzymatic Deconjugation:

    • To 1 mL of urine, add 50 µL of β-glucuronidase/arylsulfatase solution.

    • Add 1 mL of ammonium acetate buffer (0.1 M, pH 5.0).

    • Incubate at 37°C for 4 hours to hydrolyze conjugated metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the incubated urine sample onto the cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 5 mL of methanol.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., Zorbax Eclips XDB C18)[2]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Mode: Multiple Reaction Monitoring (MRM)

start Start: 1 mL Urine deconjugation Enzymatic Deconjugation (β-glucuronidase, 37°C, 4h) start->deconjugation condition_spe Condition SPE Cartridge (Methanol, then Water) deconjugation->condition_spe load_sample Load Sample onto SPE condition_spe->load_sample wash_spe Wash SPE Cartridge (5% Methanol in Water) load_sample->wash_spe dry_spe Dry Cartridge under Vacuum wash_spe->dry_spe elute Elute with Methanol dry_spe->elute evaporate Evaporate to Dryness under N2 elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Diagram 3: SPE Workflow for this compound in Urine

Conclusion

The described protocols provide robust and validated methods for the determination of this compound in blood and urine. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the need for high sensitivity and the analysis of thermally labile metabolites, for which LC-MS/MS is generally preferred. Adherence to proper quality control procedures, including the use of internal standards and validation of the method in the specific biological matrix, is essential for obtaining accurate and reliable results.

References

Application Notes and Protocols for the Derivatization of Carbofuran for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbofuran, a broad-spectrum carbamate pesticide, poses significant analytical challenges due to its thermal lability. Direct analysis by gas chromatography (GC) often leads to the degradation of this compound into its phenolic form, this compound phenol, resulting in inaccurate quantification.[1][2] Derivatization is a crucial pre-analytical step to enhance the thermal stability and volatility of this compound, enabling robust and reliable GC analysis. This document provides detailed application notes and protocols for three common derivatization methods: trifluoroacetylation, pentafluorobenzylation, and methylation.

Trifluoroacetylation of this compound using Trifluoroacetic Anhydride (TFAA)

Trifluoroacetylation is a widely used derivatization technique that converts the N-H group of the carbamate moiety into a stable N-trifluoroacetyl (TFA) derivative. This method significantly improves the chromatographic performance and allows for sensitive detection using various GC detectors.

Application Notes

The derivatization of this compound with TFAA produces a thermally stable N-TFA-carbofuran derivative, which is less prone to degradation in the GC inlet and column.[3] This method is particularly suitable for the analysis of this compound and its metabolites in complex biological matrices such as plasma.[3][4] The resulting derivative can be analyzed with high sensitivity and specificity using gas chromatography-tandem mass spectrometry (GC-MS/MS).[3][4]

Experimental Protocol

This protocol is adapted from a validated method for the determination of this compound in human blood plasma.[3][4]

Materials:

  • Trifluoroacetic anhydride (TFAA)

  • Toluene, HPLC grade

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • GC-MS/MS system

Procedure:

  • Sample Preparation: Extract this compound from the sample matrix using a suitable liquid-liquid or solid-phase extraction method. The final extract should be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of toluene.

  • Derivatization Reaction:

    • Add 50 µL of TFAA to the reconstituted extract.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 70°C for 20 minutes in a heating block or water bath.[3]

  • Evaporation: After incubation, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution for Analysis: Reconstitute the dried derivative in a suitable solvent, such as toluene or ethyl acetate, to a final volume of 100 µL.

  • GC-MS/MS Analysis: Inject an aliquot of the final solution into the GC-MS/MS system for analysis.

Quantitative Data

The following table summarizes the quantitative performance of the TFAA derivatization method for this compound analysis in plasma.[3][4]

ParameterValue
Linearity Range0.50 - 250 ng/mL
Limit of Detection (LOD)0.015 - 0.151 ng/mL
Inter-day Precision (RSD)< 18%
Intra-day Precision (RSD)< 18%
Accuracy (%Er)-12.0% to 15.0%
Mean Recovery81% - 107%

Signaling Pathway and Experimental Workflow

TFAA_Derivatization cluster_workflow TFAA Derivatization Workflow cluster_reaction Chemical Reaction start Start: Extracted this compound Sample reconstitute Reconstitute in Toluene start->reconstitute add_tfaa Add Trifluoroacetic Anhydride (TFAA) reconstitute->add_tfaa vortex Vortex Mix add_tfaa->vortex incubate Incubate at 70°C for 20 min vortex->incubate evaporate Evaporate to Dryness incubate->evaporate reconstitute_final Reconstitute in Analysis Solvent evaporate->reconstitute_final gc_msms GC-MS/MS Analysis reconstitute_final->gc_msms This compound This compound product N-Trifluoroacetyl-Carbofuran This compound->product + TFAA tfaa TFAA

Caption: Workflow and reaction for TFAA derivatization of this compound.

Pentafluorobenzylation of this compound Phenol using Pentafluorobenzyl Bromide (PFBBr)

This method targets the phenolic degradation product of this compound, this compound phenol. The derivatization with PFBBr converts the hydroxyl group of the phenol into a stable pentafluorobenzyl ether, which is highly responsive to electron capture detection (ECD).[5]

Application Notes

Pentafluorobenzylation is a sensitive method for the analysis of phenols and is therefore well-suited for the indirect determination of this compound by converting it to this compound phenol prior to derivatization. This approach is advantageous when using a GC equipped with an ECD, as the pentafluorobenzyl group provides a strong electron-capturing response, leading to very low detection limits.[5]

Experimental Protocol

This protocol is a general procedure for the derivatization of phenols with PFBBr and can be adapted for this compound phenol.

Materials:

  • Pentafluorobenzyl bromide (PFBBr)

  • Potassium carbonate (K₂CO₃)

  • Acetone, HPLC grade

  • Hexane, HPLC grade

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • GC-ECD system

Procedure:

  • Hydrolysis (if starting with this compound): The this compound in the sample extract needs to be hydrolyzed to this compound phenol. This can be achieved by adjusting the pH of the sample extract to alkaline conditions (e.g., pH 10-12 with NaOH) and heating.

  • Derivatization Reaction:

    • To the dried extract containing this compound phenol, add 1 mL of acetone.

    • Add approximately 10 mg of anhydrous potassium carbonate.

    • Add 10 µL of a 10% (v/v) solution of PFBBr in acetone.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at 60°C for 1 hour in a heating block or water bath.

  • Extraction of the Derivative:

    • After cooling to room temperature, add 2 mL of hexane and 2 mL of deionized water.

    • Vortex for 2 minutes and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the derivative to a clean vial.

  • Cleanup (Optional): The hexane extract can be passed through a small column of silica gel or florisil to remove any excess reagent or by-products.

  • GC-ECD Analysis: Inject an aliquot of the final hexane solution into the GC-ECD system for analysis.

Quantitative Data

Quantitative data for the PFBBr derivatization of this compound is less commonly reported in direct comparative studies. However, the method is known for its high sensitivity.

ParameterTypical Value
DetectorElectron Capture Detector (ECD)
Expected SensitivityLow pg to fg range
LinearityTypically demonstrates good linearity over several orders of magnitude

Signaling Pathway and Experimental Workflow

PFBBr_Derivatization cluster_workflow PFBBr Derivatization Workflow cluster_reaction Chemical Reaction start Start: this compound Phenol Sample add_reagents Add Acetone, K₂CO₃, and PFBBr start->add_reagents vortex Vortex Mix add_reagents->vortex incubate Incubate at 60°C for 1 hour vortex->incubate extract Extract with Hexane incubate->extract gc_ecd GC-ECD Analysis extract->gc_ecd carbofuran_phenol This compound Phenol product Pentafluorobenzyl-Carbofuran Ether carbofuran_phenol->product + PFBBr / K₂CO₃ pfbbr PFBBr

Caption: Workflow and reaction for PFBBr derivatization of this compound phenol.

Flash-Heater Methylation of this compound

Flash-heater methylation is an on-line derivatization technique where the methylation of the carbamate occurs directly in the hot GC injection port. This method is rapid and requires minimal sample handling.

Application Notes

Flash-heater methylation with reagents like trimethylsulfonium hydroxide (TMSH) offers a fast and efficient way to derivatize carbamates.[6] The N-H proton of the carbamate is replaced by a methyl group, forming a more thermally stable derivative. This technique is advantageous as it is performed in-situ in the GC injector, reducing sample preparation time and potential for analyte loss. It is suitable for rapid screening of carbamate pesticides and can be used with a nitrogen-phosphorus detector (NPD) or a mass spectrometer.

Experimental Protocol

This protocol describes a general procedure for flash-heater methylation of carbamates.

Materials:

  • Trimethylsulfonium hydroxide (TMSH) solution in methanol (0.2 M)

  • Sample extract in a suitable solvent (e.g., ethyl acetate)

  • GC system with a hot, split/splitless injector

  • GC-NPD or GC-MS system

Procedure:

  • Sample Preparation: Prepare the sample extract and concentrate it to a small volume. The final solvent should be compatible with the methylation reagent.

  • Derivatization and Injection:

    • Take a 1 µL aliquot of the sample extract into the GC autosampler syringe.

    • Draw a 1 µL aliquot of the TMSH solution into the same syringe.

    • Inject the combined mixture directly into the hot GC injector (typically set at 250-300°C).

  • GC Analysis: The derivatization reaction occurs instantaneously in the hot injector, and the resulting methylated this compound is separated on the GC column and detected by the NPD or MS.

Quantitative Data

Quantitative data for flash-heater methylation of this compound can vary depending on the specific GC conditions and the matrix.

ParameterTypical Value
DetectorNitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS)
LinearityGood linearity is generally achievable
RecoveryCan be variable and requires careful optimization

Signaling Pathway and Experimental Workflow

Methylation_Derivatization cluster_workflow Flash-Heater Methylation Workflow cluster_reaction Chemical Reaction (in GC Inlet) start Start: Extracted this compound Sample mix_reagent Mix Sample with TMSH in Syringe start->mix_reagent inject Inject into Hot GC Inlet (250-300°C) mix_reagent->inject gc_analysis GC-NPD/MS Analysis inject->gc_analysis This compound This compound product N-Methyl-Carbofuran This compound->product + TMSH (heat) tmsh TMSH

Caption: Workflow and reaction for flash-heater methylation of this compound.

Conclusion

The choice of derivatization method for this compound analysis by GC depends on the available instrumentation, the required sensitivity, and the sample matrix. Trifluoroacetylation followed by GC-MS/MS offers high specificity and is suitable for complex matrices. Pentafluorobenzylation of the hydrolyzed product, this compound phenol, coupled with GC-ECD provides excellent sensitivity. Flash-heater methylation is a rapid technique ideal for high-throughput screening. Proper validation of the chosen method is essential to ensure accurate and reliable quantification of this compound residues.

References

Application of Liquid Chromatography-Tandem Mass Spectrometry for Carbofuran Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbofuran is a broad-spectrum N-methylcarbamate pesticide extensively used in agriculture as an insecticide, nematicide, and acaricide.[1] Due to its high toxicity and potential risks to human health and the environment, monitoring its metabolic fate is crucial.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the sensitive and selective identification and quantification of this compound and its metabolites in various matrices.[3][4] This document provides detailed application notes and protocols for the identification of this compound metabolites using LC-MS/MS.

This compound undergoes metabolic transformation in organisms, leading to the formation of various metabolites. The primary metabolic pathway involves hydroxylation to form 3-hydroxythis compound, which is further oxidized to 3-ketothis compound.[5] Other metabolic reactions include hydrolysis of the carbamate linkage to form this compound phenol and subsequent conjugation reactions.[6][7] Understanding these metabolic pathways is essential for assessing the overall toxicity and environmental impact of this compound.

Experimental Workflow

The general workflow for the identification of this compound metabolites using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow for this compound Metabolite Identification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Plant, Animal Tissue, Soil) Extraction Extraction (QuEChERS or LLE) Sample->Extraction Homogenization Cleanup Sample Cleanup (dSPE or SPE) Extraction->Cleanup Purification LC_Separation Liquid Chromatography (C18 Column) Cleanup->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Ionization (ESI+) Metabolite_ID Metabolite Identification (Based on m/z and Retention Time) MS_Detection->Metabolite_ID Quantification Quantification (Internal/External Standards) Metabolite_ID->Quantification

Caption: Experimental workflow for this compound metabolite identification.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is adapted from the citrate-buffered QuEChERS method and is suitable for fruits, vegetables, and other solid matrices.[8][9]

Materials:

  • Homogenized sample

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquohydrate

  • Primary secondary amine (PSA) sorbent (for dispersive SPE)

  • C18 sorbent (for dispersive SPE)

  • Centrifuge tubes (15 mL and 50 mL)

  • Mechanical shaker

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.[8] For samples with low water content, adjust the water content to be equivalent to 10 mL total water.[8]

  • Add an appropriate internal standard solution (e.g., this compound-D3).[2]

  • Shake vigorously for 15 minutes using a mechanical shaker.[8]

  • Add the QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquohydrate).[8]

  • Shake vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing PSA and C18 sorbents for dispersive solid-phase extraction (dSPE) cleanup. The amount of sorbent may need to be optimized depending on the matrix.

  • Vortex for 1 minute and centrifuge at high speed for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[10]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples or homogenized tissues.[11]

Materials:

  • Homogenized sample (e.g., liver tissue)

  • Ethyl acetate

  • Methanol

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Accurately weigh 100 mg of the homogenized tissue sample into a centrifuge tube.[11]

  • Add an internal standard solution.

  • Add 4 mL of ethyl acetate and vortex for 1 minute.[11]

  • Centrifuge at 3000 rpm at 4°C for 10 minutes.[11]

  • Transfer the supernatant (ethyl acetate layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of methanol.[11]

  • Centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size) is commonly used.[9]

  • Mobile Phase: A gradient elution with water containing 10 mM ammonium formate (pH 3) (A) and a mixture of methanol and acetonitrile (2:1) (B) is effective.[9]

  • Flow Rate: 0.2 mL/min.[9]

  • Column Temperature: 43°C.[9]

  • Injection Volume: 2 µL.[11]

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

  • Scan Type: Multiple Reaction Monitoring (MRM).[11]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected metabolites should be optimized. Examples are provided in the table below.

Quantitative Data

The following tables summarize typical quantitative parameters for the analysis of this compound and its major metabolite, 3-hydroxythis compound.

Table 1: MRM Transitions for this compound and Metabolites

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound222.1165.1123.0
3-Hydroxythis compound238.1180.9163.1
This compound-D3 (IS)225.1168.1123.0

Data compiled from multiple sources.[11][12]

Table 2: Performance Characteristics of the LC-MS/MS Method

ParameterThis compound3-Hydroxythis compoundReference
Linearity Range (ng/g)2 - 20002 - 2000[11]
Lower Limit of Quantification (ng/g)22[11]
Intra-day Precision (%RSD)< 14< 14[11]
Inter-day Precision (%RSD)< 13< 13[11]
Accuracy (%)91.8 - 108.991.8 - 108.9[11]
Average Extraction Efficiency (%)> 75.1> 75.1[11]
Matrix Effect (%)93.4 - 107.793.4 - 107.7[11]

This compound Metabolic Pathway

This compound is metabolized in plants and animals through a series of phase I and phase II reactions.[6] The major metabolic transformations include hydroxylation, oxidation, and conjugation.

This compound Metabolic Pathway This compound This compound Metabolite1 3-Hydroxythis compound This compound->Metabolite1 Hydroxylation (Phase I) Metabolite3 This compound Phenol This compound->Metabolite3 Hydrolysis (Phase I) Metabolite2 3-Ketothis compound Metabolite1->Metabolite2 Oxidation (Phase I) Metabolite4 3-Hydroxythis compound-7-phenol Metabolite1->Metabolite4 Hydrolysis (Phase I) Conjugates Glucoside/Sulfate Conjugates Metabolite1->Conjugates Conjugation (Phase II) Metabolite5 3-Ketothis compound-7-phenol Metabolite2->Metabolite5 Hydrolysis (Phase I) Metabolite3->Conjugates Conjugation (Phase II) Metabolite4->Conjugates Conjugation (Phase II)

Caption: Simplified metabolic pathway of this compound.

Conclusion

LC-MS/MS is a highly effective technique for the identification and quantification of this compound and its metabolites. The high sensitivity and selectivity of this method allow for the detection of trace levels of these compounds in complex matrices. The protocols and data presented in this application note provide a solid foundation for researchers and scientists involved in the analysis of this compound, contributing to a better understanding of its environmental fate and toxicological profile.

References

Troubleshooting & Optimization

troubleshooting matrix effects in carbofuran analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of carbofuran by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either signal suppression or enhancement, resulting in inaccurate quantification of this compound. In LC-MS/MS, these effects are a primary source of analytical error, compromising the accuracy, precision, and sensitivity of the method.[2]

Q2: I am observing poor recovery and inconsistent results for this compound. Could this be due to matrix effects?

A: Yes, poor and inconsistent recovery is a classic symptom of uncompensated matrix effects. Co-eluting matrix components can interfere with the ionization of this compound in the MS source, leading to variable signal intensity and, consequently, unreliable quantitative results.[3][4]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A: You can quantitatively assess matrix effects by comparing the signal response of this compound in a standard solution prepared in a pure solvent versus one prepared in a blank matrix extract (a sample known not to contain this compound). The percentage of matrix effect can be calculated using the following formula:

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

A value greater than 0% indicates signal enhancement, while a value less than 0% indicates signal suppression. Values between -20% and 20% are often considered negligible.[4]

Q4: What are the common strategies to mitigate matrix effects in this compound analysis?

A: Several strategies can be employed to minimize or compensate for matrix effects:

  • Effective Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are used to remove interfering matrix components before LC-MS/MS analysis.[1][5]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed helps to compensate for signal suppression or enhancement.[6][7]

  • Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound, such as this compound-d3, is a highly effective way to correct for matrix effects as it co-elutes and experiences similar ionization effects as the target analyte.[8][9]

Troubleshooting Guides

Issue 1: Significant Signal Suppression

Problem: The peak area for this compound in the sample is much lower than expected, even at known spiked concentrations.

Troubleshooting Workflow:

start Significant Signal Suppression Observed sample_prep Review Sample Preparation Protocol start->sample_prep cleanup Implement or Optimize Cleanup Step (QuEChERS or SPE) sample_prep->cleanup Is cleanup sufficient? matrix_matched Prepare Matrix-Matched Calibrants cleanup->matrix_matched Cleanup optimized result Re-analyze and Evaluate Results cleanup->result Cleanup sufficient internal_standard Use Stable Isotope-Labeled Internal Standard (this compound-d3) matrix_matched->internal_standard Matrix effects still present? matrix_matched->result Matrix effects compensated dilution Dilute Sample Extract internal_standard->dilution Isotope standard not available? internal_standard->result Matrix effects corrected dilution->result

Caption: Troubleshooting workflow for signal suppression.

Detailed Steps:

  • Optimize Sample Cleanup:

    • QuEChERS: Ensure the correct sorbents are being used for your matrix. For example, Primary Secondary Amine (PSA) removes organic acids and sugars, while C18 can be used for non-polar interferences. For highly pigmented samples, graphitized carbon black (GCB) may be necessary, but use with caution as it can adsorb planar pesticides like this compound.[1]

    • SPE: Select a cartridge with a sorbent that effectively retains interferences while allowing this compound to be eluted. C18 cartridges are commonly used for this compound extraction from aqueous samples.[10]

  • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This will help to normalize the ionization suppression between the calibrants and the samples.[6]

  • Use a Stable Isotope-Labeled Internal Standard: Add a known concentration of this compound-d3 to all samples, standards, and blanks at the beginning of the sample preparation process. The ratio of the this compound peak area to the this compound-d3 peak area is then used for quantification, which corrects for signal variations.[8][9]

  • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound. However, ensure that the final concentration of this compound remains above the limit of quantification.

Issue 2: Significant Signal Enhancement

Problem: The calculated concentration of this compound is unexpectedly high, and the calibration curve shows a non-linear response at higher concentrations.

Troubleshooting Workflow:

start Significant Signal Enhancement Observed check_cal Verify Calibration Curve Linearity start->check_cal matrix_matched Implement Matrix-Matched Calibration check_cal->matrix_matched Non-linear response result Re-analyze and Confirm Quantification check_cal->result Linear response internal_standard Incorporate Stable Isotope-Labeled Internal Standard (this compound-d3) matrix_matched->internal_standard Enhancement persists matrix_matched->result Enhancement compensated cleanup Enhance Sample Cleanup internal_standard->cleanup Still observing issues internal_standard->result Quantification corrected cleanup->result

Caption: Troubleshooting workflow for signal enhancement.

Detailed Steps:

  • Utilize Matrix-Matched Calibration: Similar to addressing signal suppression, matrix-matched calibrants will experience the same signal enhancement as the samples, leading to more accurate quantification.[6]

  • Employ a Stable Isotope-Labeled Internal Standard: this compound-d3 is the most reliable tool to correct for signal enhancement as it will be enhanced to a similar degree as the native this compound.[8]

  • Improve Sample Cleanup: Enhanced cleanup using QuEChERS with appropriate d-SPE sorbents or a more rigorous SPE protocol can remove the matrix components causing the signal enhancement.[1][5]

Data Presentation

The following table summarizes the effectiveness of different strategies for mitigating matrix effects in this compound analysis, with recovery percentages indicating the accuracy of the method.

Mitigation StrategyMatrixAnalyteAverage Recovery (%)Reference
QuEChERS with d-SPEDate Palm FruitsThis compound88-106%[4]
SPE (C18)River WaterThis compound83.87 - 115.88%[11]
Isotope Dilution (this compound-d3)Duck LiverThis compound91.8 - 108.9%[3]
QuEChERS with Isotope DilutionBovine MeatThis compound61.28 - 116.20%[12]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is based on the widely used EN 15662 method.[1][13]

Workflow Diagram:

start Homogenized Sample (10g) add_solvent Add 10 mL Acetonitrile (+ this compound-d3 if used) start->add_solvent add_salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) add_solvent->add_salts shake_centrifuge1 Shake Vigorously (1 min) Centrifuge (5 min) add_salts->shake_centrifuge1 extract_supernatant Take Aliquot of Acetonitrile Layer shake_centrifuge1->extract_supernatant dspe_cleanup Add to d-SPE Tube (MgSO4, PSA, +/- C18/GCB) extract_supernatant->dspe_cleanup shake_centrifuge2 Shake (1 min) Centrifuge (5 min) dspe_cleanup->shake_centrifuge2 final_extract Collect Supernatant for LC-MS/MS Analysis shake_centrifuge2->final_extract

Caption: QuEChERS experimental workflow.

Methodology:

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile. If using an internal standard, add the appropriate volume of this compound-d3 solution at this stage.[13]

    • Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing the appropriate sorbents (e.g., 900 mg MgSO₄ and 150 mg PSA).[1]

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract: The supernatant is ready for LC-MS/MS analysis.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

Workflow Diagram:

blank_matrix Prepare Blank Matrix Extract (using Protocol 1) spike_extract Spike Aliquots of Blank Matrix Extract with Diluted Standards blank_matrix->spike_extract stock_solution Prepare this compound Stock Solutions in Solvent serial_dilution Perform Serial Dilutions of Stock Solution stock_solution->serial_dilution serial_dilution->spike_extract calibration_curve Generate Calibration Curve (e.g., 1, 5, 10, 50, 100 ng/mL) spike_extract->calibration_curve

Caption: Matrix-matched calibration preparation.

Methodology:

  • Prepare Blank Matrix Extract: Obtain a sample of the matrix that is known to be free of this compound. Process this blank sample using the same extraction and cleanup procedure (e.g., Protocol 1) as the unknown samples.

  • Prepare this compound Stock Solutions: Prepare a series of this compound standard solutions in a pure solvent (e.g., acetonitrile) at various concentrations.

  • Spike the Blank Extract: Create the matrix-matched calibration standards by spiking aliquots of the blank matrix extract with the this compound stock solutions to achieve the desired final concentrations for the calibration curve.[14] For example, to prepare a 10 ng/mL calibrant, add 10 µL of a 1 µg/mL this compound stock solution to 990 µL of the blank matrix extract.

References

Technical Support Center: Optimizing QuEChERS for Carbofuran in Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with QuEChERS extraction of carbofuran in challenging high-fat matrices.

Troubleshooting Guide

This section addresses specific issues that may arise during the QuEChERS workflow for fatty samples, offering step-by-step solutions to overcome these challenges.

Issue 1: Low Recovery of this compound

Q: My recovery rates for this compound are consistently below the acceptable range of 70-120%. What are the likely causes and how can I improve them?

A: Low recovery of this compound in fatty matrices is a common issue that can stem from several factors throughout the QuEChERS procedure. Here’s a systematic approach to troubleshooting:

  • Inadequate Extraction Efficiency: The high lipid content can hinder the partitioning of this compound into the acetonitrile layer.

    • Solution: Ensure vigorous shaking during the extraction step to create a fine emulsion and maximize the surface area for extraction. Using a mechanical shaker is recommended for consistency.[1][2] Consider adjusting the sample-to-solvent ratio; for very high-fat samples, reducing the initial sample weight may be necessary.[3] For dry samples with high-fat content, adding water to the initial sample can improve extraction efficiency by swelling the matrix.[3][4]

  • Analyte Loss During Cleanup: The sorbents used for lipid removal can sometimes retain the target analyte.

    • Solution: While Primary Secondary Amine (PSA) is effective for removing fatty acids, and C18 is used for removing nonpolar interferences like lipids, it's crucial to optimize the amounts used.[5][6] Graphitized Carbon Black (GCB) can also remove lipids but may lead to the loss of planar pesticides like this compound; its use should be carefully evaluated.[7][8] If analyte loss is suspected, test the recovery with and without the d-SPE cleanup step to confirm.

  • pH-Dependent Degradation: this compound stability can be pH-sensitive.

    • Solution: The use of buffered QuEChERS methods (e.g., citrate or acetate buffering) helps to maintain a stable pH during extraction, which is crucial for the stability of pH-sensitive pesticides.[5]

Issue 2: Significant Matrix Effects (Signal Suppression or Enhancement) in LC-MS/MS or GC-MS Analysis

Q: I'm observing significant signal suppression for this compound in my final extract. How can I minimize these matrix effects?

A: Matrix effects are a major challenge in fatty samples due to the co-extraction of lipids and other matrix components that can interfere with analyte ionization in the mass spectrometer.[9][10]

  • Insufficient Cleanup: The primary cause is often inadequate removal of co-extracted matrix components.

    • Solution 1: Optimize d-SPE Cleanup: A combination of PSA and C18 sorbents is often recommended for fatty matrices to remove both fatty acids and other lipids.[6][7][11] The amount of sorbent may need to be increased for particularly "dirty" extracts.

    • Solution 2: Freezing Out (Winterization): After the initial extraction and centrifugation, placing the acetonitrile extract in a freezer (e.g., -20°C for at least two hours to overnight) can precipitate a significant portion of the lipids.[6][7] The supernatant can then be decanted for further cleanup or direct analysis.

    • Solution 3: Use of Specialized Cleanup Products: Consider using commercially available pass-through cleanup cartridges designed for lipid removal, such as LipiFiltr® or Oasis PRiME HLB, which can offer enhanced cleanup with minimal analyte loss.[8][12]

  • Instrumental Considerations:

    • Solution: The use of a stable isotope-labeled internal standard for this compound (e.g., this compound-D3) is highly recommended to compensate for matrix effects.[9][13] Additionally, optimizing the chromatographic separation to resolve this compound from co-eluting matrix components can help mitigate signal suppression.[9]

Issue 3: Emulsion Formation During Extraction

Q: I'm struggling with the formation of a stable emulsion after the salting-out step, which makes phase separation difficult. What can I do?

A: Emulsion formation is common with fatty matrices due to the presence of natural emulsifiers in the sample.

  • Solution 1: Centrifugation: Increasing the centrifugation speed or time can help to break the emulsion and achieve better phase separation.[12]

  • Solution 2: Temperature Modification: Chilling the sample in an ice bath before or after shaking can sometimes aid in breaking the emulsion.

  • Solution 3: Salt Addition: Ensure the correct amount of magnesium sulfate and other salts are added, as they are crucial for inducing phase separation. The vigorous shaking should occur immediately after adding the salts to prevent clumping.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best combination of d-SPE sorbents for this compound analysis in fatty matrices?

A1: For most fatty matrices, a combination of anhydrous magnesium sulfate (MgSO₄) to remove residual water, PSA to remove fatty acids and sugars, and C18 to remove nonpolar lipids is the most effective starting point.[5][6][7] The exact amounts may need to be optimized based on the specific matrix and its fat content. The use of GCB should be approached with caution due to the potential for loss of planar pesticides like this compound.[7]

Q2: Can I use the original unbuffered QuEChERS method for fatty samples?

A2: While the unbuffered method can be used, buffered versions (acetate or citrate) are generally recommended. Buffering helps to maintain a consistent pH, which improves the stability of pH-sensitive pesticides and ensures more reproducible extraction conditions.[5]

Q3: Are there alternatives to d-SPE for cleanup of fatty extracts?

A3: Yes, several alternatives can be more effective for high-fat samples:

  • Freezing Out (Winterization): Storing the extract at low temperatures to precipitate lipids is a simple and effective preliminary cleanup step.[7]

  • Pass-through SPE Cartridges: Products like LipiFiltr® and Oasis PRiME HLB are designed for rapid and efficient removal of lipids and phospholipids from QuEChERS extracts.[8][12]

  • Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample with a sorbent (like C18) before extraction and can be effective for fatty samples.[5]

Q4: How should I prepare solid or semi-solid fatty samples before QuEChERS extraction?

A4: Proper homogenization is critical. For solid samples like animal tissue or avocado, cryogenic freezing with liquid nitrogen followed by grinding to a fine powder is an effective technique to ensure a representative sample and improve extraction efficiency.[1]

Experimental Protocols & Data

Protocol 1: Modified QuEChERS with d-SPE for Fatty Matrices

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Preparation:

    • Weigh 5-15 g of a homogenized sample into a 50 mL centrifuge tube. For low-moisture samples, add an appropriate amount of water to bring the total water content to approximately 10 mL.[3]

  • Extraction:

    • Add 15 mL of acetonitrile (for a 15 g sample) containing 1% acetic acid.[5]

    • Add appropriate internal standards (e.g., this compound-D3).[13]

    • Add the appropriate QuEChERS salt packet (e.g., 6 g MgSO₄ and 1.5 g sodium acetate).[5]

    • Shake vigorously for 1 minute. A mechanical shaker is recommended.

    • Centrifuge at ≥3000 rcf for 5-15 minutes.[12]

  • Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[5]

    • Vortex for 30 seconds.

    • Centrifuge for 2-5 minutes.

  • Analysis:

    • The final extract can be directly analyzed by LC-MS/MS or GC-MS.

Table 1: Comparison of d-SPE Sorbent Performance for Pesticide Recovery in Fatty Matrices

Sorbent CombinationTarget Interferences RemovedPotential IssuesTypical Recovery Range (%)
MgSO₄ + PSAResidual water, fatty acids, sugars, organic acids[6][14]Insufficient for high lipid content70-110% (analyte dependent)
MgSO₄ + PSA + C18Residual water, fatty acids, nonpolar lipids, sterols[6][7]Generally good, but may require optimization of sorbent amounts80-115%
MgSO₄ + PSA + GCBResidual water, fatty acids, pigments, sterols[7][14]Potential loss of planar analytes like this compoundCan be <70% for planar pesticides

Note: Recovery ranges are generalized from literature for various pesticides in fatty matrices and should be validated for this compound in the specific matrix of interest.

Table 2: this compound and 3-OH-Carbofuran Recovery Data using QuEChERS in Various Matrices

MatrixSpiking Level (mg/kg)AnalyteMean Recovery (%)RSD (%)
Wheat Flour0.005This compound1053
Wheat Flour0.0053-OH-Carbofuran998
Oranges0.001This compound916
Oranges0.0013-OH-Carbofuran968
Milk0.0013-OH-Carbofuran973

Source: Adapted from the EU Reference Laboratory for Pesticides Requiring Single Residue Methods.[2]

Visualized Workflows

QuEChERS_Workflow Standard QuEChERS Workflow for Fatty Matrices cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Homogenize Homogenize Sample (e.g., Cryogenic Grinding) Weigh Weigh 5-15g into 50mL Centrifuge Tube Homogenize->Weigh Add_Solvent Add Acetonitrile (+1% Acetic Acid) Weigh->Add_Solvent Add_Salts Add QuEChERS Salts (MgSO4, NaOAc/Citrate) Add_Solvent->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (≥3000 rcf) Shake->Centrifuge1 Transfer Transfer 1mL Supernatant to d-SPE Tube Centrifuge1->Transfer dSPE_Tube d-SPE Tube containing: 150mg MgSO4 50mg PSA 50mg C18 Transfer->dSPE_Tube Vortex Vortex (30s) dSPE_Tube->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: Standard QuEChERS workflow with d-SPE cleanup for fatty matrices.

Troubleshooting_Logic Troubleshooting Logic for Low Recovery in Fatty Matrices Start Start: Low Analyte Recovery Check_Extraction Check Extraction Efficiency Start->Check_Extraction Check_Cleanup Evaluate Cleanup Step Check_Extraction->Check_Cleanup Adequate Sol_Extraction1 Increase shaking time/intensity Check_Extraction->Sol_Extraction1 Inadequate? Check_Stability Assess Analyte Stability Check_Cleanup->Check_Stability No Loss Sol_Cleanup1 Optimize d-SPE sorbent amounts (PSA, C18) Check_Cleanup->Sol_Cleanup1 Analyte Loss? Sol_Stability1 Use Buffered QuEChERS (Citrate or Acetate) Check_Stability->Sol_Stability1 pH issue? End Recovery Improved Check_Stability->End Stable Sol_Extraction1->Check_Cleanup Sol_Extraction2 Reduce sample weight Sol_Extraction2->Check_Cleanup Sol_Extraction3 Add water to dry samples Sol_Extraction3->Check_Cleanup Sol_Cleanup1->Check_Stability Sol_Cleanup2 Introduce 'Freezing Out' Step Sol_Cleanup2->Check_Stability Sol_Cleanup3 Use alternative cleanup (e.g., Pass-through SPE) Sol_Cleanup3->Check_Stability Sol_Stability1->End

Caption: Logical troubleshooting flow for low this compound recovery.

References

Technical Support Center: Optimizing Carbofuran Recovery in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of carbofuran during solid-phase extraction (SPE). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery in SPE?

Low recovery of this compound is a frequent issue in solid-phase extraction. The primary causes often revolve around a mismatch between the analyte's properties and the SPE method parameters. Key factors include:

  • Inappropriate Sorbent Selection: The choice of sorbent may not be optimal for this compound's chemical properties. This compound is a moderately lipophilic compound, making reversed-phase sorbents like C18 a common choice; however, normal-phase sorbents like Florisil have also been shown to be effective, sometimes even superior depending on the sample matrix.[1]

  • Suboptimal Elution Solvent: The solvent used to elute this compound from the SPE cartridge may be too weak, resulting in incomplete recovery. The strength and composition of the elution solvent are critical.[1][2]

  • Incorrect pH: The pH of the sample and elution solvent can influence this compound's stability and its interaction with the sorbent. This compound is more stable in acidic to neutral conditions and undergoes hydrolysis in alkaline environments.[3][4]

  • Sample Matrix Effects: Complex sample matrices can interfere with the binding of this compound to the sorbent or co-elute with the analyte, leading to ion suppression in the final analysis and the appearance of low recovery.[1]

  • Procedural Errors: Issues such as the cartridge drying out, inconsistent flow rates, or an insufficient volume of elution solvent can all contribute to poor recovery.[2][5]

Q2: Which SPE sorbent is best for this compound extraction?

The optimal sorbent for this compound extraction can depend on the sample matrix. Both reversed-phase (e.g., C18) and normal-phase (e.g., Florisil) sorbents have been used successfully.

  • Florisil (Normal Phase): In a study on cabbage samples, Florisil SPE cartridges provided higher and more consistent recoveries for this compound across different concentration levels compared to C18 cartridges.[1]

  • C18 (Reversed Phase): C18 sorbents are also widely used and can yield high recoveries, particularly for aqueous samples like water.[6][7]

It is advisable to test different sorbents for your specific sample type to determine the most effective one.

Q3: What is the recommended elution solvent for this compound?

Acetonitrile, often mixed with water, is a commonly used and effective elution solvent for this compound.

  • A mixture of 70% acetonitrile in water has been shown to be effective for eluting this compound from a C18 sorbent.[1]

  • For Florisil cartridges, a similar 70% acetonitrile/water mixture has also been used successfully.[1]

  • In some methods, pure acetonitrile has been used for elution from C18 cartridges.[7]

The optimal composition and volume of the elution solvent should be determined experimentally to ensure complete elution of the analyte.[1]

Q4: How does pH affect this compound recovery?

This compound is susceptible to hydrolysis under alkaline conditions.[3][4] Therefore, maintaining a neutral or slightly acidic pH during sample preparation and extraction is crucial for preventing its degradation and ensuring high recovery. The hydrolysis half-life of this compound in water at 25°C is significantly shorter at pH 8.0 (1.0 week) compared to pH 7.0 (8.2 weeks) and pH 6.0 (690 weeks).[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solid-phase extraction of this compound.

Problem 1: Low this compound Recovery
Possible Cause Troubleshooting Step
Sorbent-Analyte Mismatch The polarity of your sorbent may not be appropriate for this compound. If using a C18 cartridge with a very nonpolar sample matrix, this compound may not retain well. Solution: Consider switching to a Florisil (normal-phase) sorbent, which has shown excellent recoveries for this compound in complex matrices.[1]
Insufficient Elution Solvent Strength The elution solvent is not strong enough to desorb this compound from the sorbent. Solution: Increase the organic content of your elution solvent. For reversed-phase SPE (C18), try increasing the percentage of acetonitrile in your acetonitrile/water mixture. A 70% acetonitrile concentration has been found to be effective.[1] If using pure acetonitrile, ensure the volume is sufficient.
Inadequate Elution Volume The volume of the elution solvent may not be enough to completely elute the analyte. Solution: Increase the volume of the elution solvent in increments. For example, if you are using 3 mL, try 5 mL and analyze the eluate to see if recovery improves. One study found that 3 mL of 70% acetonitrile/water was optimal for eluting this compound.[1]
Sample pH is too High (Alkaline) This compound is degrading due to alkaline hydrolysis.[3][4] Solution: Adjust the pH of your sample to be neutral or slightly acidic (pH 6-7) before loading it onto the SPE cartridge.[8]
Cartridge Drying Out If the sorbent bed dries out after conditioning and before sample loading, the retention of this compound can be compromised. Solution: Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps. Do not let the cartridge run dry.[2]
High Flow Rate If the sample is loaded too quickly, there may not be enough contact time for this compound to bind to the sorbent. Solution: Decrease the flow rate during sample loading to approximately 1-2 mL/min.[2]
Problem 2: Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Flow Rates Variations in flow rates between samples can lead to inconsistent retention and elution. Solution: Use a vacuum manifold or an automated SPE system to maintain a consistent flow rate for all samples.[2]
Variable Sample Pre-treatment Inconsistencies in sample pH adjustment or filtration can affect the extraction efficiency. Solution: Standardize your sample pre-treatment protocol and ensure it is followed precisely for every sample.
Cartridge Overloading Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading. Solution: If you suspect overloading, either reduce the sample volume or use a cartridge with a larger sorbent mass.[9]

Quantitative Data Summary

The following tables summarize this compound recovery data from various studies.

Table 1: Comparison of SPE Sorbents for this compound Recovery in Cabbage [1]

SorbentFortification Level (ppm)Average Recovery (%)
Florisil 0.587.1 - 106.4
1.087.1 - 106.4
C18 0.5Adequate
1.0Low
2.0Low

Table 2: this compound Recovery from Fortified Coconut Water using C18 SPE [7]

Fortification Level (µg/mL)Average Recovery (%)Relative Standard Deviation (%)
0.0181 - 951.6 - 12.5
0.0581 - 951.6 - 12.5
0.5081 - 951.6 - 12.5
2.581 - 951.6 - 12.5

Experimental Protocols

Protocol 1: this compound Extraction from Cabbage using Florisil SPE[1]
  • Sample Preparation: Cabbage samples are extracted with ethyl acetate.

  • SPE Conditioning: The Florisil SPE cartridge is conditioned according to the manufacturer's instructions.

  • Sample Loading: The ethyl acetate extract is loaded onto the conditioned cartridge.

  • Washing: An appropriate wash solvent is passed through the cartridge to remove interferences.

  • Elution: this compound is eluted with 3 mL of 70% acetonitrile in water.

  • Analysis: The eluate is analyzed by HPLC-UV.

Protocol 2: this compound Extraction from Coconut Water using C18 SPE[7]
  • Sample Preparation: Coconut water samples are filtered.

  • SPE Conditioning: A C18 cartridge is conditioned.

  • Sample Loading: The filtered coconut water is loaded onto the cartridge.

  • Washing: The cartridge is washed to remove interfering substances.

  • Elution: this compound is eluted with acetonitrile.

  • Analysis: The extract is analyzed by liquid chromatography with UV detection.

Visualizations

Experimental Workflow for this compound SPE

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Initial Sample (e.g., Cabbage, Water) Extraction Extraction (e.g., with Ethyl Acetate) Sample->Extraction pH_Adjust pH Adjustment (to neutral/acidic) Extraction->pH_Adjust Conditioning 1. Conditioning (e.g., Methanol, Water) pH_Adjust->Conditioning Load Sample Loading 2. Sample Loading (Slow flow rate) Conditioning->Loading Washing 3. Washing (Remove interferences) Loading->Washing Elution 4. Elution (e.g., 70% Acetonitrile) Washing->Elution Analysis Final Analysis (e.g., HPLC-UV) Elution->Analysis Analyze Eluate

Caption: General workflow for this compound analysis using solid-phase extraction.

Troubleshooting Low this compound Recovery

Troubleshooting_Low_Recovery Start Low this compound Recovery Check_Elution_Solvent Is Elution Solvent Strong Enough? Start->Check_Elution_Solvent Increase_Organic Increase Organic Content (e.g., % Acetonitrile) Check_Elution_Solvent->Increase_Organic No Check_Elution_Volume Is Elution Volume Sufficient? Check_Elution_Solvent->Check_Elution_Volume Yes Increase_Organic->Check_Elution_Volume Increase_Volume Increase Elution Volume Check_Elution_Volume->Increase_Volume No Check_Sorbent Is Sorbent Choice Optimal? Check_Elution_Volume->Check_Sorbent Yes Increase_Volume->Check_Sorbent Try_Alternative_Sorbent Try Alternative Sorbent (e.g., Florisil) Check_Sorbent->Try_Alternative_Sorbent No Check_pH Is Sample pH Neutral/Acidic? Check_Sorbent->Check_pH Yes Try_Alternative_Sorbent->Check_pH Adjust_pH Adjust Sample pH to 6-7 Check_pH->Adjust_pH No Check_Flow_Rate Is Loading Flow Rate Slow Enough? Check_pH->Check_Flow_Rate Yes Adjust_pH->Check_Flow_Rate Decrease_Flow_Rate Decrease Flow Rate (1-2 mL/min) Check_Flow_Rate->Decrease_Flow_Rate No End Recovery Improved Check_Flow_Rate->End Yes Decrease_Flow_Rate->End

Caption: Decision tree for troubleshooting low recovery of this compound in SPE.

References

Technical Support Center: Carbofuran Analysis by Electrospray Ionization LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce signal suppression in the electrospray ionization (ESI) mass spectrometry analysis of carbofuran.

Troubleshooting Guide: Addressing Signal Suppression for this compound

This guide is designed to help you diagnose and resolve common issues related to signal suppression during the analysis of this compound and its metabolites.

Q1: I am observing low or no signal for this compound in my sample, but the standard in solvent looks fine. What is the likely cause?

A1: This is a classic symptom of matrix-induced signal suppression. Co-eluting compounds from your sample matrix are likely interfering with the ionization of this compound in the ESI source. The complex nature of many sample matrices can lead to competition for charge or changes in the droplet properties, ultimately reducing the signal intensity of the target analyte.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low this compound signal.

Q2: My this compound signal is inconsistent between injections of the same sample. What could be causing this variability?

A2: Inconsistent signal intensity, even with an internal standard, can point to several issues:

  • Inadequate Sample Homogenization: If the sample matrix is not uniform, the concentration of matrix components and the analyte can vary between aliquots.

  • Variable Sample Cleanup Efficiency: Inconsistent application of your sample preparation method (e.g., slight variations in solvent volumes or shaking times during QuEChERS) can lead to different levels of matrix components in the final extract.

  • Carryover: Residual this compound or matrix components from a previous, more concentrated sample may be eluting in subsequent runs.

  • Instrument Instability: Fluctuations in the ESI source conditions (e.g., spray voltage, gas flows, temperature) can cause signal variability.

Q3: I am using a QuEChERS method, but still experiencing significant signal suppression. How can I improve my sample cleanup?

A3: While QuEChERS is a robust technique, it can be optimized for particularly challenging matrices.[2][3] Consider the following modifications:

  • Choice of dSPE Sorbents: For general fruit and vegetable samples, a combination of primary secondary amine (PSA) and anhydrous magnesium sulfate is common. For matrices with high fat content, adding C18 can help remove non-polar interferences. For highly pigmented samples, graphitized carbon black (GCB) can be effective, but should be used with caution as it may adsorb planar pesticides like this compound.[2]

  • Amount of Sorbent: Increasing the amount of dSPE sorbents can enhance the removal of matrix components, but may also lead to some loss of this compound. This should be optimized and validated.

  • Matrix-Specific Kits: Several commercially available QuEChERS kits are tailored for specific matrix types (e.g., high fat, high pigment). Using a kit designed for your sample type can significantly improve cleanup.[4]

Q4: Can I just dilute my sample extract to reduce signal suppression?

A4: Yes, dilution is a simple and often effective strategy to reduce the concentration of co-eluting matrix components, thereby mitigating signal suppression.[5] However, you must ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ) of your instrument to maintain sufficient sensitivity.[6]

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in electrospray ionization?

A1: Signal suppression, also known as the matrix effect, is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of other co-eluting compounds from the sample matrix.[1] This results in a lower instrument response for the analyte in a sample matrix compared to the response in a clean solvent, which can lead to inaccurate quantification if not properly addressed.

Q2: How do I quantify the extent of signal suppression (matrix effect)?

A2: The matrix effect (ME) can be calculated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

A negative value indicates signal suppression, while a positive value indicates signal enhancement. Values between -20% and +20% are often considered to indicate a low or negligible matrix effect.[5]

Q3: What are the most common sample preparation techniques to reduce signal suppression for this compound?

A3: The most common and effective techniques include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis in food and agricultural products. It involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step.[2][3][4][7]

  • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup method that can be tailored to selectively isolate this compound from complex matrices like water and soil, while removing interfering compounds.[8][9][10]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interfering components behind.[11]

  • Dilution: As mentioned in the troubleshooting guide, simple dilution of the final extract can be a very effective way to minimize matrix effects, provided sensitivity is sufficient.[5]

Q4: Besides sample preparation, are there any instrumental approaches to minimize signal suppression?

A4: Yes, several instrumental parameters can be optimized:

  • Chromatographic Separation: Improving the chromatographic separation to resolve this compound from co-eluting matrix components is a primary strategy. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using techniques like 2D-LC.[12]

  • Ionization Source: While ESI is common, switching to an Atmospheric Pressure Chemical Ionization (APCI) source can be less susceptible to matrix effects for certain compounds.

  • Flow Rate Reduction (Nano-ESI): Lowering the flow rate into the mass spectrometer can reduce the competition for ionization and improve signal-to-noise.

  • Use of an Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-d3, is highly recommended.[13][14] Since it co-elutes and experiences similar matrix effects as the native analyte, it can effectively compensate for signal suppression during quantification.[6]

Q5: How can I convert this compound pro-pesticides to this compound for a "total this compound" analysis?

A5: Pro-pesticides like benfuracarb, carbosulfan, and furathiocarb can be converted to this compound through acid hydrolysis. A common procedure involves adding a small volume of 5N sulfuric acid to the QuEChERS extract and heating it at 80°C for 2-3 hours.[7][15] This allows for the determination of the total this compound residue as a single analyte.

Data Presentation

The following tables summarize quantitative data on this compound recovery and matrix effects from various studies.

Table 1: Recovery of this compound and its Metabolite in Various Matrices using QuEChERS

AnalyteMatrixSpiking Level (ng/g)Recovery (%)RSD (%)Reference
This compoundDuck Liver1091.8<14[11]
This compoundDuck Liver150108.9<14[11]
This compoundDuck Liver1500100.2<14[11]
3-Hydroxythis compoundDuck Liver1095.6<14[11]
3-Hydroxythis compoundDuck Liver150107.2<14[11]
3-Hydroxythis compoundDuck Liver150098.5<14[11]
This compoundDates10,00088-1061-11[4]

Table 2: Matrix Effect Data for this compound in Different Matrices

AnalyteMatrixMatrix Effect (%)CommentsReference
This compoundDuck Liver-6.6 to +7.7Considered negligible[11][16]
3-Hydroxythis compoundDuck Liver-6.6 to +7.7Considered negligible[11][16]
This compoundDates-4.98 to +13.26Considered negligible[4]
This compoundDates-16.43 to +17.09Considered negligible[17]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Fruits and Vegetables (Based on EN 15662) [2][7][15]

1. Sample Preparation:

  • Homogenize a representative portion of the fruit or vegetable sample. If the sample has a low water content (<80%), add an appropriate amount of deionized water to reach a total of 10 mL.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • If using an internal standard, add the appropriate volume of this compound-d3 solution.

  • Add the EN 15662 salt mixture: 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing the appropriate sorbents (e.g., for general produce: 900 mg anhydrous MgSO₄ and 150 mg PSA).

  • Cap the dSPE tube and shake vigorously for 30 seconds.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract for analysis.

4. Final Preparation for LC-MS/MS:

  • Filter an aliquot of the final extract through a 0.22 µm syringe filter.

  • Dilute with an appropriate mobile phase if necessary.

QuEChERS Workflow Diagram:

Caption: General workflow for the QuEChERS method.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water [8][9]

1. Cartridge Conditioning:

  • Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

2. Sample Loading:

  • Pass a known volume of the water sample (e.g., 500 mL) through the conditioned C18 cartridge at a slow, steady flow rate.

3. Cartridge Washing:

  • Wash the cartridge with deionized water to remove any polar interferences that were not retained.

4. Elution:

  • Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent, such as acetonitrile or methanol.

5. Final Preparation:

  • The eluate can be concentrated under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.

References

stability of carbofuran and its metabolites during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of carbofuran and its principal metabolites (3-hydroxythis compound and 3-ketothis compound) during sample storage. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in ensuring sample integrity.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound and its metabolites in stored samples?

A1: The stability of this compound and its metabolites is primarily influenced by the following factors:

  • pH: this compound is significantly more stable in neutral or acidic conditions and degrades rapidly in alkaline environments through hydrolysis.[1][2][3]

  • Temperature: Higher temperatures generally accelerate the degradation of this compound.[4] For long-term storage, freezing is recommended for many sample types.

  • Sample Matrix: The composition of the sample (e.g., soil type, biological fluid, plant tissue) can impact stability due to enzymatic activity, microbial degradation, and the presence of interfering substances.[5][6]

  • Light: Exposure to light can lead to the photodegradation of this compound.[1]

  • Microbial Activity: In non-sterile samples, such as soil and water, microorganisms can contribute significantly to the degradation of this compound.[1][5]

Q2: What are the major metabolites of this compound I should be concerned about during storage?

A2: The primary metabolites of toxicological significance are 3-hydroxythis compound and 3-ketothis compound.[7][8] Both of these metabolites are considered to be as toxic as the parent this compound compound.[2] Another common degradation product is this compound phenol, which is significantly less toxic.[2] It is crucial to monitor the concentrations of both the parent compound and its toxic metabolites, as shifts in their relative concentrations can occur during storage.

Q3: How should I store different types of samples to ensure the stability of this compound and its metabolites?

A3: Recommended storage conditions vary by sample type:

  • Biological Samples (Blood, Plasma, Urine, Tissues): These samples should be frozen, preferably at -20°C or lower, immediately after collection if not analyzed promptly.[9] Studies have shown that this compound in blood can degrade significantly even at refrigerated temperatures (4°C).[9]

  • Water Samples: Water samples should be stored in the dark at a cool temperature (e.g., 4°C).[10] The pH of the water is a critical factor, with degradation being much faster at higher pH levels. For long-term storage, freezing may be appropriate, but the impact of freeze-thaw cycles should be considered.

  • Soil and Sediment Samples: Similar to water samples, these should be stored at low temperatures to minimize microbial degradation.[11] Freezing is a common practice for long-term storage.

  • Plant and Food Matrices: For a wide range of agricultural commodities, frozen storage at -20°C has been shown to be effective for preserving this compound and its key metabolites for extended periods (over two years in some cases).[12]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low recovery of this compound in fortified samples after storage. Degradation due to improper storage conditions (e.g., temperature too high, exposure to light).Alkaline pH of the sample matrix.Verify storage temperature and ensure samples are protected from light. Measure the pH of the sample matrix; if alkaline, consider if acidification is appropriate and compatible with the analytical method. For future studies, process and/or freeze samples immediately after collection.
Inconsistent results between replicate samples. Non-homogenous sample matrix.Variable degradation between samples due to slight differences in storage conditions or handling.Ensure thorough homogenization of the sample before taking aliquots for storage and analysis. Standardize the entire sample handling and storage workflow to minimize variability.
High levels of 3-hydroxythis compound or 3-ketothis compound relative to this compound. This may reflect the metabolic profile at the time of sampling.Degradation of this compound into these metabolites during storage.Review the expected metabolic profile for the specific sample type and exposure scenario. Analyze samples as quickly as possible after collection. If storage is necessary, use validated freezing conditions (-20°C or below).
Presence of this compound phenol. Hydrolysis of this compound or its metabolites.This is a common degradation pathway, especially in samples with a higher pH. Its presence can indicate sample degradation. Ensure proper storage to minimize further hydrolysis.

Data on Frozen Storage Stability

The following table summarizes the stability of this compound and its metabolites in various commodities during frozen storage. Data is presented as the percentage of the initial fortified concentration remaining after a specified storage period.

Sample MatrixAnalyteFortification Level (mg/kg)Recovery after 9-11 months (%)Recovery after 24-26 months (%)
Alfalfa, green This compound1.010390
3-ketothis compound1.0105100
3-hydroxythis compound8.06099
Alfalfa, dry This compound2.58694
3-ketothis compound2.58593
3-hydroxythis compound2080100
Maize grain This compound0.594113
3-ketothis compound0.5104110
3-hydroxythis compound0.5116115
Maize forage This compound1.0106105
3-ketothis compound1.0113112
3-hydroxythis compound3.0131101
Orange (whole) This compound0.5108107
3-ketothis compound0.510498
3-hydroxythis compound0.58692
Peanut kernels This compound0.59483
3-ketothis compound0.59079
3-hydroxythis compound0.586102
Potato, tuber This compound0.59686
3-ketothis compound0.510475
3-hydroxythis compound0.59679
Cow milk This compound0.59697
3-ketothis compound0.510689
3-hydroxythis compound0.59895
Cow muscle This compound0.59674
3-ketothis compound0.510272
3-hydroxythis compound0.59069

Data adapted from the Food and Agriculture Organization of the United Nations (FAO).[12]

Experimental Protocols

Protocol for a Frozen Storage Stability Study

This protocol outlines a general procedure for evaluating the stability of this compound and its metabolites in a given matrix during frozen storage.

  • Sample Preparation and Fortification:

    • Homogenize a sufficient amount of the control matrix (e.g., blank tissue, soil, or water).

    • Fortify the matrix with a known concentration of this compound, 3-hydroxythis compound, and 3-ketothis compound. The fortification level should be relevant to expected residue levels.

    • Prepare a stock solution of the analytes in a suitable solvent (e.g., acetonitrile).

    • Add a small volume of the stock solution to the matrix and mix thoroughly to ensure uniform distribution.

  • Sample Storage:

    • Divide the fortified sample into multiple aliquots in appropriate storage containers.

    • Store the aliquots in a calibrated freezer at a constant temperature (e.g., -20°C ± 5°C).

    • Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Sample Extraction and Analysis:

    • At each time point, retrieve the designated number of aliquots from the freezer.

    • Allow the samples to thaw under controlled conditions if necessary.

    • Extract the analytes from the matrix using a validated extraction method. A common technique is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

    • Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][15]

  • Data Evaluation:

    • Calculate the concentration of each analyte at each time point.

    • Express the stability as the percentage of the initial concentration remaining at each time point.

    • The analytes are considered stable if the mean concentration at a given time point is within a specified range (e.g., 80-120%) of the initial concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_data Data Evaluation homogenization Homogenize Control Matrix fortification Fortify with Analytes homogenization->fortification aliquoting Create Aliquots fortification->aliquoting storage Store at -20°C aliquoting->storage retrieval Retrieve Samples storage->retrieval extraction Extract Analytes (e.g., QuEChERS) retrieval->extraction instrument_analysis Analyze by HPLC-MS/MS or GC-MS extraction->instrument_analysis calculation Calculate Concentration instrument_analysis->calculation stability_assessment Assess Stability calculation->stability_assessment

Caption: Workflow for a typical frozen storage stability study of this compound and its metabolites.

degradation_pathway This compound This compound hydroxythis compound 3-hydroxythis compound This compound->hydroxythis compound Oxidation carbofuran_phenol This compound Phenol This compound->carbofuran_phenol Hydrolysis ketothis compound 3-ketothis compound hydroxythis compound->ketothis compound Oxidation hydroxy_phenol 3-hydroxy-7-phenol hydroxythis compound->hydroxy_phenol Hydrolysis keto_phenol 3-keto-7-phenol ketothis compound->keto_phenol Hydrolysis

Caption: Primary degradation pathways of this compound.

References

addressing peak tailing issues in the GC analysis of carbofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address peak tailing issues encountered during the Gas Chromatography (GC) analysis of carbofuran.

Troubleshooting Guide

Q1: My this compound peak is showing significant tailing. What are the primary causes?

Peak tailing for this compound in GC analysis is a common issue and can often be attributed to a few key factors. As a polar and thermally sensitive N-methyl carbamate pesticide, this compound is prone to interactions with active sites within the GC system and can degrade at high temperatures. Identifying the root cause is the first step toward a solution.

The most common causes for peak tailing in this compound analysis are:

  • Active Sites in the GC System: this compound can interact with active silanol groups present on the surfaces of the inlet liner, the column, or other parts of the flow path. This is a primary cause of peak tailing for polar compounds.[1]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites and obstruct the sample path, leading to distorted peak shapes.[1][2][3]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes and turbulence in the sample flow path, resulting in peak tailing.[4]

  • Thermal Degradation: this compound is thermally labile and can decompose in a hot GC inlet, which can manifest as peak tailing or the appearance of additional peaks.[5][6]

  • Inappropriate GC Parameters: Suboptimal inlet temperature, carrier gas flow rate, or oven temperature program can all contribute to poor peak shape.

Q2: How can I determine if the peak tailing is due to active sites or other issues?

A systematic approach can help you diagnose the source of the peak tailing:

  • Inject a Non-Polar Compound: Analyze a non-polar compound, such as a hydrocarbon. If this peak also tails, the issue is likely a physical problem like a poor column cut, improper installation, or a leak. If the hydrocarbon peak is symmetrical while the this compound peak tails, the problem is likely due to chemical interactions (active sites) or thermal degradation.

  • Inspect the Inlet Liner: Carefully remove and visually inspect the inlet liner. The presence of dark deposits or septum particles is a clear indication of contamination.[7]

  • Review Your Method Parameters: Check your inlet temperature. For carbamates like this compound, high inlet temperatures can lead to degradation.[5][6]

Below is a troubleshooting workflow to help you systematically address the issue:

G A Peak Tailing Observed for this compound B Inject a Non-Polar Standard (e.g., Alkane) A->B C Does the Non-Polar Standard Peak Tail? B->C D YES: Likely a Physical Issue C->D Yes E NO: Likely a Chemical or Thermal Issue C->E No F Check for Leaks - Septum - Fittings D->F H Replace Inlet Liner with a Deactivated Liner E->H G Re-cut and Re-install Column F->G M Problem Resolved? G->M I Trim the Analytical Column (front end) H->I J Optimize Inlet Temperature (Lower Temperature) I->J K Consider Temperature Programmable Inlet J->K L Use a More Inert GC Column K->L L->M G cluster_causes Potential Causes of Peak Tailing cluster_solutions Corrective Actions A Active Sites in Flow Path E Use Deactivated Inlet Liner A->E Mitigates I Use Inert GC Column A->I Mitigates B Column Contamination F Trim Front End of Column B->F Removes C Improper Column Installation G Re-cut and Re-install Column C->G Corrects D Thermal Degradation of this compound H Optimize (Lower) Inlet Temperature D->H Reduces J Consider PTI or On-Column Injection D->J Minimizes

References

Technical Support Center: Interference Removal in the Electrochemical Detection of Carbofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to interference in the electrochemical detection of carbofuran.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in the electrochemical detection of this compound?

A1: Interference in this compound detection can arise from several sources:

  • Structurally Similar Compounds: Other carbamate pesticides such as isoprocarb, methiocarb, and propoxur can have oxidation potentials close to that of this compound, leading to overlapping signals.[1]

  • Phenolic Compounds: Phenols present in environmental and biological samples can be electroactive and interfere with the this compound signal.[1]

  • Sample Matrix: Complex matrices from fruit, vegetable, soil, or water samples contain various organic and inorganic substances that can cause background noise, electrode fouling, or signal suppression.[2]

  • Inorganic Ions: Certain metal ions can adsorb onto the electrode surface, affecting its performance.

Q2: How can I minimize interference from other carbamate pesticides?

A2: Several strategies can be employed to enhance selectivity:

  • Electrode Modification: Utilizing modified electrodes with materials like cobalt (II) oxide-decorated reduced graphene oxide (CoO/rGO) can help in resolving the voltammetric peaks of different carbamates.[1] For instance, with a CoO/rGO sensor, the oxidation peaks of isoprocarb, methiocarb, and propoxur occur at potentials significantly different from that of this compound.[1]

  • Molecularly Imprinted Polymers (MIPs): MIPs are highly selective recognition elements that can be tailored to specifically bind to this compound, thereby significantly reducing interference from other structurally similar molecules.[3]

  • Alkaline Hydrolysis: this compound can be hydrolyzed in an alkaline solution to form this compound-phenol.[4] This derivative has a lower oxidation potential, which can help to shift the analytical signal to a region with fewer interferences.[1][4]

Q3: What is alkaline hydrolysis and how does it help in interference removal?

A3: Alkaline hydrolysis is a chemical treatment where this compound is exposed to a basic solution (e.g., sodium hydroxide) at an elevated temperature.[1][4] This process converts this compound, which is electrochemically inactive at lower potentials, into this compound-phenol, an electroactive compound.[4] The key benefits of this procedure are:

  • Lower Oxidation Potential: The hydrolyzed product exhibits a significantly lower oxidation potential compared to the parent this compound and many potential interferents.[1][4] This shift in potential minimizes the risk of overlapping signals from other electroactive species in the sample.[1]

  • Increased Sensitivity: The electrochemical response of the hydrolyzed derivative is often enhanced, leading to improved sensitivity of the measurement.[1][4]

Q4: My sensor response is unstable and not reproducible. What could be the cause?

A4: Instability and poor reproducibility are often due to:

  • Electrode Fouling: Adsorption of oxidation products of this compound or other matrix components onto the electrode surface can passivate the electrode and decrease the signal over time.

  • Inconsistent Electrode Surface: For modified electrodes, variations in the preparation and modification process can lead to inconsistent performance.

To address this, regular electrode cleaning is crucial. For instance, a CoO/rGO/GCE can be cleaned by scanning in a saturated Na2CO3 solution. For screen-printed electrodes, using a new electrode for each measurement is recommended to ensure reproducibility.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Overlapping peaks with unknown interferents Presence of other electroactive compounds with similar oxidation potentials.1. Implement Alkaline Hydrolysis: Convert this compound to its phenol derivative to shift its oxidation potential to a lower value, potentially resolving the peaks.[1][4] 2. Enhance Selectivity with MIPs: Fabricate a molecularly imprinted polymer-based sensor specific to this compound.[3]
High background signal or noisy baseline Complex sample matrix (e.g., from fruits, vegetables).1. Sample Pre-treatment: Employ sample cleanup procedures like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.[2] 2. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering substances.
Decreasing signal with repeated measurements Electrode fouling due to the adsorption of reaction products or matrix components.1. Electrode Cleaning: Implement a cleaning protocol between measurements. For example, electrochemical cleaning by potential cycling in a suitable electrolyte (e.g., saturated Na2CO3). 2. Use of Disposable Electrodes: For high-throughput analysis, consider using disposable screen-printed electrodes to avoid cross-contamination and fouling issues.
Low sensitivity for this compound detection Suboptimal experimental conditions or electrode material.1. Optimize pH: The pH of the supporting electrolyte can significantly influence the electrochemical response. Optimize the pH to obtain the best signal-to-noise ratio. 2. Electrode Modification: Modify the electrode with nanomaterials like gold nanoparticles (AuNPs) or reduced graphene oxide (rGO) to increase the surface area and enhance the signal.

Quantitative Data on Interference

Table 1: Oxidation Peak Potentials of this compound and Potential Interferents on a CoO/rGO Modified Glassy Carbon Electrode. [1]

CompoundConcentration (μM)Oxidation Peak Potential (V) vs. Ag/AgCl
This compound (CBF)300.42
Carbaryl (CBR)700.71
Isoprocarb1000.18
Methiocarb1000.25
Propoxur1000.20

This data demonstrates the effective separation of this compound's oxidation peak from other carbamate pesticides, enhancing selectivity.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound for Electrochemical Detection[1]

Objective: To convert this compound to its electroactive phenol derivative to minimize interference and enhance sensitivity.

Materials:

  • This compound stock solution

  • 0.5 M Sodium Hydroxide (NaOH) solution

  • Heating apparatus (e.g., water bath) at 50°C

  • Suitable electrolyte for voltammetric experiments

Procedure:

  • Take a known volume of the this compound stock solution.

  • Add the stock solution to a 0.5 M NaOH solution.

  • Heat the mixture at 50°C for 10 minutes to facilitate hydrolysis.

  • After cooling to room temperature, take an aliquot of the hydrolyzate.

  • Dilute the aliquot in a suitable electrolyte for the subsequent electrochemical measurement.

Protocol 2: Fabrication of a Molecularly Imprinted Polymer (MIP) Sensor for this compound Detection[5]

Objective: To create a highly selective electrochemical sensor for this compound using a molecularly imprinted polymer.

Materials:

  • This compound (template)

  • Methacrylic acid (MAA) (functional monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Glassy Carbon Electrode (GCE)

  • Methanol and acetic acid solution (9:1 v/v) for template removal

Procedure:

  • Pre-polymerization Mixture Preparation:

    • Dissolve 0.10 mmol of this compound and 0.20 mmol of MAA in 600 μL of DMSO in an Eppendorf tube.

    • Add 0.13 mmol of EGDMA and 0.02 mmol of AIBN to the mixture.

    • Ultrasonicate the mixture for 10 minutes to ensure homogeneity.

  • Polymerization:

    • Pre-polymerize the solution in a water bath at 70°C with continuous stirring until it reaches the gel point.

  • Electrode Coating:

    • Drop-cast a small volume of the pre-polymerization mixture onto the surface of a cleaned GCE.

    • Allow the solvent to evaporate, leaving a thin film of the polymer on the electrode.

  • Template Removal:

    • Immerse the MIP-modified electrode in a solution of methanol and acetic acid (9:1 v/v) for 30 minutes to remove the this compound template molecules.

    • Rinse the electrode thoroughly with deionized water.

    • The MIP-based sensor is now ready for use.

Visualizations

Interference_Removal_Workflow cluster_sample Sample cluster_pretreatment Pre-treatment cluster_hydrolysis Hydrolysis (Optional) cluster_detection Electrochemical Detection Sample Real Sample (e.g., Fruit, Vegetable) QuEChERS QuEChERS/ Solid Phase Extraction Sample->QuEChERS Matrix Removal Hydrolysis Alkaline Hydrolysis QuEChERS->Hydrolysis Cleaned Extract Sensor Selective Sensor (e.g., MIP, Modified Electrode) QuEChERS->Sensor Direct Analysis Hydrolysis->Sensor Hydrolyzed Analyte Analysis Voltammetric Analysis Sensor->Analysis Electrochemical Signal

Caption: Workflow for interference removal in this compound detection.

MIP_Fabrication cluster_components Components cluster_process Process cluster_result Result Template This compound (Template) Mixing Mixing in Solvent Template->Mixing Monomer Functional Monomer (MAA) Monomer->Mixing Crosslinker Cross-linker (EGDMA) Crosslinker->Mixing Initiator Initiator (AIBN) Initiator->Mixing Polymerization Polymerization Mixing->Polymerization Coating Electrode Coating Polymerization->Coating Removal Template Removal Coating->Removal MIP_Sensor MIP-based Sensor with Specific Recognition Sites Removal->MIP_Sensor

Caption: Fabrication process of a MIP-based sensor for this compound.

Alkaline_Hydrolysis_Principle This compound This compound (High Oxidation Potential, Prone to Interference) Hydrolysis + NaOH + Heat This compound->Hydrolysis Carbofuran_Phenol This compound-Phenol (Lower Oxidation Potential, Reduced Interference) Hydrolysis->Carbofuran_Phenol

Caption: Principle of alkaline hydrolysis for interference mitigation.

References

Technical Support Center: Optimization of Mobile Phase for Carbofuran Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the optimization of the mobile phase in the High-Performance Liquid Chromatography (HPLC) analysis of carbofuran.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound, with a focus on mobile phase optimization.

Question: Why is my this compound peak showing significant tailing?

Answer:

Peak tailing for this compound, where the peak asymmetry factor is greater than 1.2, is a common issue that can compromise quantification. The primary cause is often secondary interactions between the analyte and the stationary phase. Here are the potential causes and solutions:

  • Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with this compound, causing tailing.

    • Solution: Operate the mobile phase at a lower pH (around 3.0) to ensure the silanol groups are fully protonated, minimizing these secondary interactions.[1]

  • Incorrect Mobile Phase Composition: An unsuitable ratio of organic solvent to aqueous buffer can lead to poor peak shape.

    • Solution: Systematically adjust the mobile phase composition. For reversed-phase HPLC, a common mobile phase is a mixture of acetonitrile and water or a buffer like potassium dihydrogen orthophosphate.[2] A typical starting point is a 60:40 or 80:20 (v/v) ratio of acetonitrile to water/buffer.[2][3]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., 95% acetonitrile) to remove contaminants.[4] If the problem persists, using a guard column can help protect the analytical column from strongly retained impurities.[5]

  • Column Degradation: The stationary phase can degrade over time, especially under harsh pH conditions.

    • Solution: If other troubleshooting steps fail, the column may need to be replaced.[6]

Question: What is causing my this compound peak to split?

Answer:

Peak splitting, where a single peak appears as two or more, can arise from several factors related to the mobile phase and sample preparation.[6][7]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion and splitting.[4][6]

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself.[4]

  • Low Organic Content in Mobile Phase: Starting with a very low percentage of organic solvent in the mobile phase can sometimes contribute to peak splitting.[4]

    • Solution: Increase the initial percentage of the organic component in your mobile phase.

  • Co-elution with an Interfering Compound: The split peak may actually be two different compounds eluting very close to each other.

    • Solution: Adjust the mobile phase composition or gradient to improve resolution.[7] Injecting a smaller sample volume can help confirm if two separate peaks are present.[6][7]

  • Column Issues: A blocked column frit or a void in the packing material can disrupt the flow path and cause splitting.[6][7]

    • Solution: Reverse-flush the column to dislodge particulates from the frit. If a void is suspected, the column may need to be repacked or replaced.[4][7]

Question: Why are the retention times for this compound drifting or inconsistent?

Answer:

Fluctuations in retention time can significantly affect the reliability and reproducibility of your analysis.[5]

  • Mobile Phase Composition Changes: Even a small error of 1% in the organic solvent composition can cause a 5-15% change in retention time.[5] Evaporation of the more volatile organic solvent can alter the mobile phase ratio over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure accurate and precise measurement of solvent volumes. Using a column thermostat can also help maintain stable conditions.[5]

  • Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting an analysis.

    • Solution: For reversed-phase chromatography, flushing the column with 5 to 10 column volumes of the mobile phase is typically sufficient for equilibration.[5]

  • pH Fluctuation: For ionizable compounds, a change of as little as 0.1 pH units can lead to a 10% shift in retention time.[5]

    • Solution: Use a buffer to control the pH of the mobile phase and ensure the pH meter is well-calibrated.[5][8]

  • Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and lead to variable flow rates and inconsistent retention times.

    • Solution: Regularly inspect the system for loose fittings and leaks.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation on a C18 column?

A1: A common and effective mobile phase for this compound analysis on a C18 column is a mixture of acetonitrile and water or an aqueous buffer.[2][3][10] Good starting points reported in the literature include:

  • Acetonitrile and Potassium Dihydrogen Orthophosphate buffer (pH 5.8) in a 60:40 v/v ratio.[2]

  • Acetonitrile and water in an 80:20 v/v ratio.[3]

  • 25% acetonitrile in water (v/v).[10]

The optimal composition will depend on your specific column and system.

Q2: How does the pH of the mobile phase affect this compound separation?

A2: The pH of the mobile phase is a critical parameter, especially when dealing with potential secondary interactions with the stationary phase. For this compound analysis on silica-based columns, maintaining a slightly acidic pH (e.g., pH 5.8) can help to suppress the ionization of residual silanol groups on the column packing, which in turn reduces peak tailing and improves peak shape.[1][2]

Q3: Should I use isocratic or gradient elution for this compound analysis?

A3: Both isocratic and gradient elution can be used for this compound analysis.

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures and can result in shorter run times and simpler method development.[3][11] Many published methods for this compound use isocratic elution.[2][3]

  • Gradient elution , where the mobile phase composition is changed during the run, is beneficial for complex samples containing compounds with a wide range of polarities. It can improve the separation of this compound from matrix components or other analytes.[8][11]

Q4: What flow rate is typically used for this compound separation?

A4: A flow rate of 1.0 mL/min is frequently reported for the HPLC analysis of this compound using a standard analytical column (e.g., 4.6 mm internal diameter).[2][3] However, the optimal flow rate can vary depending on the column dimensions and particle size. For instance, a method using a smaller column employed a flow rate of 0.8 mL/min.[10]

Q5: How should I prepare the mobile phase for HPLC analysis of this compound?

A5: Proper mobile phase preparation is crucial for reproducible results.

  • Use HPLC-grade solvents to minimize background noise and contamination.

  • Accurately measure the volumes of the organic and aqueous phases.

  • Filter the mobile phase through a 0.45 µm filter to remove any particulate matter that could clog the system.[2]

  • Degas the mobile phase using sonication or vacuum filtration to remove dissolved gases, which can cause bubbles in the pump and detector, leading to baseline noise and pressure fluctuations.[2][11]

Data Presentation

Table 1: Comparison of Mobile Phase Compositions for this compound HPLC Analysis

Mobile Phase CompositionFlow Rate (mL/min)Column TypeDetection Wavelength (nm)Retention Time (min)Reference
Acetonitrile : Potassium Dihydrogen Orthophosphate (pH 5.8) (60:40 v/v)1.0C182824.052[2]
Acetonitrile : Water (80:20 v/v)1.0C18280Not Specified[3]
Acetonitrile : Water (25:75 v/v)0.8µBondapak C18205Not Specified[10]
Acetonitrile : 0.01 M Phosphate Buffer (pH 5.5) (20:80 v/v)Not SpecifiedHSA-C82203.3[12]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for this compound Analysis

This protocol is based on the method described by Vinod Kumar et al. (2013).[2]

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer by dissolving 1.6 g of potassium dihydrogen orthophosphate in 1 L of HPLC-grade water.

    • Adjust the pH of the buffer to 5.8.

    • Mix the phosphate buffer and acetonitrile in a ratio of 40:60 (v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.[2]

  • Standard Solution Preparation:

    • Prepare a standard stock solution of this compound by accurately weighing and dissolving it in acetonitrile.

    • Perform serial dilutions from the stock solution to prepare working standards in the desired concentration range (e.g., 7.5 µg/mL to 75 µg/mL).[2]

  • HPLC System and Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 5.8) (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 282 nm

    • Column Temperature: Ambient

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and sample extracts.

    • Record the chromatograms and determine the retention time and peak area for this compound.

Mandatory Visualization

TroubleshootingWorkflow start Start: Peak Problem Observed (Tailing, Splitting, Drifting RT) check_peak_shape Assess Peak Shape start->check_peak_shape is_tailing Is it Peak Tailing? check_peak_shape->is_tailing is_splitting Is it Peak Splitting? is_tailing->is_splitting No tailing_causes Potential Causes: - Silanol Interactions - Column Contamination - Incorrect Mobile Phase is_tailing->tailing_causes Yes is_drifting Is it Drifting Retention Time? is_splitting->is_drifting No splitting_causes Potential Causes: - Sample Solvent Mismatch - Blocked Frit / Column Void - Co-elution is_splitting->splitting_causes Yes drifting_causes Potential Causes: - Mobile Phase Evaporation - Inadequate Equilibration - System Leaks / Pump Issues is_drifting->drifting_causes Yes end Problem Resolved is_drifting->end No (Other Issue) tailing_solutions Solutions: 1. Lower Mobile Phase pH 2. Flush Column 3. Adjust Organic:Aqueous Ratio 4. Use Guard Column tailing_causes->tailing_solutions tailing_solutions->end splitting_solutions Solutions: 1. Dissolve Sample in Mobile Phase 2. Reverse-flush Column 3. Adjust Mobile Phase for Better Resolution 4. Replace Column splitting_causes->splitting_solutions splitting_solutions->end drifting_solutions Solutions: 1. Prepare Fresh Mobile Phase 2. Ensure Sufficient Equilibration Time 3. Check for Leaks & System Pressure drifting_causes->drifting_solutions drifting_solutions->end

Caption: Troubleshooting workflow for common HPLC peak problems in this compound analysis.

OptimizationWorkflow start Start: Develop this compound HPLC Method select_column 1. Select Column (e.g., C18) start->select_column select_mobile_phase 2. Choose Initial Mobile Phase (e.g., ACN:Water/Buffer) select_column->select_mobile_phase optimize_ratio 3. Optimize Organic:Aqueous Ratio select_mobile_phase->optimize_ratio check_resolution Good Resolution? optimize_ratio->check_resolution check_resolution->optimize_ratio No, Adjust Ratio optimize_ph 4. Adjust pH for Peak Shape check_resolution->optimize_ph Yes check_peak_shape Symmetrical Peak? optimize_ph->check_peak_shape check_peak_shape->optimize_ph No, Re-adjust pH optimize_flow_rate 5. Optimize Flow Rate (Balance Resolution & Run Time) check_peak_shape->optimize_flow_rate Yes validate_method 6. Validate Method (Linearity, Precision, Accuracy) optimize_flow_rate->validate_method end Final Method validate_method->end

Caption: Experimental workflow for optimizing the mobile phase in this compound HPLC analysis.

References

minimizing carbofuran degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize carbofuran degradation during sample preparation.

Troubleshooting Guide

Low recovery of this compound in analytical results is a common issue, often stemming from degradation during sample preparation. This guide will help you troubleshoot and rectify potential problems.

Problem Potential Cause Recommended Solution
Low or no detection of this compound Degradation due to high pH. this compound is unstable in alkaline conditions and degrades rapidly.[1][2][3]Ensure all solutions, including extraction solvents and buffers, are neutral or acidic (pH < 7). Use a buffered extraction method like citrate-buffered QuEChERS.[4]
Thermal degradation. this compound can degrade at temperatures above 130°C.[1]Avoid high temperatures during sample processing. If evaporation is necessary, perform it at a low temperature under reduced pressure.
Photodegradation. Exposure to sunlight can contribute to this compound degradation.[1][2]Protect samples and extracts from direct sunlight and strong laboratory light by using amber vials or covering glassware with aluminum foil.
Inconsistent or variable results Incomplete extraction. this compound may not be efficiently extracted from the sample matrix.Optimize the extraction solvent and method. Acetonitrile and ethyl acetate are commonly used.[5][6][7] Ensure sufficient shaking or sonication time.[4][5]
Matrix effects. Components of the sample matrix can interfere with the analysis, leading to signal suppression or enhancement in LC-MS/MS.Employ a robust cleanup method such as Solid Phase Extraction (SPE) or dispersive SPE (dSPE) as used in the QuEChERS protocol.[4][6] The use of an isotopically labeled internal standard, such as this compound-D3, can also help compensate for matrix effects.[8]
Presence of unexpected peaks Formation of degradation products. The presence of peaks corresponding to this compound phenol, 3-hydroxythis compound, or 3-ketothis compound indicates degradation.[1][9]Review the sample preparation workflow for potential causes of degradation (pH, temperature, light). If these metabolites are also of interest, the analytical method should be optimized for their detection.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The most significant factor leading to this compound degradation is high pH. This compound undergoes rapid hydrolysis in alkaline conditions.[1][2][3] It is crucial to maintain a neutral or acidic environment throughout the sample preparation process to ensure its stability.

Q2: How does temperature affect this compound stability?

A2: High temperatures can accelerate the degradation of this compound.[1][10] It is recommended to avoid excessive heat during extraction and solvent evaporation steps. If a concentration step is required, it should be performed at a controlled, low temperature.

Q3: Is this compound sensitive to light?

A3: Yes, exposure to sunlight can lead to the photolytic degradation of this compound.[1][2] To minimize this, samples and extracts should be protected from light by using amber glassware or by covering containers with aluminum foil.

Q4: What is the recommended pH range for working with this compound?

A4: this compound is most stable in acidic to neutral conditions (pH below 7).[1][3] Acidic conditions can even be used to convert other related carbamate pesticides into this compound for simplified analysis.[4]

Q5: What are the common degradation products of this compound that I should be aware of?

A5: The main degradation products of this compound are this compound phenol, 3-hydroxythis compound, and 3-ketothis compound.[1][9] The formation of these compounds can indicate that degradation has occurred during your sample preparation.

Quantitative Data Summary

The stability of this compound is highly dependent on the pH of the medium. The following table summarizes the half-life of this compound at different pH values, illustrating its rapid degradation in alkaline environments.

pH Half-life (t½) Reference
5.21700 days[10]
6.0350 days[1]
7.035 days[1]
8.510 to 21 hours[10]
9.50.2 days (4.8 hours)[10]

Experimental Protocol: QuEChERS Method for this compound Analysis

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been shown to be effective for the analysis of this compound in various matrices.[4]

1. Sample Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • If using an internal standard, add it at this stage (e.g., this compound-D3).[4][8]
  • Shake vigorously for 1 minute.
  • Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.
  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
  • Centrifuge at ≥ 3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA for general cleanup, C18 for fatty matrices, or GCB for pigmented matrices).
  • Shake for 30 seconds.
  • Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and transfer it to an autosampler vial.
  • The extract is now ready for analysis by LC-MS/MS or GC-MS.

Visualizations

TroubleshootingWorkflow start Low this compound Recovery check_ph Check pH of Solutions start->check_ph ph_ok pH < 7? check_ph->ph_ok adjust_ph Adjust to Neutral/Acidic pH (e.g., Citrate Buffer) ph_ok->adjust_ph No check_temp Check for High Temperatures ph_ok->check_temp Yes adjust_ph->check_temp temp_ok Temp < 40°C? check_temp->temp_ok reduce_temp Use Low-Temperature Evaporation temp_ok->reduce_temp No check_light Check for Light Exposure temp_ok->check_light Yes reduce_temp->check_light light_ok Samples Protected? check_light->light_ok protect_light Use Amber Vials / Foil light_ok->protect_light No check_cleanup Review Cleanup Step light_ok->check_cleanup Yes protect_light->check_cleanup cleanup_ok Cleanup Adequate? check_cleanup->cleanup_ok optimize_cleanup Optimize dSPE/SPE Sorbents cleanup_ok->optimize_cleanup No end Re-analyze Sample cleanup_ok->end Yes optimize_cleanup->end

Caption: Troubleshooting workflow for low this compound recovery.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis sample 1. Homogenized Sample (10g) add_solvent 2. Add Acetonitrile (10mL) sample->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts shake_extract 4. Shake & Centrifuge add_salts->shake_extract transfer_supernatant 5. Transfer Supernatant shake_extract->transfer_supernatant add_dspe 6. Add to dSPE Tube transfer_supernatant->add_dspe shake_cleanup 7. Shake & Centrifuge add_dspe->shake_cleanup final_extract 8. Collect Final Extract shake_cleanup->final_extract analysis 9. LC-MS/MS or GC-MS Analysis final_extract->analysis

Caption: QuEChERS sample preparation workflow for this compound.

References

selection of internal standards for quantitative analysis of carbofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection and use of internal standards in the quantitative analysis of carbofuran. It is designed for researchers, scientists, and drug development professionals.

Selection of Internal Standards for this compound Analysis

The choice of an appropriate internal standard (IS) is critical for accurate and precise quantification of this compound, a broad-spectrum carbamate insecticide. An ideal internal standard should mimic the chemical behavior of the analyte during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response.[1]

Key Considerations for Internal Standard Selection:
  • Chemical Similarity: The internal standard should be chemically similar to this compound to ensure comparable behavior during extraction and chromatography.

  • Co-elution (for Mass Spectrometry): For mass spectrometry-based methods, the internal standard should ideally co-elute with the analyte to effectively compensate for matrix effects.[1]

  • Absence in Samples: The selected internal standard must not be naturally present in the analyzed samples.

  • Stability: The internal standard should be stable throughout the entire analytical procedure.

Based on these criteria, several compounds have been identified as suitable internal standards for this compound analysis. Isotopically labeled analogs of the analyte are considered the gold standard for mass spectrometry-based quantification.[1][2]

Comparison of Potential Internal Standards
Internal StandardTypeAnalytical Technique(s)AdvantagesDisadvantages
This compound-d3 Isotopically LabeledLC-MS/MS, GC-MS- Excellent for correcting matrix effects[1][2] - Chemically identical to the analyte, ensuring similar behavior[1]- Higher cost - Not suitable for non-MS detectors
¹³C₆-Carbaryl Isotopically LabeledLC-MS/MS- Good for correcting matrix effects - Structurally similar carbamate- May not perfectly co-elute with this compound - Higher cost than non-labeled standards
Triphenyl Phosphate (TPP) Non-Isotopically LabeledGC-MS- Lower cost - Commercially available- Does not co-elute with this compound - Less effective at correcting for matrix effects compared to isotopically labeled standards

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food and environmental matrices.

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • To a 50 mL centrifuge tube, add 10 g of the homogenized sample.

    • Add 10 mL of acetonitrile.

    • Spike with the internal standard solution (e.g., this compound-d3).[3]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Instrumental Analysis: LC-MS/MS
  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is typical.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.

Instrumental Analysis: GC-MS
  • Column: A low-polarity capillary column, such as a DB-5ms, is suitable.

  • Injection: Splitless injection is commonly employed for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) or full scan mode can be used.

Quantitative Data Summary

The following table summarizes typical performance data for this compound analysis using different internal standards. Please note that these values can vary depending on the matrix, instrumentation, and specific method parameters.

Internal StandardMatrixRecovery (%)Linearity (r²)LOD (ng/g)LOQ (ng/g)Reference
This compound-d3 Various Cannabis MatricesAccuracy within 25%>0.99--[4]
¹³C₆-Carbaryl VegetablesRepeatability and reproducibility ~2%>0.99-10[5]
Triphenyl Phosphate Fruits and Vegetables->0.99-5[6]
No Internal StandardSoil and Water82.2 - 82.4%0.999--[7]
No Internal StandardVarious Animal Tissues74.29 - 100.1%>0.9811--[8]

Troubleshooting Guides and FAQs

Diagram: Workflow for Internal Standard Selection and Method Validation

G Workflow for Internal Standard Selection in this compound Analysis cluster_selection Internal Standard Selection cluster_method_dev Method Development & Validation cluster_troubleshooting Troubleshooting start Define Analytical Needs (Technique, Matrix, Budget) is_ms Mass Spectrometry? start->is_ms iso_is Select Isotopically Labeled IS (e.g., this compound-d3, ¹³C₆-Carbaryl) is_ms->iso_is Yes non_iso_is Select Non-Isotopically Labeled IS (e.g., Triphenyl Phosphate) is_ms->non_iso_is No check_availability Check Commercial Availability and Purity iso_is->check_availability non_iso_is->check_availability sample_prep Develop Sample Preparation (e.g., QuEChERS) check_availability->sample_prep instrument_opt Optimize Instrumental Parameters (LC-MS/MS or GC-MS) sample_prep->instrument_opt validation Perform Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) instrument_opt->validation poor_recovery Poor Recovery? validation->poor_recovery high_variability High Variability? poor_recovery->high_variability No optimize_prep Optimize Sample Prep (pH, solvent, sorbent) poor_recovery->optimize_prep Yes matrix_effects Significant Matrix Effects? high_variability->matrix_effects No check_is_stability Check IS Stability high_variability->check_is_stability Yes use_iso_is Use Isotopically Labeled IS matrix_effects->use_iso_is Yes end Method Ready for Routine Analysis matrix_effects->end No optimize_prep->validation check_is_stability->validation use_iso_is->validation

Caption: A flowchart illustrating the logical steps for selecting and validating an internal standard for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my internal standard recovery low or inconsistent?

A1: Several factors can contribute to poor internal standard recovery:

  • Sample Preparation: The internal standard may not be added at the appropriate stage of the sample preparation process. For methods like QuEChERS, the IS should be added before the extraction step to account for losses during the entire procedure.[3]

  • pH Sensitivity: this compound and its analogs can be susceptible to degradation under certain pH conditions. Ensure the pH of your sample and extraction solvents is controlled.

  • Matrix Interactions: Strong interactions between the internal standard and the sample matrix can lead to incomplete extraction. Re-evaluate your extraction solvent and cleanup procedure.

  • Pipetting Errors: Inaccurate pipetting of the internal standard solution will lead to inconsistent results. Ensure your pipettes are properly calibrated.

Q2: I am observing significant matrix effects (ion suppression or enhancement) even with an internal standard. What can I do?

A2: While internal standards are used to correct for matrix effects, severe effects can still impact accuracy.

  • Use an Isotopically Labeled Internal Standard: If you are not already using one, switching to an isotopically labeled internal standard like this compound-d3 is the most effective way to compensate for matrix effects.[1][2] These standards co-elute with the analyte and experience the same ionization effects.

  • Improve Sample Cleanup: Enhance your d-SPE cleanup by using a combination of sorbents (e.g., PSA, C18, GCB) to remove more matrix interferences.

  • Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

  • Optimize Chromatographic Separation: Modifying your LC gradient or GC temperature program to better separate this compound from co-eluting matrix components can alleviate ion suppression.

Q3: Can I use a single internal standard for the analysis of both this compound and its metabolites?

A3: It is preferable to use a separate isotopically labeled internal standard for each analyte if available and economically feasible. However, if that is not possible, a single internal standard that is structurally similar to both the parent compound and its metabolites can be used. In this case, thorough validation is crucial to demonstrate that the chosen internal standard adequately corrects for variations in the analysis of all target compounds.

Q4: My calibration curve is not linear when using an internal standard. What are the possible causes?

A4: Non-linearity in the calibration curve can be caused by:

  • Detector Saturation: If the concentration of the analyte or internal standard is too high, it can saturate the detector. Prepare a wider range of calibration standards, including lower concentrations.

  • Incorrect Internal Standard Concentration: The concentration of the internal standard should be consistent across all calibration standards and samples and should be within the linear range of the detector.

  • Matrix Effects in Standards: If preparing matrix-matched standards, ensure the blank matrix is truly free of the analyte and does not introduce non-linear responses.

  • Chemical Interactions: There might be interactions between the analyte and the internal standard at high concentrations.

Q5: What are the common pitfalls when using a non-isotopically labeled internal standard like triphenyl phosphate (TPP)?

A5: While cost-effective, non-isotopically labeled internal standards have several potential drawbacks:

  • Differential Matrix Effects: TPP will not experience the same matrix effects as this compound because they are chemically different and elute at different retention times. This can lead to inaccurate quantification, especially in complex matrices.

  • Varying Recoveries: The extraction recovery of TPP may differ from that of this compound, leading to biased results.

  • Potential for Contamination: TPP is a common plasticizer and can be a background contaminant in the laboratory environment.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Carbofuran Determination in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the determination of carbofuran in soil. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry are objectively evaluated, supported by experimental data. Detailed methodologies for sample extraction and analysis are also provided to aid in the selection and implementation of the most suitable method for your research needs.

Comparison of Analytical Methods

The selection of an analytical method for this compound determination in soil depends on various factors, including the required sensitivity, selectivity, available instrumentation, and the cost and time constraints of the analysis. The following table summarizes the key performance parameters of three commonly employed techniques: HPLC-UV, GC-MS, and Spectrophotometry.

ParameterHPLC-UVGC-MSSpectrophotometry
Linearity Range 0.47 - 2.36 mg/kg[1]0.1 - 5 ppm1 - 20 µg/mL[2]
Limit of Detection (LOD) 0.045 mg/kg[1]0.446 ppm (in rice)0.2813 µg/mL[2]
Limit of Quantification (LOQ) 0.149 mg/kg[1]Not explicitly found for soil0.9376 µg/mL[2]
Accuracy (Recovery %) 98.25 ± 3.97%[1]88.75 - 100.25%[3]99.83%[2]
Precision (RSD %) 10.78%[1]< 18%Not explicitly found
Selectivity HighVery HighModerate to Low
Throughput ModerateModerateHigh
Cost ModerateHighLow

Experimental Workflows

The overall workflow for this compound analysis in soil typically involves two main stages: sample extraction and cleanup, followed by instrumental analysis. The choice of extraction method significantly impacts the accuracy and efficiency of the entire analytical process.

cluster_extraction Sample Preparation cluster_analysis Analysis cluster_data Data Processing Soil_Sample Soil Sample Collection and Homogenization Extraction Extraction Soil_Sample->Extraction Cleanup Cleanup Extraction->Cleanup HPLC HPLC-UV Cleanup->HPLC Instrumental Analysis GCMS GC-MS Cleanup->GCMS Spectro Spectrophotometry Cleanup->Spectro Quantification Quantification HPLC->Quantification GCMS->Quantification Spectro->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound analysis in soil.

Experimental Protocols

Detailed protocols for two common extraction methods, QuEChERS and Solid-Phase Extraction (SPE), are provided below, followed by the instrumental analysis conditions.

Sample Extraction and Cleanup

a) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted technique for pesticide residue analysis due to its simplicity and high throughput.[4]

Start Weigh 10g of homogenized soil sample Add_ACN Add 10 mL of Acetonitrile Start->Add_ACN Shake1 Shake vigorously for 1 min Add_ACN->Shake1 Add_Salts Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate) Shake1->Add_Salts Shake2 Shake vigorously for 1 min Add_Salts->Shake2 Centrifuge1 Centrifuge at ≥ 4000 rpm for 5 min Shake2->Centrifuge1 Transfer Transfer supernatant to dSPE tube Centrifuge1->Transfer dSPE Add dSPE sorbents (e.g., PSA, C18) Transfer->dSPE Vortex Vortex for 30s dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 End Collect supernatant for analysis Centrifuge2->End

Caption: QuEChERS extraction workflow for this compound in soil.

Protocol:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Shake the tube vigorously for 1 minute.

  • Add the QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake the tube vigorously for 1 minute.

  • Centrifuge the sample at ≥ 4000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (dSPE) tube containing primary secondary amine (PSA) and C18 sorbents.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge the dSPE tube.

  • The resulting supernatant is ready for instrumental analysis.

b) Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique that isolates analytes from a complex matrix.[1][5]

Start Soil Sample Extraction (e.g., with ethyl acetate) Condition Condition SPE Cartridge (e.g., C18) Start->Condition Load Load Sample Extract Condition->Load Wash Wash Cartridge to Remove Interferences Load->Wash Elute Elute this compound with Organic Solvent Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for Analysis Reconstitute->End

Caption: Solid-Phase Extraction workflow for this compound in soil.

Protocol:

  • Extract this compound from the soil sample using a suitable solvent, such as ethyl acetate, by mechanical stirring.[1]

  • Condition a C18 SPE cartridge by passing methanol followed by deionized water.

  • Load the soil extract onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elute the this compound from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent, typically the mobile phase for HPLC analysis.

Instrumental Analysis

a) High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Protocol:

  • Column: C18 column[1]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.[6] For example, a 60:40 (v/v) mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (pH 5.8).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 205 nm[1] or 280 nm

b) Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Column: A capillary column such as a SH-Rxi-5Sil MS (30m x 0.25mm, 0.25µm film thickness) is suitable.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

  • Oven Temperature Program: An example program is an initial temperature of 90°C held for 0.7 min, then ramped to 240°C at 35°C/min, followed by a ramp to 290°C at 8°C/min, and a final ramp to 300°C at 25°C/min, held for 7 minutes.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

c) Spectrophotometry

Protocol:

  • Reagent: A common method involves the coupling of this compound with a chromogenic reagent, such as diazotized aniline or p-aminophenol.[2][8]

  • Reaction Conditions: The reaction is typically carried out in an alkaline medium.

  • Measurement Wavelength: The absorbance of the resulting colored product is measured at its maximum absorption wavelength (e.g., 460 nm for the diazotized aniline product or 637 nm for the p-aminophenol product).[2][8]

  • Quantification: A calibration curve is constructed by plotting the absorbance of standard solutions against their known concentrations.

References

A Researcher's Guide to Inter-Laboratory Comparisons for Carbofuran Proficiency Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and performance data from inter-laboratory proficiency tests for the pesticide carbofuran. Proficiency testing (PT) is a critical component of a laboratory's quality assurance system, offering a means to compare analytical results with other laboratories and demonstrate competency. This document outlines common experimental protocols, presents hypothetical but realistic comparative data, and visualizes the workflows involved.

Introduction to this compound and Proficiency Testing

This compound is a broad-spectrum carbamate pesticide used to control insects on a variety of field crops.[1][2] Due to its high toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food and environmental samples.[3][4] Proficiency testing schemes are regularly organized by entities like the European Union Reference Laboratories (EURLs) to ensure that official laboratories can accurately and reliably quantify pesticide residues like this compound.[5][6][7] Participation in these schemes is often mandatory for laboratories involved in official food and feed control.[6][7][8]

Inter-laboratory comparisons (ILCs) or PTs involve a coordinating body sending a homogenous test material (e.g., a spiked food matrix) to multiple participating laboratories.[9][10][11][12][13] Each laboratory analyzes the sample using their routine methods and reports their results to the coordinator. The coordinator then statistically evaluates the data and provides each participant with a performance score, most commonly a z-score.[14][15][16]

Performance Evaluation: The Z-Score

The z-score is a standardized measure that indicates how far a laboratory's result deviates from the "assigned value," which is the consensus value derived from all participant results.[15][17][18]

The formula for the z-score is: z = (x - X) / σ

Where:

  • x is the result reported by the participant laboratory.[17]

  • X is the assigned value (consensus mean of all participants).[17]

  • σ is the target standard deviation for proficiency assessment, often set at a fixed percentage (e.g., 25%) of the assigned value.[4][7]

Interpretation of Z-Scores:

  • |z| ≤ 2.0: Satisfactory performance.[14][16][19]

  • 2.0 < |z| < 3.0: Questionable or warning signal; the result warrants investigation.[14][16][19]

  • |z| ≥ 3.0: Unsatisfactory performance or action signal; immediate corrective action is required.[14][16][19]

A z-score close to zero indicates high accuracy and strong agreement with the consensus value.[15]

z_score_logic cluster_input Inputs cluster_calc Calculation cluster_output Performance Assessment lab_result Participant Result (x) calc z = (x - X) / σ lab_result->calc assigned_val Assigned Value (X) (Consensus Mean) assigned_val->calc target_sd Target SD (σ) target_sd->calc satisfactory Satisfactory |z| ≤ 2.0 calc->satisfactory If true warning Warning Signal 2.0 < |z| < 3.0 calc->warning If true action Action Signal |z| ≥ 3.0 calc->action If true

Caption: Logical flow for z-score calculation and performance assessment.

Experimental Protocols for this compound Analysis

The analysis of this compound and its primary metabolite, 3-hydroxythis compound, typically involves advanced chromatographic techniques coupled with mass spectrometry.

A. Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food matrices.[3][20]

  • Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is weighed into a centrifuge tube. Acetonitrile is added, along with an internal standard (e.g., this compound-D3), and the tube is shaken vigorously.[20] A salt mixture (e.g., MgSO₄, NaCl, sodium citrate) is then added to induce phase separation.[20]

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components.

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18) and MgSO₄. This step removes interferences like fatty acids and pigments. The sample is vortexed and centrifuged again.

  • Final Extract: The resulting supernatant is the final extract, ready for instrumental analysis. It may be acidified for improved stability.[3]

B. Instrumental Analysis: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of this compound.[2][3][20][21]

  • Chromatography: A reverse-phase C18 column is commonly used to separate this compound from other matrix components.[22]

  • Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

  • Mass Spectrometry: Analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[2] Specific precursor-to-product ion transitions are monitored for this compound (e.g., m/z 222.1 → 165.1) and 3-hydroxythis compound (e.g., m/z 238.1 → 180.9).[2][21]

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis start Homogenized Sample extraction 1. Extraction (Acetonitrile + Salts) start->extraction centrifuge1 2. Centrifugation extraction->centrifuge1 cleanup 3. Dispersive SPE Cleanup (PSA / C18) centrifuge1->cleanup centrifuge2 4. Centrifugation cleanup->centrifuge2 end_prep Final Extract centrifuge2->end_prep lcms LC-MS/MS Analysis (C18 Column, ESI+) end_prep->lcms mrm Quantification (MRM Mode) lcms->mrm data Data Processing & Reporting mrm->data

Caption: General experimental workflow for this compound residue analysis.

Data Presentation: Comparative Results

The following table presents a hypothetical but realistic summary of results from an inter-laboratory comparison for this compound in a spiked chili matrix.[14] The assigned value (X) is determined by the robust mean of the participants' results.

Table 1: Hypothetical Proficiency Test Results for this compound in Chili (Assigned Value X = 0.085 mg/kg; Target SD σ = 0.021 mg/kg)

Laboratory IDReported Value (mg/kg)Analytical MethodZ-ScorePerformance
Lab-0010.089LC-MS/MS0.19Satisfactory
Lab-0020.078LC-MS/MS-0.33Satisfactory
Lab-0030.115LC-MS/MS1.43Satisfactory
Lab-0040.092GC-MS0.33Satisfactory
Lab-0050.061LC-MS/MS-1.14Satisfactory
Lab-0060.135LC-MS/MS2.38Questionable
Lab-0070.084LC-MS/MS-0.05Satisfactory
Lab-0080.040HPLC-DAD-2.14Questionable
Lab-0090.095LC-MS/MS0.48Satisfactory
Lab-0100.155GC-MS3.33Unsatisfactory

Note: This data is for illustrative purposes and does not represent actual results from a specific proficiency test.

Analysis of Results:

  • The majority of laboratories demonstrated satisfactory performance, with z-scores between -2.0 and +2.0.[14]

  • LC-MS/MS is the predominant analytical technique, reflecting its status as the industry standard for this type of analysis.

  • Lab-006 and Lab-008 received "Questionable" results, indicating a potential deviation that requires internal investigation.

  • Lab-010's result was "Unsatisfactory," signaling a significant issue with their measurement process that necessitates immediate corrective action.[19]

Conclusion

Participation in inter-laboratory comparisons is an indispensable practice for laboratories performing this compound analysis. It provides an objective measure of performance, helps identify potential systematic errors, and ultimately enhances the quality, accuracy, and comparability of data across the scientific community.[5] By employing robust analytical methods like QuEChERS and LC-MS/MS and carefully monitoring performance metrics such as z-scores, researchers can ensure their results are reliable and fit for purpose.

References

Comparative Toxicity of Carbofuran and Other Carbamate Pesticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity of carbofuran with other widely used carbamate pesticides, including aldicarb, methomyl, and carbaryl. The information is supported by experimental data to facilitate informed decisions in research and development.

Executive Summary

Carbamate pesticides are a class of neurotoxic insecticides that function by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system. While effective for pest control, their shared mechanism of action raises concerns about their potential toxicity to non-target organisms, including humans. This guide presents a comparative analysis of the acute toxicity of this compound, aldicarb, methomyl, and carbaryl, focusing on key toxicological endpoints.

Data Presentation: A Comparative Analysis of Acute Toxicity

The following table summarizes the acute oral toxicity (LD50), No-Observed-Adverse-Effect-Level (NOAEL), and Acceptable Daily Intake (ADI) for this compound and its comparators. Lower LD50 values indicate higher acute toxicity.

PesticideChemical StructureOral LD50 (Rat, mg/kg)NOAEL (mg/kg bw/day)ADI (mg/kg bw/day)
This compound 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate6 - 18[1]0.22 (dog, 4-week)[1]0.001[1]
Aldicarb 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime0.5 - 1.5[2]0.025 (human, single dose)[3]0.003[3]
Methomyl S-methyl N-((methylcarbamoyl)oxy)thioacetimidate17 - 24[4]5 (rat, 10-day)[5]0.02[6]
Carbaryl 1-naphthyl methylcarbamate302.6 - 311.5[3]1 (rat, developmental neurotoxicity)[7]0.008[8]

Note: LD50, NOAEL, and ADI values can vary depending on the study, species, and conditions. The data presented here is for comparative purposes and represents values found in the cited literature.

Experimental Protocols: Acute Oral Toxicity Assessment (OECD 420)

The determination of the median lethal dose (LD50) is a critical component of acute toxicity testing. The Organisation for Economic Co-operation and Development (OECD) Guideline 420, the Acute Oral Toxicity – Fixed Dose Procedure, is a widely accepted method for this assessment.[1][3][5][7]

Objective: To determine the oral dose of a substance that is lethal to 50% of a test population.

Methodology:

  • Test Animals: Typically, a single sex (usually female) of young adult rats is used.[1] Animals are fasted before the administration of the test substance.[1]

  • Dose Administration: The test substance is administered as a single oral dose via gavage.[1]

  • Dose Levels: A stepwise procedure is used with a set of fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The starting dose is selected based on a preliminary sighting study.

  • Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[5]

  • Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

  • Endpoint: The test is terminated when the dose causing evident toxicity or no more than one death is identified, or when no effects are seen at the highest dose level. The LD50 is then estimated from the results.

Mechanism of Action: Acetylcholinesterase Inhibition

Carbamate pesticides exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[5][7] This inhibition is a reversible process, unlike the irreversible inhibition caused by organophosphate pesticides.[5]

The following diagram illustrates the signaling pathway of acetylcholinesterase and its inhibition by carbamates:

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Carbamate cluster_effect Physiological Effect ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Choline Choline AChE->Choline Hydrolyzes into Acetate Acetate AChE->Acetate AChE_Inhibited Carbamylated AChE (Inactive) AChE->AChE_Inhibited Carbamate Carbamate Pesticide Carbamate->AChE Binds to Serine residue in active site AChE_Inhibited->AChE Spontaneous Reactivation (Decarbamoylation) ACh_Accumulation ACh Accumulation AChE_Inhibited->ACh_Accumulation Leads to Receptor Postsynaptic Receptor ACh_Accumulation->Receptor Continuous Stimulation Nerve_Impulse Continuous Nerve Impulse Receptor->Nerve_Impulse

References

A Comparative Guide: GC-MS vs. LC-MS/MS for Carbofuran Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of carbofuran, a highly toxic carbamate pesticide, in various matrices is paramount for consumer safety and environmental monitoring.[1][2][3][4] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques employed for this purpose. This guide provides an objective comparison of their performance for this compound residue analysis, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate technique for their specific needs.

Core Principles and Applicability

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a workhorse in pesticide residue analysis.[5] It offers high separation efficiency for volatile and thermally stable compounds. However, for this compound, which is a polar and somewhat thermally labile N-methylcarbamate, GC-MS analysis often requires a derivatization step to improve its volatility and thermal stability, preventing degradation in the hot injection port.[6][7][8] Without derivatization, this compound can degrade to this compound phenol.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of modern, more polar, and thermally labile pesticides like this compound.[5][10] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase at ambient temperatures, thus eliminating the need for derivatization and reducing the risk of thermal degradation.[11] The use of tandem mass spectrometry (MS/MS) provides excellent sensitivity and selectivity, which is crucial for detecting low residue levels in complex matrices.[12][13]

Quantitative Performance Data

The following table summarizes the quantitative performance data for the analysis of this compound and its related compounds using both GC-MS and LC-MS/MS methodologies.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
LC-MS/MS This compound, 3-hydroxythis compoundDuck Liver0.2 ng/g2 ng/g91.8 - 108.9[14]
LC-MS/MS Carbosulfan, this compound, 3-hydroxythis compound, and other metabolitesOrange, Potato, Rice-10 - 70 µg/kg55 - 94[15]
LC-MS/MS 14 Carbamates (including this compound)Dates0.01 - 0.005 µg/kg0.003 - 0.04 µg/kg88 - 106[16]
LC-MS/MS This compoundRiver Water--83.87 - 115.88[17]
GC-MS/MS This compound and other pesticidesEdible Insects--70 - 120[18]
GC-MS This compound, 3-ketothis compound, 3-hydroxythis compoundSoil, Sugarcane Leaf, Juice--88.75 - 100.25[6]

Experimental Protocols

A common and effective sample preparation method for both GC-MS and LC-MS/MS analysis of this compound in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][18][19]

QuEChERS Sample Preparation

This protocol is based on the European Standard EN 15662 and is suitable for various fruit and vegetable matrices.[1][20]

  • Homogenization: Homogenize a representative frozen sample to a fine powder.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • For isotope dilution methods, add an appropriate internal standard (e.g., this compound-d3).[1][3]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[20]

    • Shake vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add dSPE sorbents. A common combination is primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove residual water.[1][18] For pigmented samples, graphitized carbon black (GCB) may be used, though it can retain planar pesticides.[1]

    • Vortex and centrifuge.

  • Final Extract Preparation:

    • For LC-MS/MS analysis , the supernatant can often be directly diluted and injected.[12][20]

    • For GC-MS analysis , a solvent exchange to a more volatile and GC-compatible solvent may be necessary, and a derivatization step is often performed.[6][7]

LC-MS/MS Instrumentation and Conditions (Example)
  • Chromatography System: UPLC/HPLC system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.[13]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for this compound.[21]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound (e.g., m/z 222.1 → 165.1) and its metabolites like 3-hydroxythis compound (e.g., m/z 238.1 → 180.9).[14][21]

GC-MS Instrumentation and Conditions (Example)
  • Chromatography System: Gas chromatograph.

  • Injection: A temperature-programmable inlet may be used to minimize thermal degradation of underivatized this compound.[8]

  • Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[9]

  • Carrier Gas: Helium or hydrogen.

  • Mass Spectrometer: Single quadrupole or tandem quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for single quadrupole MS or MRM for tandem MS.

Visualizing the Workflow and Comparison

To further clarify the analytical process and the decision-making involved in choosing between GC-MS and LC-MS/MS, the following diagrams are provided.

This compound Residue Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fruits, Vegetables) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup dSPE Cleanup (PSA, MgSO4) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LCMS LC-MS/MS FinalExtract->LCMS Direct Injection GCMS GC-MS FinalExtract->GCMS Direct Injection (less common) Derivatization Derivatization (Optional but often required) FinalExtract->Derivatization DataAnalysis Data Analysis (Quantification & Confirmation) LCMS->DataAnalysis GCMS->DataAnalysis Derivatization->GCMS Report Final Report DataAnalysis->Report

Caption: General experimental workflow for this compound residue analysis.

GC-MS vs LC-MS_MS for this compound cluster_properties Key Chemical Properties cluster_decision Analytical Technique Selection Analyte This compound & Metabolites Polarity Polar Analyte->Polarity ThermalStability Thermally Labile Analyte->ThermalStability Volatility Low Volatility Analyte->Volatility LCMS_Choice LC-MS/MS Polarity->LCMS_Choice Well-suited for polar compounds ThermalStability->LCMS_Choice Ambient temperature separation GCMS_Choice GC-MS ThermalStability->GCMS_Choice Requires derivatization to prevent degradation Volatility->LCMS_Choice No volatility requirement Volatility->GCMS_Choice Requires derivatization to increase volatility Result1 High Sensitivity & Selectivity No Derivatization Fewer Degradation Issues LCMS_Choice->Result1 Advantages Result2 Potential for Thermal Degradation Derivatization Adds Complexity Lower Sensitivity for Underivatized this compound GCMS_Choice->Result2 Considerations

Caption: Logical comparison of GC-MS and LC-MS/MS for this compound analysis.

Conclusion

For the routine analysis of this compound and its metabolites, LC-MS/MS is unequivocally the superior technique. Its ability to handle polar and thermally labile compounds without derivatization, coupled with its high sensitivity and selectivity, makes it the modern standard for ensuring compliance with low maximum residue limits.[5][12] While GC-MS can be used, particularly with derivatization, it presents more analytical challenges, including potential degradation and added sample preparation complexity.[8] The choice of method will ultimately depend on the specific application, available instrumentation, and the required limits of detection. However, for robust, sensitive, and reliable quantification of this compound residues, LC-MS/MS is the recommended approach.

References

Performance Showdown: Selecting the Optimal SPE Sorbent for Carbofuran Extraction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers comparing the efficacy of various Solid-Phase Extraction (SPE) sorbents in the extraction of carbofuran from diverse matrices. This guide provides a synthesis of experimental data to aid in method development and optimization.

The accurate quantification of this compound, a widely used carbamate insecticide, is crucial for ensuring food safety and environmental monitoring. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for this compound analysis, offering efficient cleanup and concentration. The choice of SPE sorbent is a critical parameter that dictates the recovery and reliability of the analytical method. This guide provides a comparative overview of the performance of different SPE sorbents for this compound extraction, supported by experimental data and detailed protocols.

Comparative Analysis of Sorbent Performance

The selection of an appropriate SPE sorbent is highly dependent on the sample matrix and the physicochemical properties of the analyte. For this compound, a compound of intermediate polarity, several types of sorbents have been evaluated.

A study comparing the extraction of this compound from cabbage samples found that Florisil cartridges provided adequate recoveries of 87.1% to 106.4% at fortification levels of 0.5 and 1.0 ppm[1]. In contrast, C18 sorbents showed good recoveries at the 0.5 ppm level, but the recovery rates dropped at higher concentrations of 1.0 ppm and 2.0 ppm[1]. This suggests that for certain complex matrices like cabbage, Florisil may offer more robust performance across a wider concentration range.

In the analysis of this compound in honey, a method utilizing Florisil cartridges for cleanup also reported high average recoveries of 85.11%[2]. This further supports the suitability of Florisil for complex food matrices.

For aqueous samples, a broader comparison of five different SPE sorbents for the extraction of 16 pesticides, including this compound, from groundwater revealed that polymeric sorbents generally outperform silica-based ones[3]. The study concluded that Oasis HLB (a divinylbenzene-N-vinylpyrrolidone copolymer) and Strata X (a surface-modified styrene-divinylbenzene polymer) yielded the best results, with average recoveries greater than 70%[3]. C18 bonded silica has also been used for this compound extraction from water, with reported recoveries varying from 62% to 87.1% depending on the specific conditions and concentration levels[3].

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which employs a dispersive SPE (d-SPE) cleanup step, is also widely used for pesticide residue analysis, including this compound[4][5]. Common sorbents used in the d-SPE step include Primary Secondary Amine (PSA), C18, and Graphitized Carbon Black (GCB)[6][7]. PSA is effective in removing polar interferences like organic acids and sugars[7]. The choice and combination of these sorbents are tailored to the specific food matrix being analyzed.

Quantitative Data Summary

The following table summarizes the reported recovery data for this compound using different SPE sorbents across various studies and matrices.

SorbentMatrixFortification Level(s)Average Recovery (%)Reference
Florisil Cabbage0.5 ppm, 1.0 ppm87.1 - 106.4[1]
C18 Cabbage0.5 ppmAdequate[1]
Cabbage1.0 ppm, 2.0 ppmLow[1]
Groundwater0.2 µg/L62[3]
Groundwater0.08 µg/L87.1[3]
Oasis HLB GroundwaterNot Specified> 70[3]
Strata X GroundwaterNot Specified> 70[3]
Florisil Honey50, 100, 200 ng/g85.11[2]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and adapting extraction methods. Below is a summary of the SPE protocol used for the comparison of Florisil and C18 sorbents for this compound extraction from cabbage.

Sample Preparation and Extraction (Cabbage Matrix)[1]

  • Homogenization: 10 grams of freshly chopped cabbage were homogenized.

  • Extraction: The homogenized sample was extracted with 50 mL of ethyl acetate and sonicated for 5 minutes. 30 grams of anhydrous sodium sulfate were added to remove water, and the mixture was homogenized for 10 minutes.

  • Filtration: The extract was filtered through a Buchner funnel with Whatman No. 1 filter paper. The remaining pellet was rinsed twice with 25 mL of ethyl acetate, and the rinsates were combined with the initial filtrate.

  • Solvent Evaporation: The combined filtrate was evaporated to dryness using a rotary evaporator at 30°C.

  • Reconstitution: The residue was redissolved in 5 mL of 70% acetonitrile/water. 2 mL of this solution was centrifuged.

Solid-Phase Extraction (SPE) Cleanup[1]

  • Sorbent Conditioning: The SPE cartridge (Florisil or C18) was conditioned with 10 mL of methanol followed by 10 mL of Milli-Q water.

  • Sample Loading: 0.5 mL of the supernatant from the reconstituted extract was loaded onto the conditioned SPE cartridge.

  • Drying: The cartridge was dried under vacuum.

  • Elution: The retained analytes were eluted with 3 mL of 70% acetonitrile/water.

  • Analysis: The eluate was then analyzed by HPLC-UV.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the general workflow for Solid-Phase Extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Filtration Filtration & Concentration Extraction->Filtration Reconstitution Reconstitution Filtration->Reconstitution Loading 2. Sample Loading Reconstitution->Loading Conditioning 1. Sorbent Conditioning Conditioning->Loading Washing 3. Washing (Interference Removal) Loading->Washing Elution 4. Analyte Elution Washing->Elution Analysis Instrumental Analysis (e.g., HPLC) Elution->Analysis

Caption: General workflow for this compound extraction using Solid-Phase Extraction (SPE).

References

A Comparative Guide to Validated HPLC Methods for Carbofuran Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of carbofuran, High-Performance Liquid Chromatography (HPLC) remains a cornerstone analytical technique. The validation of an HPLC method is critical to ensure reliable and reproducible results. This guide provides a comparative overview of validated HPLC methods for this compound analysis, presenting key performance data, detailed experimental protocols, and a visual representation of the analytical workflow.

Performance Comparison of Validated HPLC Methods

The following table summarizes the accuracy and precision of several validated HPLC methods for the determination of this compound in various matrices. These methods demonstrate a high degree of accuracy, with recovery rates generally falling within the 90-110% range, and excellent precision, as indicated by low relative standard deviation (%RSD) or coefficient of variation (CV) values, typically below 15%.

MatrixHPLC MethodAccuracy (% Recovery)Precision (%RSD/CV)Linearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)
SoilHPLC-UV98.25 ± 3.97%[1]10.78%[1]0.47 - 2.36 mg/kg[1]0.045 mg/kg[1]0.149 mg/kg[1]
Animal Tissues (Stomach contents, liver, vitreous humor, blood)HPLC-DAD74.29 - 100.1%[2]< 15%[2][3]6.25 - 100 µg/mL[2][3]--
FormulationsRP-HPLCClose to 100%[4]< 2%[4]7.5 - 75 µg/mL[4][5]--
CabbagesHPLC-UV94.7 ± 0.7%[6]-> 0.996 (r²)0.02 - 0.06 µg/mL[6]-
Technical & Granular FormulationsRP-HPLC98.5 - 100.5%[7]< 5%30 - 800 mg/L[7]20.9 mg/L[7]63.2 mg/L[7]

Experimental Workflow for this compound Analysis by HPLC

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a given sample matrix using a validated HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Injection Injection into HPLC Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., UV, DAD) Separation->Detection Quantification Quantification Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound using HPLC.

Detailed Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

Method 1: HPLC-UV for this compound in Soil[1]
  • Extraction: Pesticides were extracted from the soil matrix by mechanical stirring using ethyl acetate as the solvent.

  • Cleanup: The extracts were cleaned using C18 solid-phase extraction (SPE) cartridges.

  • HPLC System: High-Performance Liquid Chromatography with UV detection.

  • Chromatographic Conditions:

    • Wavelength: 205 nm.

Method 2: RP-HPLC for this compound in Formulations[4][5]
  • Sample Preparation: 7.5 mg of this compound granules powder was weighed and transferred into a 25 mL volumetric flask. 20 mL of diluent was added, and the mixture was sonicated. The solution was then filtered through a 0.45 µm filter paper and made up to volume with the diluent.[4]

  • HPLC System: Reversed-Phase High-Performance Liquid Chromatography.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of Acetonitrile and Potassium Dihydrogen Orthophosphate (60:40), with the pH adjusted to 5.8.[4][5]

    • Flow Rate: 1.0 µL/min.[4][5]

    • Detection Wavelength: 282 nm.[4][5]

Method 3: HPLC-DAD for this compound in Animal Tissues[2][3]
  • Application: This method was developed and validated for the identification of this compound and its metabolite, 3-hydroxythis compound, in stomach contents, liver, vitreous humor, and blood of animals suspected of exogenous intoxication.[2][3]

  • HPLC System: High-Pressure Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[2][3]

  • Validation Parameters: The method was validated for linearity, precision, accuracy, selectivity, recovery, and matrix effect.[2][3]

This guide provides a snapshot of the accuracy and precision that can be expected from validated HPLC methods for this compound analysis. The choice of a specific method will depend on the matrix being analyzed, the available equipment, and the specific requirements of the study. For regulatory purposes, it is crucial to adhere to the validation guidelines stipulated by relevant authorities.

References

A Comparative Guide to the Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) for Carbofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of carbofuran, a widely used carbamate pesticide. The information is tailored for researchers, scientists, and drug development professionals involved in pesticide residue analysis.

Comparison of Analytical Methods for this compound Analysis

The determination of LOD and LOQ for this compound is crucial for ensuring food safety and environmental monitoring. Various analytical techniques are employed for this purpose, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA) are among the most common methods.

Quantitative Data Summary

The following tables summarize the LOD and LOQ values for this compound obtained using different analytical methods and in various matrices.

Table 1: LOD and LOQ of this compound by High-Performance Liquid Chromatography (HPLC)

MatrixDetectorLODLOQReference
SoilUV0.045 mg/kg0.149 mg/kg[1]
FormulationsUV7.1751 µg/mL21.7427 µg/mL[2]
Coconut WaterUV0.008 µg/mL-
Dam WaterUV0.13 ng/mL-[3]
Biological TissueUV5 ng/mL-[3]
CabbagesUV0.06 µg/mL0.18 µg/mL[4]
Stomach Contents, Liver, Vitreous Humor, BloodDAD-6.25 µg/mL[5][6]

Table 2: LOD and LOQ of this compound by Other Analytical Methods

MethodMatrixLODLOQReference
GC-MSFishery Products2 - 3 ng/g7 - 10 ng/g[7]
ELISAWater, Soil, Lettuce, Cabbage0.11 ng/mL-[8][9]
ELISATomato0.026 µg/L0.083 µg/L[10]
Colloidal Gold-Strip AssayWater7 - 10 ng/mL (cut-off limit)-[11]
SpectrophotometryPesticide Formulations0.804 ppm2.68 ppm[12]

Experimental Protocols

Detailed methodologies are essential for replicating experimental results and for the validation of new analytical methods. Below are generalized protocols for the key experiments cited in this guide.

Determination of LOD and LOQ using the Calibration Curve Method

This method is based on the standard deviation of the response and the slope of the calibration curve.[1][13][14]

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards of this compound in a suitable solvent or blank matrix extract. The concentrations should be in the estimated range of the LOD and LOQ.

  • Instrumental Analysis: Analyze each calibration standard using the chosen analytical instrument (e.g., HPLC-UV, GC-MS).

  • Construction of the Calibration Curve: Plot the instrument response (e.g., peak area) against the concentration of this compound.

  • Calculation of the Slope (S): Determine the slope of the calibration curve using linear regression analysis.

  • Calculation of the Standard Deviation of the Response (σ): The standard deviation of the response can be determined in several ways:

    • Standard Deviation of the y-intercepts of multiple regression lines.

    • Standard Deviation of the blank: Measure the response of a number of blank samples (at least 10) and calculate the standard deviation of these responses.

    • Residual Standard Deviation of the regression line.

  • Calculation of LOD and LOQ:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Determination of LOD and LOQ using the Signal-to-Noise Ratio (S/N) Method

This approach is commonly used for analytical methods that exhibit baseline noise.[5][15][16]

  • Preparation of a Low-Concentration Sample: Prepare a sample of this compound at a concentration that is expected to be near the LOD.

  • Instrumental Analysis: Analyze the prepared sample using the analytical instrument.

  • Determination of Signal (S): Measure the height of the analyte peak from the peak maximum to the middle of the baseline noise.

  • Determination of Noise (N): Measure the height of the baseline noise from the highest to the lowest point in a region close to the analyte peak, but where no peak is present.

  • Calculation of S/N Ratio: Calculate the signal-to-noise ratio (S/N).

  • Determination of LOD and LOQ:

    • The concentration at which the S/N ratio is approximately 3:1 is generally accepted as the LOD.

    • The concentration at which the S/N ratio is approximately 10:1 is generally accepted as the LOQ.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the LOD and LOQ of this compound.

LOD_LOQ_Determination_Workflow cluster_method_selection Method Selection cluster_lod_loq_determination LOD & LOQ Determination Approaches cluster_calibration_curve_protocol Calibration Curve Protocol cluster_sn_ratio_protocol S/N Ratio Protocol Method Select Analytical Method (e.g., HPLC, GC-MS, ELISA) Approach Choose Determination Approach Method->Approach Calibration_Curve Calibration Curve Method Approach->Calibration_Curve SN_Ratio Signal-to-Noise Ratio Method Approach->SN_Ratio Prep_Standards Prepare Calibration Standards Calibration_Curve->Prep_Standards Prep_Low_Conc Prepare Low Concentration Sample SN_Ratio->Prep_Low_Conc Analyze_Standards Analyze Standards Prep_Standards->Analyze_Standards Plot_Curve Plot Calibration Curve Analyze_Standards->Plot_Curve Calc_Slope_SD Calculate Slope (S) and SD (σ) Plot_Curve->Calc_Slope_SD Calc_LOD_LOQ_Cal Calculate LOD = 3.3 * (σ/S) Calculate LOQ = 10 * (σ/S) Calc_Slope_SD->Calc_LOD_LOQ_Cal Analyze_Sample Analyze Sample Prep_Low_Conc->Analyze_Sample Measure_SN Measure Signal (S) and Noise (N) Analyze_Sample->Measure_SN Calc_SN_Ratio Calculate S/N Ratio Measure_SN->Calc_SN_Ratio Determine_LOD_LOQ_SN Determine LOD (S/N ≈ 3) Determine LOQ (S/N ≈ 10) Calc_SN_Ratio->Determine_LOD_LOQ_SN

Caption: Workflow for LOD and LOQ Determination.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Calculation cluster_validation Method Validation Sample_Collection Sample Collection (e.g., Soil, Water, Food) Extraction Extraction of this compound Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Instrument_Analysis Analysis by Selected Method (HPLC, GC-MS, etc.) Cleanup->Instrument_Analysis Data_Acquisition Data Acquisition Instrument_Analysis->Data_Acquisition LOD_LOQ_Calculation LOD and LOQ Calculation (Calibration Curve or S/N Ratio) Data_Acquisition->LOD_LOQ_Calculation Validation Validation of LOD and LOQ LOD_LOQ_Calculation->Validation

References

A Researcher's Guide to Certified Reference Materials in Carbofuran Analysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the N-methylcarbamate pesticide carbofuran, the use of certified reference materials (CRMs) is paramount for ensuring the accuracy, reliability, and comparability of results. This guide provides a comprehensive comparison of common analytical techniques for this compound determination, emphasizing the role of CRMs in method validation and routine analysis. We present supporting experimental data, detailed methodologies, and a visual representation of the analytical workflow to aid in the selection and implementation of the most suitable method for your research needs.

The Crucial Role of Certified Reference Materials

Certified reference materials are highly characterized, homogeneous, and stable materials with established property values, accompanied by an uncertainty budget. In this compound analysis, CRMs serve several critical functions:

  • Method Validation: CRMs are indispensable for validating the performance of analytical methods, including parameters like accuracy, precision, linearity, and limits of detection and quantification.

  • Calibration: They are used to calibrate analytical instruments, ensuring that the measurements are traceable to a recognized standard.

  • Quality Control: Routine analysis of CRMs helps in monitoring the ongoing performance of the analytical method and detecting any potential deviations.

  • Inter-laboratory Comparison: CRMs facilitate the comparison of results between different laboratories, ensuring consistency and reliability across studies.

A commonly used CRM in this compound analysis is an isotopically labeled internal standard, such as this compound-D3. This internal standard is added to the sample at the beginning of the analytical process and helps to correct for any losses during sample preparation and analysis, thereby improving the accuracy of the quantification.

Comparison of Analytical Methods for this compound Analysis

The choice of an analytical method for this compound analysis depends on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. The three most common techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

The following tables summarize the key performance characteristics of these methods based on published experimental data.

Parameter HPLC-UV LC-MS/MS ELISA
Linearity Range 0.47 - 2.36 mg/kg0.01 - 100 ng/mL0.2 - 3.1 ng/mL
7.5 - 75 µg/mL
Limit of Detection (LOD) 0.045 mg/kg0.0005 mg/kg0.11 ng/mL
7.18 µg/mL0.02 ng/mL
0.06 µg/mL
Limit of Quantification (LOQ) 0.149 mg/kg2 ng/g0.18 µg/mL
21.74 µg/mL
Recovery (%) 98.25 ± 3.9783 - 11190.1 - 121.6
81.3 - 82.4100.1 - 108.3
94.7 ± 0.7
Precision (%RSD) 10.78<101.8 - 21.3
<2
0.02 - 2.83

Table 1: Performance Characteristics of Analytical Methods for this compound Determination.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are outlines of the experimental protocols for the compared methods.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural samples.

  • Homogenization: Weigh 10-15 g of the sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and an appropriate amount of a certified reference material internal standard (e.g., this compound-D3).

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) to induce phase separation.

  • Centrifugation: Shake vigorously and centrifuge.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent (e.g., PSA and C18) to remove interfering matrix components.

  • Final Extract: Centrifuge and collect the supernatant for analysis by HPLC-UV or LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Chromatographic System: An HPLC system equipped with a C18 reversed-phase column and a UV detector.

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., potassium dihydrogen orthophosphate), with the pH adjusted as needed.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 282 nm or 205 nm.

  • Injection Volume: 10-20 µL.

  • Quantification: A calibration curve is generated using certified reference material standards of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid.

  • Ionization Mode: Positive ESI is typically used for this compound analysis.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and its internal standard (e.g., this compound-D3) to ensure high selectivity and sensitivity.

  • Quantification: The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve prepared with certified reference materials.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Coating: Microplate wells are coated with a capture antibody specific to this compound.

  • Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.

  • Competition: The sample extract and a known amount of enzyme-labeled this compound (conjugate) are added to the wells. This compound in the sample competes with the conjugate for binding to the capture antibody.

  • Washing: The wells are washed to remove unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Quantification: A standard curve is generated using certified reference material standards of this compound to determine the concentration in the samples.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using certified reference materials, from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis & Reporting SampleCollection Sample Collection (e.g., Food, Water, Soil) Homogenization Homogenization SampleCollection->Homogenization Spiking Spiking with CRM (e.g., this compound-d3) Homogenization->Spiking Extraction Extraction (e.g., QuEChERS) Cleanup Cleanup (e.g., dSPE) Extraction->Cleanup Spiking->Extraction HPLCUV HPLC-UV Cleanup->HPLCUV LCMSMS LC-MS/MS Cleanup->LCMSMS ELISA ELISA Cleanup->ELISA Quantification Quantification HPLCUV->Quantification LCMSMS->Quantification ELISA->Quantification Calibration Calibration with CRMs Calibration->Quantification Validation Method Validation Quantification->Validation Reporting Reporting Results Validation->Reporting CRM Certified Reference Material (CRM) CRM->Spiking CRM->Calibration

Caption: A generalized workflow for this compound analysis highlighting the central role of CRMs.

Conclusion

The selection of an appropriate analytical method for this compound analysis is a critical decision for any research or monitoring program. While LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level detection and confirmation, HPLC-UV provides a robust and cost-effective alternative for routine analysis where lower sensitivity is acceptable. ELISA presents a rapid and high-throughput screening tool, particularly useful for analyzing a large number of samples.

Regardless of the chosen method, the use of certified reference materials is non-negotiable for ensuring the quality and reliability of the generated data. By incorporating CRMs into method validation, calibration, and routine quality control, researchers can have confidence in their results and contribute to the generation of comparable and defensible scientific data.

Degradation Kinetics of Carbofuran and Its Primary Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the degradation kinetics of the N-methylcarbamate insecticide carbofuran and its principal metabolites, 3-hydroxythis compound and 3-ketothis compound. Understanding the environmental fate of these compounds is critical due to their varying toxicity and persistence. This document synthesizes available experimental data to facilitate a comparative assessment of their degradation profiles under different environmental conditions.

Comparative Degradation Kinetics Data

The persistence of this compound and its metabolites is influenced by environmental factors such as soil type, pH, temperature, and microbial activity. The following tables summarize key kinetic parameters from various studies. It is important to note that direct comparison of half-lives between studies should be done with caution due to differing experimental conditions.

CompoundMatrixHalf-life (t½)Experimental Conditions
This compoundLoam Soil (Natural)Disappeared by 8 weeksLaboratory incubation
This compoundMuck Soil (Natural)~25% remaining at 8 weeksLaboratory incubation
This compoundSterile Loam Soil~50% remaining at 8 weeksLaboratory incubation
This compoundSterile Muck Soil~77% remaining at 8 weeksLaboratory incubation
3-Hydroxythis compoundLoam Soil (Natural)Complete disappearance in 2 daysLaboratory incubation
3-Hydroxythis compoundMuck Soil (Natural)Complete disappearance in 3 daysLaboratory incubation
3-Hydroxythis compoundPlants6.13–16.17 daysField conditions, 20°C
3-Ketothis compoundLoam Soil (Natural)Disappeared within 4 days (as a metabolite of 3-hydroxythis compound)Laboratory incubation
3-Ketothis compoundMuck Soil (Natural)Disappeared within 1 week (as a metabolite of 3-hydroxythis compound)Laboratory incubation
3-Ketothis compoundSterile Muck Soil~50% remaining at 1 weekLaboratory incubation
Total this compound (this compound + 3-Hydroxythis compound)Soil10.83 daysTropical sugarcane ecosystem

Degradation Pathways and Experimental Workflow

The degradation of this compound primarily proceeds through hydrolysis, oxidation, and microbial action, leading to the formation of several metabolites. The primary pathway involves the oxidation of the furan ring to form 3-hydroxythis compound, which is subsequently oxidized to 3-ketothis compound.

This compound Degradation Pathway This compound This compound hydroxythis compound 3-Hydroxythis compound This compound->hydroxythis compound Oxidation phenol_metabolites Phenolic Metabolites This compound->phenol_metabolites Hydrolysis ketothis compound 3-Ketothis compound hydroxythis compound->ketothis compound Oxidation hydroxythis compound->phenol_metabolites Hydrolysis ketothis compound->phenol_metabolites Hydrolysis

Caption: Major degradation pathway of this compound to its primary metabolites.

The study of pesticide degradation kinetics typically follows a standardized workflow to ensure data reliability and comparability. This involves sample preparation, incubation under controlled conditions, periodic sampling, and analysis.

Experimental Workflow for Degradation Kinetics cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing soil_prep Soil/Water Sample Preparation spiking Spiking with Test Compound soil_prep->spiking incubation Incubation under Controlled Conditions (Temperature, Moisture, Light) spiking->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis Chromatographic Analysis (HPLC, GC-MS) extraction->analysis kinetics Kinetic Modeling (e.g., First-Order) analysis->kinetics parameters Calculation of t½ and k kinetics->parameters

Caption: Generalized experimental workflow for pesticide degradation studies.

Experimental Protocols

The following sections detail generalized methodologies for key experiments in determining the degradation kinetics of this compound and its metabolites.

Soil Degradation Study (Aerobic)

This protocol is based on the principles outlined in the OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil.

  • Soil Selection and Preparation:

    • Select and characterize representative soil types (e.g., loam, sandy loam) based on pH, organic carbon content, and microbial biomass.

    • Sieve the soil to remove large particles and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Application of Test Substance:

    • Prepare a stock solution of this compound, 3-hydroxythis compound, or 3-ketothis compound in a suitable solvent.

    • Apply the test substance to the soil samples at a concentration relevant to agricultural use. For radiolabeled studies, ¹⁴C-labeled compounds are often used.

  • Incubation:

    • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C).

    • Maintain aerobic conditions by ensuring adequate air exchange.

    • Include sterile control samples (e.g., autoclaved soil) to assess abiotic degradation.

  • Sampling and Extraction:

    • Collect triplicate samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

    • Extract the residues from the soil using an appropriate solvent system (e.g., acetonitrile, methanol, or a mixture thereof). Common extraction techniques include shaking, sonication, or accelerated solvent extraction (ASE).

  • Analysis:

    • Analyze the extracts for the parent compound and its metabolites using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

    • Quantify the concentrations of each analyte against calibration standards.

  • Data Analysis:

    • Plot the concentration of the test substance against time.

    • Determine the degradation kinetics, typically assuming first-order kinetics, and calculate the degradation rate constant (k) and the half-life (t½ = ln(2)/k).

Hydrolysis Study

This protocol assesses the abiotic degradation of the compounds in aqueous solutions at different pH values.

  • Preparation of Buffer Solutions:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Application of Test Substance:

    • Add a known amount of the test substance to each buffer solution to achieve the desired initial concentration.

  • Incubation:

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • Collect samples at appropriate time intervals.

    • Directly analyze the samples or after a suitable extraction step (e.g., solid-phase extraction) using HPLC or a similar technique.

  • Data Analysis:

    • Calculate the hydrolysis rate constants and half-lives at each pH.

Photodegradation Study

This protocol evaluates the degradation of the compounds under the influence of light.

  • Sample Preparation:

    • Prepare aqueous solutions of the test substance or apply the substance to the surface of a soil sample.

  • Irradiation:

    • Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Include dark controls to differentiate between photodegradation and other degradation processes.

  • Sampling and Analysis:

    • Collect samples at various time points and analyze for the parent compound and photoproducts.

  • Data Analysis:

    • Determine the photodegradation rate and half-life.

Summary of Findings

The available data consistently indicate that the primary metabolites of this compound, 3-hydroxythis compound and 3-ketothis compound, are less persistent in soil environments than the parent compound.[3] 3-Ketothis compound, in particular, is very short-lived.[3] The degradation of all three compounds is significantly influenced by microbial activity, as evidenced by the slower degradation rates in sterile soil.[3] While quantitative data for a direct comparison under identical conditions are limited, the general trend of decreasing persistence from this compound to its oxidized metabolites is clear. This information is crucial for environmental risk assessment, as it suggests that while this compound can be persistent, its primary degradation products are likely to be removed from the environment more rapidly.

References

Safety Operating Guide

Proper Disposal Procedures for Carbofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Carbofuran is a highly toxic carbamate insecticide, nematicide, and acaricide.[1] It is classified as a Class I (highly hazardous) or Class II (moderately hazardous) agent and is fatal if swallowed, inhaled, or absorbed through the skin.[2] Due to its toxicity and environmental risks, the U.S. Environmental Protection Agency (EPA) has banned the use of all formulations of this compound.[3] Proper disposal of this compound waste is not only a regulatory requirement but also a critical safety measure to protect laboratory personnel and the environment.

This document provides procedural guidance for the safe disposal of this compound in a laboratory setting, intended for researchers, scientists, and drug development professionals.

Regulatory Framework

Disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure that this compound waste is managed and disposed of in compliance with all federal, state, and local regulations. In some regions, "Clean Sweep" or similar programs may be available for pesticide disposal.[4] Academic and research laboratories may be subject to specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative standards for managing hazardous waste in laboratories.[4]

Personal Protective Equipment (PPE)

Before handling this compound in any form (solid, liquid, or waste), ensure that the following minimum personal protective equipment is used:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: When handling this compound powder or creating aerosols, a NIOSH-approved respirator is essential.

All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Disposal Methods

There are two primary methods for the disposal of this compound waste from a laboratory: incineration and chemical degradation. The choice of method will depend on the quantity of waste, available facilities, and institutional policies.

Incineration at a licensed hazardous waste facility is the preferred method for the disposal of large quantities of this compound, contaminated materials, and empty containers. This method ensures the complete destruction of the compound.

Operational Plan for Incineration:

  • Segregation and Collection:

    • Collect all this compound waste, including pure compound, solutions, contaminated labware (pipette tips, gloves, etc.), and rinsate from triple-rinsed containers, in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling and Storage:

    • Label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., toxic).

    • Store the container in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong bases and oxidizing agents.

  • Arranging for Pickup:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will coordinate with a licensed hazardous waste disposal company.

For small quantities of this compound waste, chemical degradation through alkaline hydrolysis is an effective method that can be performed in the laboratory. This compound is unstable in alkaline media and hydrolyzes to less toxic phenolic derivatives.[2][5]

Experimental Protocol for Alkaline Hydrolysis:

This protocol is intended for the degradation of small quantities (typically less than 1 gram) of this compound waste.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Water

  • A suitable organic solvent if the waste is not in an aqueous solution (e.g., isopropanol)

  • pH indicator strips or a pH meter

  • Stir plate and stir bar

  • Appropriate glassware (beaker, flask)

  • Personal Protective Equipment (as listed above)

Procedure:

  • Preparation:

    • If the this compound waste is in a solid form, dissolve it in a minimal amount of a water-miscible organic solvent, such as isopropanol. If it is already in a non-aqueous solution, it may be diluted with such a solvent. For aqueous solutions, proceed to the next step.

    • Place the this compound solution in a beaker or flask with a stir bar and place it on a stir plate in a chemical fume hood.

  • Hydrolysis:

    • While stirring, slowly add a 1 M to 2 M solution of NaOH or KOH to the this compound solution.

    • Continue adding the base until the pH of the solution is greater than or equal to 12.[6]

    • Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete degradation. The half-life of this compound is significantly reduced at high pH.

  • Neutralization:

    • After the degradation period, slowly and carefully neutralize the solution by adding a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid) while stirring.

    • Monitor the pH and adjust it to a neutral range (pH 6-8).

  • Final Disposal:

    • Once neutralized, the resulting solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Always confirm this disposal method is acceptable with your institution's EHS office.

Data on this compound Degradation

The rate of this compound hydrolysis is highly dependent on pH and temperature. The following table summarizes key quantitative data on its degradation.

ParameterConditionValue
Hydrolysis Half-life pH 5.21,700 days
pH 7.0, 25°C57.4 days (8.2 weeks)
pH 9.52 days
Degradation Percentage pH 1298%
pH 268%
Incineration Recommended for organic pesticides1000°C for 2 seconds

Spill and Emergency Procedures

In the event of a this compound spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Isolate: Secure the area and prevent entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Cleanup:

    • For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

    • For solid spills, carefully sweep the material to avoid creating dust.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your institution's EHS office.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Carbofuran_Disposal_Workflow start Identify this compound Waste (Solid, Liquid, Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood assess_quantity Assess Quantity of Waste fume_hood->assess_quantity large_quantity Large Quantity or Empty Containers assess_quantity->large_quantity Large small_quantity Small Quantity (<1g) assess_quantity->small_quantity Small incineration_path Incineration Pathway collect_waste Collect in a Labeled Hazardous Waste Container large_quantity->collect_waste degradation_path Chemical Degradation Pathway (Alkaline Hydrolysis) dissolve Dissolve Waste in a Suitable Solvent small_quantity->dissolve contact_ehs Contact EHS for Pickup and Disposal via Incineration collect_waste->contact_ehs add_base Slowly Add Base (e.g., NaOH) to Reach pH >= 12 dissolve->add_base react Stir at Room Temperature for at least 24 hours add_base->react neutralize Neutralize Solution to pH 6-8 with Dilute Acid react->neutralize final_disposal Dispose of Neutralized Solution per Institutional Guidelines (e.g., Sanitary Sewer with Water) neutralize->final_disposal

This compound Disposal Workflow Diagram

References

×

Retrosynthesis Analysis

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Carbofuran
Reactant of Route 2
Reactant of Route 2
Carbofuran

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